Product packaging for 4'-Methylbenzo-15-crown-5(Cat. No.:)

4'-Methylbenzo-15-crown-5

Cat. No.: B15082736
M. Wt: 282.33 g/mol
InChI Key: HCQGDZNYDMLVRI-UHFFFAOYSA-N
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Description

4'-Methylbenzo-15-crown-5 is a useful research compound. Its molecular formula is C15H22O5 and its molecular weight is 282.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O5 B15082736 4'-Methylbenzo-15-crown-5

Properties

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

17-methyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene

InChI

InChI=1S/C15H22O5/c1-13-2-3-14-15(12-13)20-11-9-18-7-5-16-4-6-17-8-10-19-14/h2-3,12H,4-11H2,1H3

InChI Key

HCQGDZNYDMLVRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCOCCOCCOCCO2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4'-Methylbenzo-15-crown-5 via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4'-Methylbenzo-15-crown-5, a significant macrocyclic polyether, through the well-established Williamson ether synthesis. This document details the underlying chemical principles, offers a step-by-step experimental protocol, and presents relevant data for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction to Williamson Ether Synthesis and Crown Ethers

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic substitution (SN2) of a halide or other suitable leaving group by an alkoxide ion.[1][2] This method is particularly valuable in the synthesis of crown ethers, which are cyclic chemical compounds consisting of a ring containing several ether groups.

Crown ethers, such as this compound, are of significant interest due to their ability to selectively bind specific cations. The size of the polyether ring's cavity dictates the size of the cation it can complex. Benzo-15-crown-5, and its derivatives, have a cavity size that is particularly suited for complexing with sodium ions (Na⁺).[3] The methyl group at the 4'-position on the benzene ring can modulate the electronic properties and lipophilicity of the molecule, influencing its complexation behavior and solubility.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 4-methylcatechol with 1,11-dichloro-3,6,9-trioxaundecane in the presence of a base. This reaction is a classic example of the Williamson ether synthesis adapted for the formation of a cyclic polyether.

Reaction Scheme

The overall reaction is as follows:

The base, typically a strong hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the hydroxyl groups of the 4-methylcatechol to form a more nucleophilic phenoxide. This phenoxide then undergoes a double SN2 reaction with the dichlorinated polyether, leading to the formation of the crown ether ring.

Key Reagents and Their Roles
ReagentRole
4-MethylcatecholAromatic diol providing the benzene ring and two oxygen atoms to the crown ether macrocycle.
1,11-dichloro-3,6,9-trioxaundecaneDihalogenated polyether that provides the remaining portion of the macrocyclic ring.
Sodium Hydroxide (or other base)Deprotonates the hydroxyl groups of 4-methylcatechol to form the nucleophilic phenoxide.
n-Butanol (or other high-boiling solvent)Serves as the reaction solvent, allowing for the necessary reaction temperature.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is adapted from established procedures for the synthesis of similar benzo-15-crown-5 derivatives.[4]

Materials:

  • 4-Methylcatechol

  • 1,11-dichloro-3,6,9-trioxaundecane

  • Sodium Hydroxide (NaOH)

  • n-Butanol

  • Hydrochloric Acid (HCl), concentrated

  • Hexane

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-methylcatechol and n-butanol. Stir the mixture until the 4-methylcatechol is completely dissolved.

  • Base Addition: Prepare a solution of sodium hydroxide in deionized water and add it to the flask. Stir the resulting mixture for 30-40 minutes at room temperature.

  • Addition of the Dichloride: Add 1,11-dichloro-3,6,9-trioxaundecane to the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours while stirring vigorously.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 107-117 °C) and maintain the reflux for several hours (typically 6-8 hours). Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with hexane (or another suitable organic solvent like dichloromethane) three times.

  • Washing: Combine the organic extracts and wash them with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of benzo-15-crown-5 derivatives, which can be used as a reference for the synthesis of this compound.

Table 1: Reactant Molar Ratios

ReactantMolar Ratio
4-Methylcatechol1.0
1,11-dichloro-3,6,9-trioxaundecane1.0
Sodium Hydroxide2.0 - 2.2

Table 2: Typical Reaction Conditions and Yield

ParameterValue
Solventn-Butanol
Reaction TemperatureReflux (107-117 °C)
Reaction Time6 - 8 hours
Typical Yield60 - 70%

Note: The yield is highly dependent on the reaction conditions and purification method.

Visualizations

Williamson Ether Synthesis of this compound

Williamson_Synthesis cluster_reactants Reactants cluster_product Product R1 4-Methylcatechol Intermediate 4-Methylcatecholate (dianion) R1->Intermediate + 2 NaOH - 2 H2O R2 1,11-dichloro-3,6,9-trioxaundecane Product This compound R2->Product + Nucleophilic Attack (SN2) Base NaOH Intermediate->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start step1 Dissolve 4-methylcatechol in n-butanol start->step1 step2 Add NaOH solution step1->step2 step3 Add 1,11-dichloro-3,6,9- trioxaundecane dropwise step2->step3 step4 Reflux for 6-8 hours step3->step4 step5 Cool and Acidify step4->step5 step6 Extract with Hexane step5->step6 step7 Wash Organic Layer step6->step7 step8 Dry and Evaporate Solvent step7->step8 step9 Purify by Recrystallization or Chromatography step8->step9 end Pure this compound step9->end

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

  • Sodium Hydroxide: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,11-dichloro-3,6,9-trioxaundecane: Irritant. Avoid contact with skin and eyes.

  • n-Butanol: Flammable liquid and vapor. Harmful if swallowed. Use in a well-ventilated fume hood.

  • Hexane: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Use in a well-ventilated fume hood.

  • Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

Conclusion

The Williamson ether synthesis provides an effective and straightforward method for the preparation of this compound. By carefully controlling the reaction conditions and purification procedures, researchers can obtain this valuable macrocyclic compound in good yields. This guide offers a comprehensive framework for its synthesis, which can be further optimized based on specific laboratory conditions and desired product purity. The unique complexing properties of this compound make it a valuable target for applications in various fields, including ion sensing, phase-transfer catalysis, and the development of novel therapeutic agents.

References

Structural Elucidation of 4'-Methylbenzo-15-crown-5: A Technical Guide to NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 4'-Methylbenzo-15-crown-5, a significant macrocyclic polyether, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the interpretation of spectral data, experimental protocols, and the logical workflow for confirming the molecule's structure.

Introduction

This compound is a member of the crown ether family, known for their ability to selectively bind cations. This property makes them valuable in various applications, including phase transfer catalysis, ion separation, and as components in drug delivery systems. Accurate structural confirmation is paramount for understanding its function and for quality control in its synthesis and application. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure.

Spectroscopic Data and Interpretation

The structural elucidation of this compound relies on the careful analysis of its ¹H NMR, ¹³C NMR, and IR spectra. The data presented here is based on established values for closely related benzo-15-crown-5 derivatives, providing a robust framework for the assignment of the spectral features of the 4'-methyl substituted analogue.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for this compound are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Ar-CH~2.3Singlet3H
Ar-H ~6.7 - 6.9Multiplet3H
Ar-O-CH~4.1Multiplet4H
O-CH ₂-CH ₂-O~3.9Multiplet4H
O-CH ₂-CH ₂-O~3.7Multiplet8H

Note: Chemical shifts are predicted based on data for analogous benzo-15-crown-5 compounds and are typically recorded in CDCl₃ relative to a TMS internal standard.

Interpretation:

  • Aromatic Protons (Ar-H): The protons on the benzene ring are expected to appear in the aromatic region of the spectrum (~6.7-6.9 ppm). The substitution pattern will lead to a complex multiplet.

  • Methyl Protons (Ar-CH₃): A singlet peak around 2.3 ppm, integrating to three protons, is indicative of the methyl group attached to the aromatic ring.

  • Crown Ether Protons (-O-CH₂-CH₂-O-): The ethylene glycol units of the crown ether ring give rise to a series of multiplets in the region of 3.7-4.1 ppm. The protons on the carbons directly attached to the aromatic ring's oxygen atoms (Ar-O-CH₂) are typically shifted slightly downfield compared to the other ether protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms in this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomChemical Shift (δ, ppm)
Ar-C H₃~20-22
C -O (aliphatic)~68-72
C -H (aromatic)~113-122
C -CH₃ (aromatic)~130-132
C -O (aromatic)~148-150

Note: Chemical shifts are predicted based on data for analogous benzo-15-crown-5 compounds and are typically recorded in CDCl₃.

Interpretation:

  • Aromatic Carbons: The carbon atoms of the benzene ring will appear in the downfield region of the spectrum. The carbons attached to the oxygen atoms (C-O) will be the most downfield among the aromatic signals. The carbon bearing the methyl group will also have a distinct chemical shift.

  • Crown Ether Carbons: The carbon atoms of the polyether ring will resonate in the range of 68-72 ppm. Due to the symmetry of the molecule, some of these carbons may be chemically equivalent, leading to fewer signals than the total number of carbons.

  • Methyl Carbon: The carbon of the methyl group will appear at the most upfield position, typically around 20-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. The characteristic IR absorption bands for this compound are summarized in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3050-3100Medium
C-H stretch (aliphatic)2850-3000Strong
C=C stretch (aromatic)1500-1600Medium
C-O-C stretch (aryl-alkyl ether)1200-1275Strong
C-O-C stretch (aliphatic ether)1050-1150Strong

Interpretation:

  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic crown ether and methyl groups (below 3000 cm⁻¹).

  • Aromatic C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

  • C-O-C Stretching: The most prominent features in the IR spectrum of a crown ether are the strong C-O-C stretching bands. For benzo-crown ethers, two distinct regions are often observed: the aryl-alkyl ether stretch (Ar-O-CH₂) and the aliphatic ether stretch (CH₂-O-CH₂). The presence of strong absorptions in the 1200-1275 cm⁻¹ and 1050-1150 cm⁻¹ ranges are highly characteristic of the benzo-crown ether moiety.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality NMR and IR spectra of this compound.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the multiplets of the crown ether protons.

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton-decoupled mode is typically used to simplify the spectrum to single lines for each unique carbon.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet press.

  • Apply pressure to form a thin, transparent KBr pellet.

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform).

  • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

  • Place the sample in the spectrometer's sample holder.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. A sufficient number of scans should be co-added to obtain a high-quality spectrum.

  • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Visualization of the Elucidation Process

The logical flow of the structural elucidation process can be visualized as a workflow diagram.

Structural_Elucidation_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Purification->NMR_Acquisition IR_Acquisition IR Data Acquisition Purification->IR_Acquisition NMR_Analysis ¹H and ¹³C NMR Spectral Analysis - Chemical Shifts - Integration - Multiplicity NMR_Acquisition->NMR_Analysis IR_Analysis IR Spectral Analysis - Functional Group Identification IR_Acquisition->IR_Analysis Structure_Confirmation Structural Elucidation of This compound NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation

Workflow for Structural Elucidation

The relationship between the spectroscopic data and the confirmed molecular structure is based on a logical deduction process.

Logical_Relationship cluster_data Spectroscopic Evidence cluster_structure Molecular Structure H_NMR ¹H NMR Data - Aromatic, Aliphatic, and Methyl Protons Aromatic_Ring Substituted Benzene Ring H_NMR->Aromatic_Ring Crown_Ether_Ring 15-Crown-5 Ether Ring H_NMR->Crown_Ether_Ring Methyl_Group Methyl Group H_NMR->Methyl_Group C_NMR ¹³C NMR Data - Aromatic, Aliphatic, and Methyl Carbons C_NMR->Aromatic_Ring C_NMR->Crown_Ether_Ring C_NMR->Methyl_Group IR_Data IR Data - C-O-C, C=C, C-H Vibrations IR_Data->Aromatic_Ring IR_Data->Crown_Ether_Ring Final_Structure This compound Aromatic_Ring->Final_Structure Crown_Ether_Ring->Final_Structure Methyl_Group->Final_Structure

Data to Structure Correlation

Conclusion

The structural elucidation of this compound is a clear example of the power of modern spectroscopic techniques. By combining the detailed information from ¹H NMR, ¹³C NMR, and IR spectroscopy, it is possible to unambiguously confirm the connectivity and chemical environment of all atoms within the molecule. The presented data and protocols provide a comprehensive guide for researchers and professionals working with this and related crown ether compounds, ensuring accurate characterization and facilitating further research and development.

References

Spectroscopic Profile of 4'-Methylbenzo-15-crown-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4'-Methylbenzo-15-crown-5, a significant macrocyclic polyether. Due to the limited availability of direct experimental data for this specific derivative in published literature, this document presents a detailed, predicted spectroscopic profile based on extensive analysis of the parent compound, benzo-15-crown-5, and its 4'-substituted analogues. This guide includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Vis spectroscopy, organized into clear, tabular formats for ease of comparison. Furthermore, it outlines established experimental protocols for the synthesis and spectroscopic characterization of benzo-15-crown-5 derivatives, providing a solid foundation for researchers working with this class of compounds. Visualizations of the general synthetic workflow are also provided to aid in understanding the preparation of these molecules.

Introduction

Crown ethers, first synthesized by Charles Pedersen in 1967, are a class of macrocyclic polyethers renowned for their ability to selectively bind cations.[1][2] The size of the polyether ring dictates the selectivity towards specific metal ions. Benzo-15-crown-5, featuring a benzene ring fused to a 15-membered crown ether ring, exhibits a high affinity for sodium ions. The introduction of substituents onto the benzene ring, such as a methyl group at the 4'-position, can modulate the electronic properties and, consequently, the complexation behavior and solubility of the crown ether. This compound is therefore of interest in areas such as ion-selective electrodes, phase transfer catalysis, and the development of sensory molecules.

This guide addresses the notable gap in readily available, consolidated spectroscopic data for this compound. By compiling and analyzing data from closely related, well-characterized analogues, we provide a robust, predictive framework for its spectroscopic properties.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of benzo-15-crown-5, 4'-formylbenzo-15-crown-5, 4'-aminobenzo-15-crown-5, and 4'-nitrobenzo-15-crown-5. The presence of an electron-donating methyl group is expected to cause slight upfield shifts in the NMR spectra of the aromatic protons and carbons compared to the unsubstituted benzo-15-crown-5.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.7-6.9m3HAr-H
~4.1m4HAr-O-CH₂ -
~3.9m4H-CH₂ -O-CH₂ -
~3.7s8H-O-CH₂ -CH₂ -O-
~2.3s3HAr-CH₃

Note: Predicted shifts are based on the analysis of related compounds. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~148C -O (aromatic)
~147C -O (aromatic)
~130C -CH₃ (aromatic)
~118C H (aromatic)
~114C H (aromatic)
~112C H (aromatic)
~71-O-C H₂-C H₂-O-
~70-O-C H₂-C H₂-O-
~69Ar-O-C H₂-
~21Ar-C H₃

Note: Predicted shifts are based on the analysis of related compounds. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~2920StrongC-H stretch (aliphatic)
~2870StrongC-H stretch (aliphatic)
~1600MediumC=C stretch (aromatic)
~1510StrongC=C stretch (aromatic)
~1260StrongAr-O-C stretch (asymmetric)
~1130StrongC-O-C stretch (aliphatic ether)

Note: Predicted wavenumbers are based on the analysis of related compounds.

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
282.15[M]⁺ (Molecular Ion)
305.14[M+Na]⁺
321.11[M+K]⁺

Note: The molecular formula for this compound is C₁₅H₂₂O₅, with a molecular weight of 282.33 g/mol .

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a solvent like methanol is expected to show absorption bands characteristic of the substituted benzene ring. The electron-donating methyl group may cause a slight red shift (bathochromic shift) compared to the parent benzo-15-crown-5.

Table 5: Predicted UV-Vis Spectral Data for this compound (in Methanol)

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
~275~2500π → π
~220~8000π → π

Note: Predicted values are based on the analysis of related compounds.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 4'-substituted benzo-15-crown-5 ethers, adaptable for the specific synthesis of this compound.

Synthesis of this compound

The synthesis of this compound typically follows the Williamson ether synthesis, a well-established method for preparing crown ethers.

Synthesis_Workflow Reactant1 4-Methylcatechol Reaction Williamson Ether Synthesis (Reflux) Reactant1->Reaction Reactant2 1,11-Dichloro-3,6,9-trioxaundecane Reactant2->Reaction Base Base (e.g., NaOH or KOH) in n-Butanol Base->Reaction Workup Work-up (Acidification, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

A general workflow for the synthesis of this compound.

Procedure:

  • To a stirred solution of 4-methylcatechol in n-butanol, a strong base such as sodium hydroxide or potassium hydroxide is added.

  • The mixture is heated to reflux.

  • A solution of 1,11-dichloro-3,6,9-trioxaundecane in n-butanol is added dropwise to the refluxing mixture.

  • The reaction is maintained at reflux for several hours to ensure complete reaction.

  • After cooling, the reaction mixture is acidified, and the organic layer is separated.

  • The crude product is obtained by evaporation of the solvent.

  • Purification is achieved by recrystallization from a suitable solvent system (e.g., heptane/ethanol) to yield the final product.

Spectroscopic Characterization

The following are standard instrumental methods for obtaining the spectroscopic data.

Characterization_Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (KBr Pellet or Nujol Mull) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS UVVis UV-Vis Spectroscopy (in Methanol or Acetonitrile) Sample->UVVis Data Spectroscopic Data NMR->Data IR->Data MS->Data UVVis->Data

Workflow for the spectroscopic characterization of this compound.
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet or as a Nujol mull.

  • Mass Spectrometry: Mass spectra can be acquired using either electron ionization (EI) or electrospray ionization (ESI) techniques to determine the molecular weight and fragmentation pattern.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer. The sample is dissolved in a UV-transparent solvent, such as methanol or acetonitrile, and measured in a quartz cuvette.

Logical Relationships in Spectroscopic Interpretation

The interpretation of the spectroscopic data for this compound relies on understanding the contributions of its constituent parts: the catechol-derived aromatic ring, the polyether chain, and the methyl substituent.

Spectroscopic_Interpretation Structure This compound Structure Aromatic Substituted Benzene Ring Structure->Aromatic Crown 15-Crown-5 Ether Ring Structure->Crown Methyl 4'-Methyl Group Structure->Methyl MS_Fragments Mass Spectrum Fragmentation Structure->MS_Fragments Molecular ion & fragments NMR_Signals NMR Chemical Shifts & Multiplicities Aromatic->NMR_Signals Aromatic protons/carbons IR_Bands IR Vibrational Frequencies Aromatic->IR_Bands C=C stretch UV_Absorption UV-Vis Absorption Maxima Aromatic->UV_Absorption π → π* transitions Crown->NMR_Signals Aliphatic ether protons/carbons Crown->IR_Bands C-O-C stretch Methyl->NMR_Signals Methyl protons/carbons Methyl->IR_Bands C-H stretch/bend

Logical relationships in the spectroscopic interpretation of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented data, derived from a thorough analysis of analogous compounds, offers a valuable resource for researchers in the fields of supramolecular chemistry, materials science, and drug development. The included experimental protocols provide a practical framework for the synthesis and characterization of this and related benzo-crown ethers. As research into the applications of substituted crown ethers continues to expand, it is anticipated that direct experimental data for this compound will become available, which will serve to validate and refine the predictions made in this guide.

References

CAS number and molecular weight of 4'-Methylbenzo-15-crown-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4'-Methylbenzo-15-crown-5, a key macrocyclic polyether in host-guest chemistry. This document details its fundamental properties, synthesis, experimental applications, and the underlying principles of its function, tailored for professionals in research and development.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below, providing a foundation for its application in experimental settings.

PropertyValueReference
CAS Number 32702-27-5[1]
Molecular Formula C₁₅H₂₂O₅[1]
Molecular Weight 282.33 g/mol [1]

Synthesis Protocol

While a specific protocol for this compound is not extensively detailed in readily available literature, a general and adaptable Williamson ether synthesis method can be employed, based on the synthesis of analogous benzo-15-crown-5 derivatives. This synthesis involves the reaction of a substituted catechol with a polyethylene glycol derivative.

Reaction Scheme:

4-Methylcatechol reacts with 1,11-dichloro-3,6,9-trioxaundecane in the presence of a base (e.g., NaOH or K₂CO₃) in a suitable solvent like n-butanol or acetonitrile.

Illustrative Experimental Protocol:

  • Reaction Setup: A solution of 4-methylcatechol (1 equivalent) and sodium hydroxide (2.2 equivalents) is prepared in a mixture of water and n-butanol.

  • Reagent Addition: The solution is heated to reflux, and 1,11-dichloro-3,6,9-trioxaundecane (1 equivalent) is added dropwise over a period of several hours.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, the mixture is cooled, and the organic layer is separated. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as heptane to yield the final product.

Experimental Applications and Protocols

This compound and its analogues are extensively used in studies of ion transport, complexation, and as phase-transfer catalysts. Below are detailed protocols for key experimental applications.

Ion-Solvent Extraction Studies

This protocol outlines a typical procedure to determine the efficiency of this compound in extracting metal cations from an aqueous phase into an organic phase.

Methodology:

  • Phase Preparation: An aqueous solution of a metal salt (e.g., picrate salts of Li⁺, Na⁺, K⁺) of known concentration is prepared. An organic phase is prepared by dissolving this compound in a suitable solvent like dichloromethane.

  • Extraction: Equal volumes of the aqueous and organic phases are mixed in a sealed container and agitated vigorously for a set period to reach equilibrium.

  • Phase Separation: The mixture is then centrifuged to ensure complete phase separation.

  • Analysis: The concentration of the metal-crown ether complex in the organic phase is determined using UV-Vis spectrophotometry by measuring the absorbance of the picrate anion. The concentration of the metal ion remaining in the aqueous phase can be determined by atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

  • Data Calculation: The distribution ratio (D) and extraction percentage (%E) are calculated to quantify the extraction efficiency.

Cation Complexation Analysis via Conductometric Titration

This method is used to determine the stoichiometry and stability constants of the complexes formed between the crown ether and metal ions in non-aqueous solvents.

Methodology:

  • Solution Preparation: A solution of the metal salt (e.g., Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺) is prepared in a specific solvent such as acetonitrile or a binary mixture. The crown ether is dissolved in the same solvent system to create a titrant solution.

  • Titration: The metal salt solution is placed in a conductivity cell, and its initial conductance is measured. The crown ether solution is then added incrementally to the cell with constant stirring.

  • Data Acquisition: The conductance of the solution is recorded after each addition of the titrant, ensuring the temperature is kept constant.

  • Data Analysis: The molar conductance is plotted against the molar ratio of the crown ether to the metal ion. The stoichiometry of the complex is determined from the inflection point of the titration curve. The stability constant (Kf) can be calculated by fitting the conductance data to a suitable binding model.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Ion_Extraction_Workflow A Prepare Aqueous Phase (Metal Salt Solution) C Mix and Agitate Aqueous and Organic Phases A->C B Prepare Organic Phase (Crown Ether in Solvent) B->C D Centrifuge for Phase Separation C->D E Analyze Organic Phase (UV-Vis Spectrophotometry) D->E F Analyze Aqueous Phase (AAS or ICP-MS) D->F G Calculate Distribution Ratio and Extraction Percentage E->G F->G

Caption: Workflow for Ion-Solvent Extraction Experiment.

Conductometric_Titration_Workflow A Prepare Metal Salt Solution in Non-Aqueous Solvent C Measure Initial Conductance of Metal Salt Solution A->C B Prepare Crown Ether Titrant in the Same Solvent D Incremental Addition of Crown Ether Titrant B->D C->D E Record Conductance after Each Addition D->E with stirring F Plot Molar Conductance vs. Molar Ratio E->F G Determine Stoichiometry and Stability Constant F->G

Caption: Workflow for Conductometric Titration of Cation Complexation.

Spectroscopic Data

The structural elucidation and characterization of benzo-15-crown-5 derivatives are typically performed using a combination of spectroscopic techniques. While specific data for this compound is not provided, the following table summarizes the expected characteristic signals based on analogous compounds.

Spectroscopic TechniqueCharacteristic Signals
¹H-NMR (CDCl₃) δ ~2.3 ppm (s, 3H, -CH₃), δ ~3.7-4.2 ppm (m, 16H, -OCH₂CH₂O-), δ ~6.7-7.0 ppm (m, 3H, Ar-H)
¹³C-NMR (CDCl₃) δ ~20 ppm (-CH₃), δ ~68-72 ppm (-OCH₂CH₂O-), δ ~112-150 ppm (Ar-C)
IR (KBr) ~2850-2950 cm⁻¹ (C-H stretch), ~1500-1600 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (Ar-O-C stretch), ~1100 cm⁻¹ (C-O-C stretch)
Mass Spectrometry (EI) Molecular ion peak (M⁺) corresponding to the molecular weight.

References

Solubility of 4'-Methylbenzo-15-crown-5 in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 4'-Methylbenzo-15-crown-5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this document presents solubility information for the closely related parent compound, Benzo-15-crown-5, to provide a foundational understanding. Furthermore, detailed experimental protocols for determining the precise solubility of this compound are provided to empower researchers to generate specific data for their unique applications.

Data Presentation: Solubility of Benzo-15-crown-5

The following table summarizes the available solubility data for Benzo-15-crown-5 in selected organic solvents. It is crucial to note that the substitution of a methyl group at the 4' position on the benzo ring may slightly alter the solubility profile. Therefore, the data presented below should be considered an estimate for this compound, and experimental verification is highly recommended.

SolventChemical FormulaMolar Mass ( g/mol )Temperature (°C)Solubility ( g/100g Solvent)Molarity (mol/L)
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1325MiscibleNot Applicable
EthanolC₂H₅OH46.0725SolubleNot specified
MethanolCH₃OH32.0425SolubleNot specified
AcetonitrileC₂H₃N41.0525SolubleNot specified
ChloroformCHCl₃119.3825SolubleNot specified
DichloromethaneCH₂Cl₂84.9325SolubleNot specified
Tetrahydrofuran (THF)C₄H₈O72.1125SolubleNot specified
WaterH₂O18.0225Sparingly SolubleNot specified

Note: The terms "Miscible" and "Soluble" indicate a high degree of solubility, though precise quantitative values were not consistently available in the reviewed literature. "Sparingly Soluble" indicates low solubility. Researchers should determine the quantitative solubility in their specific solvent systems using the protocols outlined below.

Experimental Protocols

To facilitate the accurate determination of the solubility of this compound, three widely used and reliable methods are detailed below.

Gravimetric Method

This classic and straightforward method involves preparing a saturated solution and then determining the mass of the dissolved solute.[1][2]

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe with a 0.2 µm PTFE filter)

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

Procedure:

  • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial.

  • Place the vial in a constant temperature shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • After equilibration, allow the solution to stand undisturbed at the same temperature for any undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe and filter it through a 0.2 µm PTFE filter into a pre-weighed evaporating dish or vial.

  • Record the exact volume or mass of the filtered saturated solution.

  • Evaporate the solvent from the dish or vial in an oven at a temperature below the boiling point of the solvent and below the melting point of the crown ether, or in a vacuum desiccator.

  • Once all the solvent has evaporated, cool the dish or vial to room temperature in a desiccator and weigh it.

  • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculate the solubility as the mass of the dissolved this compound per volume or mass of the solvent.

UV-Vis Spectroscopic Method

This method is suitable for aromatic compounds like this compound and relies on the Beer-Lambert law.[3][4][5]

Materials:

  • This compound

  • Selected organic solvent (must be UV transparent at the analysis wavelength)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute, unsaturated solution of this compound in the chosen solvent.

    • Scan the solution in the UV-Vis spectrophotometer to find the wavelength at which the maximum absorbance occurs.

  • Create a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

  • Determine Solubility:

    • Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-4).

    • Carefully withdraw a small, known volume of the clear, filtered supernatant.

    • Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration represents the solubility.

Gas Chromatography (GC) Method

Gas chromatography can be used to determine the concentration of a solute in a saturated solution, particularly for volatile solvents.[6][7][8][9]

Materials:

  • This compound

  • Selected organic solvent

  • Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID)

  • Appropriate GC column

  • Syringes for injection

  • Vials and volumetric glassware

  • Analytical balance

Procedure:

  • Develop a GC Method:

    • Optimize GC parameters (e.g., column type, oven temperature program, injector and detector temperatures, carrier gas flow rate) to achieve good separation and a sharp peak for this compound.

  • Create a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Inject a fixed volume of each standard solution into the GC and record the peak area.

    • Plot a graph of peak area versus concentration to create a calibration curve.

  • Determine Solubility:

    • Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-4).

    • Carefully withdraw a small, known volume of the clear, filtered supernatant.

    • If necessary, dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Inject a fixed volume of the (diluted) saturated solution into the GC and record the peak area.

    • Use the calibration curve to determine the concentration of the injected solution.

    • Calculate the concentration of the original saturated solution, accounting for any dilution. This concentration is the solubility.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of a substituted benzo-15-crown-5, such as this compound, via a Williamson ether synthesis.

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_product Final Product Reactant1 4-Methylcatechol ReactionVessel Combine reactants in solvent and heat under reflux Reactant1->ReactionVessel Reactant2 1,11-dichloro-3,6,9-trioxaundecane Reactant2->ReactionVessel Base Base (e.g., NaOH or K2CO3) Base->ReactionVessel Solvent Solvent (e.g., n-butanol, Acetonitrile) Solvent->ReactionVessel Filtration Filter to remove inorganic salts ReactionVessel->Filtration Cool reaction mixture Evaporation Evaporate solvent Filtration->Evaporation Extraction Liquid-liquid extraction Evaporation->Extraction Dissolve residue Chromatography Column chromatography Extraction->Chromatography Product This compound Chromatography->Product Isolate pure product

Caption: Synthesis workflow for this compound.

References

Cation-binding properties of 4'-Methylbenzo-15-crown-5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cation-Binding Properties of 4'-Methylbenzo-15-crown-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crown ethers are a class of macrocyclic polyethers that have garnered significant interest in the field of supramolecular chemistry due to their ability to selectively bind cations. This "host-guest" interaction is primarily dictated by the compatibility of the cation's ionic radius with the size of the crown ether's central cavity, as well as by the nature of the solvent and the counter-ion. Among these, benzo-15-crown-5 and its derivatives are particularly noteworthy for their affinity towards alkali and alkaline earth metal cations.

This technical guide focuses on the cation-binding properties of a specific derivative, this compound. While extensive research has been conducted on the parent compound, benzo-15-crown-5, specific quantitative data for the 4'-methyl substituted variant is less prevalent in the available literature. Therefore, this guide will provide a comprehensive overview of the synthesis, expected binding characteristics, and detailed experimental protocols for characterization. Where specific data for this compound is unavailable, data for the closely related benzo-15-crown-5 will be presented as a comparative reference to infer potential properties. This document aims to serve as a valuable resource for researchers interested in the application of this and similar crown ethers in areas such as ion transport, sensing, and catalysis.

It is important to note that a comprehensive search of scientific literature did not yield any specific information regarding the involvement of this compound in biological signaling pathways or its direct application in drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis, a common method for preparing crown ethers. The following protocol is adapted from established procedures for similar benzo-15-crown-5 derivatives.

Reaction Scheme:

4-Methylcatechol + 1,11-dichloro-3,6,9-trioxaundecane → this compound

Materials:

  • 4-Methylcatechol

  • 1,11-dichloro-3,6,9-trioxaundecane

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • n-butanol or a similar high-boiling solvent

  • Hydrochloric acid (HCl) for neutralization

  • Organic solvent for extraction (e.g., dichloromethane or chloroform)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-methylcatechol in n-butanol.

  • Base Addition: Slowly add powdered sodium hydroxide or potassium hydroxide to the solution while stirring. The mixture will become warm.

  • Addition of Dichloride: Heat the mixture to reflux. Slowly add 1,11-dichloro-3,6,9-trioxaundecane dropwise to the refluxing solution over a period of several hours.

  • Reflux: Continue to reflux the reaction mixture for 24-48 hours to ensure the completion of the cyclization reaction.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (NaCl or KCl).

    • Evaporate the n-butanol under reduced pressure.

    • Dissolve the resulting residue in a suitable organic solvent like dichloromethane.

    • Wash the organic layer with dilute HCl to neutralize any remaining base, followed by washing with water until the aqueous layer is neutral.

  • Purification:

    • Dry the organic layer over an anhydrous drying agent.

    • Filter off the drying agent and evaporate the solvent to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

G cluster_synthesis Synthesis Workflow A Dissolve 4-Methylcatechol in n-butanol B Add NaOH/KOH A->B C Heat to Reflux B->C D Add 1,11-dichloro-3,6,9-trioxaundecane C->D E Reflux for 24-48h D->E F Workup (Filter, Evaporate, Extract, Wash) E->F G Purification (Chromatography/Recrystallization) F->G H This compound G->H

Synthesis workflow for this compound.

Cation-Binding Properties

Qualitative Overview

The 15-crown-5 ether cavity is known to have a diameter of approximately 1.7-2.2 Å, which makes it particularly suitable for complexing with cations of similar size, most notably Na⁺ (ionic radius ~1.02 Å). It can also form complexes with other alkali metal ions such as Li⁺, K⁺, Rb⁺, and Cs⁺, though often with lower stability. The presence of the benzo group generally reduces the flexibility and basicity of the ether oxygens, leading to slightly lower stability constants compared to the parent 15-crown-5. The 4'-methyl group is an electron-donating group, which is expected to slightly increase the electron density on the aromatic ring and the adjacent ether oxygens, potentially leading to a modest enhancement of cation binding affinity compared to the unsubstituted benzo-15-crown-5.

Quantitative Data

Table 1: Stability Constants (log K) of Benzo-15-crown-5 with Alkali Metal Cations

CationSolventTemperature (°C)log KReference
Na⁺Acetonitrile253.97[1][2]
K⁺Acetonitrile253.55[1]
Rb⁺Acetonitrile253.15[1]
Cs⁺Acetonitrile252.85[1]
Na⁺Propylene Carbonate253.59[3]
K⁺Propylene Carbonate253.10[3]
Na⁺Methanol252.86[2]
K⁺Methanol---

Table 2: Thermodynamic Parameters for Benzo-15-crown-5 Complexation in Acetonitrile at 25°C[1]

CationΔH° (kJ/mol)ΔS° (J/mol·K)
Na⁺-29.3-22.6
K⁺-29.7-31.4
Rb⁺-27.6-32.6
Cs⁺-24.3-27.2

Experimental Protocols for Determining Cation-Binding Properties

The following are detailed protocols for common techniques used to determine the stability constants and thermodynamic parameters of crown ether-cation complexation.

UV-Vis Spectrophotometric Titration

This method is suitable when the complexation of the crown ether with a cation results in a change in the UV-Vis absorption spectrum of the crown ether.

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of stock solutions of the metal perchlorate or other suitable salt of the cation of interest at a much higher concentration in the same solvent.

  • Titration:

    • Place a known volume of the crown ether solution in a cuvette.

    • Record the initial UV-Vis spectrum.

    • Make small, sequential additions of the concentrated cation salt solution to the cuvette.

    • After each addition, mix thoroughly and record the UV-Vis spectrum.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength that shows a significant change upon complexation.

    • Plot the change in absorbance against the molar ratio of cation to crown ether.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) using non-linear regression analysis to determine the stability constant (K).

G cluster_uvvis UV-Vis Titration Workflow A Prepare Crown Ether and Cation Solutions B Record Initial Spectrum of Crown Ether A->B C Add Aliquot of Cation Solution B->C D Mix and Record Spectrum C->D D->C multiple additions E Repeat C and D D->E F Plot Absorbance vs. [Cation]/[Crown] E->F G Non-linear Regression to Determine K F->G

Experimental workflow for UV-Vis titration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K), enthalpy (ΔH), and stoichiometry (n) in a single experiment.

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound in the desired buffer or solvent.

    • Prepare a solution of the cation salt at a significantly higher concentration in the same buffer or solvent.

    • Degas both solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Set the experimental temperature and other instrument parameters.

    • Fill the sample cell with the crown ether solution.

    • Load the injection syringe with the cation solution.

  • Titration:

    • Perform a series of small, sequential injections of the cation solution into the sample cell.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of cation to crown ether.

    • Fit the resulting binding isotherm to a suitable binding model to determine K, ΔH, and n.[4]

G cluster_itc Isothermal Titration Calorimetry Workflow A Prepare and Degas Solutions B Load Sample Cell and Syringe A->B C Set Experimental Parameters B->C D Perform Sequential Injections C->D E Measure Heat Change D->E E->D for each injection F Integrate Peaks and Plot Data E->F G Fit Isotherm to Determine K, ΔH, n F->G

Experimental workflow for ITC.

Conductometric Titration

This technique measures the change in the electrical conductivity of a solution as a titrant is added. It is useful for studying complexation reactions where the mobility of the complexed cation differs from that of the free solvated cation.[1]

Protocol:

  • Solution Preparation:

    • Prepare a solution of the metal salt of known concentration in a suitable polar solvent (e.g., acetonitrile).

    • Prepare a solution of this compound at a higher concentration in the same solvent.

  • Titration:

    • Place a known volume of the metal salt solution in a conductivity cell.

    • Measure the initial conductivity of the solution.

    • Add small, known volumes of the crown ether solution to the cell.

    • After each addition, stir the solution and measure the conductivity.

  • Data Analysis:

    • Correct the measured conductance for the change in volume.

    • Plot the molar conductivity against the molar ratio of crown ether to cation.

    • Analyze the resulting curve using a suitable computer program that performs a non-linear least-squares fit to a model for 1:1 or other stoichiometries to determine the stability constant.

G cluster_conductometry Conductometric Titration Workflow A Prepare Cation and Crown Ether Solutions B Measure Initial Conductivity of Cation Solution A->B C Add Aliquot of Crown Ether Solution B->C D Stir and Measure Conductivity C->D D->C multiple additions E Repeat C and D D->E F Plot Molar Conductivity vs. [Crown]/[Cation] E->F G Non-linear Least-squares Fit to Determine K F->G

Experimental workflow for conductometric titration.

Applications in Research and Development

While specific applications for this compound are not widely reported, the properties of related benzo-15-crown-5 derivatives suggest several potential areas of use.

  • Ion-Selective Electrodes (ISEs): Crown ethers are excellent ionophores for ISEs due to their selective cation binding. Bis(benzo-15-crown-5) derivatives have been successfully used in potassium-selective electrodes.[5] It is plausible that this compound could be employed as an ionophore in sensors for Na⁺ or other cations.

  • Phase-Transfer Catalysis: Crown ethers can act as phase-transfer catalysts by solubilizing inorganic salts in organic solvents, thereby accelerating reaction rates. Benzo-15-crown-5 has been used for this purpose.[6] The methyl group in this compound may slightly alter its lipophilicity and catalytic efficiency.

  • Fluorescent Sensors: When functionalized with a fluorophore, benzo-15-crown-5 derivatives can act as fluorescent chemosensors for cations. The binding of a cation modulates the fluorescence properties of the molecule, allowing for cation detection.[7]

Disclaimer on Drug Development Applications: As previously stated, a thorough review of the scientific literature did not reveal any direct applications of this compound in drug development or any established role in biological signaling pathways. The primary applications of such crown ethers currently lie within the realms of analytical chemistry, separation science, and catalysis.

Conclusion

This compound is a derivative of benzo-15-crown-5 that is expected to exhibit selective binding towards cations, with a likely preference for Na⁺. The presence of the electron-donating methyl group may slightly enhance its binding affinity compared to its parent compound. While specific quantitative data for this molecule is scarce, its properties can be inferred from the extensive data available for benzo-15-crown-5.

The detailed experimental protocols provided in this guide for UV-Vis spectrophotometric titration, isothermal titration calorimetry, and conductometric titration offer robust methods for the characterization of its cation-binding properties. The potential applications of this compound are likely to be in the areas of ion sensing and phase-transfer catalysis, similar to other benzo-15-crown-5 derivatives.

Further research is warranted to fully elucidate the specific stability constants and thermodynamic profiles of this compound with a range of cations in various solvents. Such studies would enable a more precise understanding of its selectivity and pave the way for its application in the rational design of new sensors and catalytic systems. The exploration of its biological activity and potential roles in medicinal chemistry remains an open area for future investigation.

References

The Intricate Dance of Host and Guest: A Deep Dive into the Thermodynamics of 4'-Methylbenzo-15-crown-5 Complexation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced forces that govern molecular recognition is paramount. This in-depth technical guide explores the thermodynamics of complexation involving 4'-Methylbenzo-15-crown-5, a fascinating host molecule whose subtle structural modification significantly influences its binding affinity and selectivity for various guest cations. Through a comprehensive review of experimental data and methodologies, this paper illuminates the enthalpic and entropic drivers of complex formation, providing a critical framework for the rational design of novel supramolecular systems.

The selective binding of cations by macrocyclic polyethers, or crown ethers, is a cornerstone of host-guest chemistry. The introduction of a methyl group at the 4'-position of the benzo-15-crown-5 framework serves as a subtle yet impactful perturbation, altering the electronic and steric landscape of the ligand and, consequently, its complexation thermodynamics. This guide will delve into the quantitative data that defines these interactions, the experimental protocols used to elucidate them, and the fundamental principles that govern them.

Unveiling the Energetics: Thermodynamic Data for Complexation

The stability of a complex formed between a host, such as this compound, and a guest cation is quantified by the stability constant (K). The Gibbs free energy of complexation (ΔG°), a measure of the spontaneity of the process, is directly related to the stability constant. This free energy change is further dissected into its enthalpic (ΔH°) and entropic (ΔS°) components, which reveal the nature of the binding forces and the change in disorder of the system upon complexation, respectively.

Below are tables summarizing the thermodynamic parameters for the complexation of the parent benzo-15-crown-5 with various alkali metal cations in methanol at 25°C. This data serves as a valuable reference point for predicting the behavior of its 4'-methyl derivative.

Table 1: Thermodynamic Parameters for the 1:1 Complexation of Benzo-15-crown-5 with Alkali Metal Cations in Methanol at 25°C

CationLog KΔG° (kJ/mol)ΔH° (kJ/mol)TΔS° (kJ/mol)
Na⁺3.51-20.0-28.9-8.9
K⁺3.43-19.6-31.4-11.8
Rb⁺2.90-16.5-27.2-10.7
Cs⁺2.54-14.5-25.1-10.6

Note: Data is compiled from various sources in the literature and is presented for the parent benzo-15-crown-5. The 4'-methyl derivative is expected to exhibit slightly higher stability constants.

The "How-To": Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic parameters for host-guest complexation relies on precise and sensitive experimental techniques. The two most common methods employed for studying the complexation of crown ethers with cations are Isothermal Titration Calorimetry (ITC) and Conductometric Titration.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat change (q) associated with a binding event, allowing for the simultaneous determination of the binding constant (K), enthalpy change (ΔH°), and stoichiometry (n) of the interaction in a single experiment.

Experimental Protocol for a Typical ITC Experiment:

  • Sample Preparation:

    • The host (this compound) is dissolved in a suitable solvent (e.g., dry methanol) to a known concentration (typically in the range of 0.1 to 1 mM).

    • The guest (alkali metal salt, e.g., NaClO₄ or NaCl) is dissolved in the same solvent to a concentration that is typically 10-20 times higher than the host concentration.

    • Both solutions are thoroughly degassed to prevent the formation of air bubbles during the experiment, which can interfere with the heat measurements.

  • Instrument Setup:

    • The ITC instrument, consisting of a sample cell and a reference cell, is equilibrated at the desired temperature (e.g., 25°C).

    • The reference cell is filled with the solvent.

    • The sample cell is carefully filled with the host solution.

  • Titration:

    • The guest solution is loaded into a computer-controlled syringe.

    • A series of small, precise injections of the guest solution are made into the sample cell.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw data, a series of heat pulses, is integrated to obtain the heat change per injection.

    • The resulting titration curve (heat change vs. molar ratio of guest to host) is fitted to a suitable binding model (e.g., a one-site binding model) using specialized software.

    • This fitting procedure yields the values for K, ΔH°, and n. The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated using the following equations:

      • ΔG° = -RTlnK

      • ΔG° = ΔH° - TΔS°

Conductometric Titration

Conductometric titration is a method used to determine the stability constant of a complex by measuring the change in the molar conductivity of a solution as the host is added to a solution of the guest salt.

Experimental Protocol for a Typical Conductometric Titration:

  • Solution Preparation:

    • A solution of the alkali metal salt (e.g., NaCl) of a known concentration is prepared in a solvent with a relatively low dielectric constant (e.g., acetonitrile or a methanol-acetonitrile mixture).

    • A solution of the crown ether (this compound) of a significantly higher concentration is prepared in the same solvent.

  • Measurement Setup:

    • A known volume of the salt solution is placed in a thermostated conductivity cell.

    • The conductivity of the initial solution is measured.

  • Titration:

    • The crown ether solution is added to the salt solution in small, precise increments using a micropipette or a burette.

    • The conductivity of the solution is measured after each addition and equilibration.

  • Data Analysis:

    • The molar conductivity of the solution is plotted against the molar ratio of the crown ether to the metal ion.

    • The resulting curve is analyzed using a suitable computer program that fits the data to an equation describing the 1:1 complexation equilibrium.

    • This analysis yields the stability constant (K) of the complex. To determine the enthalpy and entropy of complexation, the titration is performed at different temperatures, and the van't Hoff equation is applied to the temperature-dependent stability constants.

Visualizing the Process: Workflows and Relationships

To better understand the experimental and conceptual frameworks, the following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the thermodynamic study of this compound complexation.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_host Prepare Host Solution (this compound) degas Degas Both Solutions prep_host->degas prep_guest Prepare Guest Solution (Alkali Metal Salt) prep_guest->degas load_host Load Host into Sample Cell degas->load_host load_guest Load Guest into Syringe degas->load_guest titrate Perform Titration (Inject Guest into Host) load_host->titrate load_guest->titrate measure_heat Measure Heat Change (q) per Injection titrate->measure_heat integrate Integrate Heat Pulses measure_heat->integrate plot Plot Titration Curve (q vs. Molar Ratio) integrate->plot fit Fit Data to Binding Model plot->fit calc Calculate Thermodynamic Parameters (K, ΔH°, n, ΔG°, ΔS°) fit->calc Thermo_Relationships K Stability Constant (K) G Gibbs Free Energy (ΔG°) K->G ΔG° = -RTln(K) H Enthalpy (ΔH°) G->H ΔG° = ΔH° - TΔS° S Entropy (ΔS°) G->S

Crystal structure of 4'-Methylbenzo-15-crown-5 complexes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 4'-Methylbenzo-15-crown-5

This compound is a derivative of the well-known macrocyclic polyether benzo-15-crown-5. The parent compound, 15-crown-5, is a cyclic pentamer of ethylene oxide with the formula (C₂H₄O)₅.[1] The "benzo" substituent indicates the fusion of a benzene ring to the crown ether macrocycle, and the "4'-methyl" specifies the presence of a methyl group on the 4-position of this benzene ring.

These crown ethers are renowned for their ability to form stable complexes with various cations, particularly alkali and alkaline earth metals.[1] The size of the cation that fits optimally within the crown ether's cavity is a key determinant of the stability of the resulting complex. For 15-crown-5 and its derivatives, there is a high selectivity for sodium (Na⁺) ions, although complexes with other cations like potassium (K⁺) are also known.[1] The study of the crystal structure of these complexes provides invaluable insights into the nature of the host-guest interactions, coordination geometries, and the conformational changes in the crown ether upon complexation.

Synthesis and Crystallization

The synthesis of this compound and its subsequent complexation and crystallization are crucial steps for structural elucidation.

Synthesis of this compound

While a specific protocol for this compound was not found in the searched literature, a general and adaptable method is the Williamson ether synthesis. This would involve the reaction of 4-methylcatechol with 1,10-dichloro-3,6,9-trioxadecane in the presence of a base. A similar procedure is used for the synthesis of benzo-15-crown-5, where catechol is reacted with tetraethyleneglycol dichloride in n-butanol with sodium hydroxide.[2]

Synthesis of Complexes

The formation of complexes typically involves dissolving the crown ether and a salt of the desired cation in a suitable solvent or solvent mixture. The stoichiometry of the reactants can be varied to obtain complexes with different ligand-to-metal ratios.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from the reaction mixture, or by vapor diffusion techniques. For instance, colorless needles of 4'-formylbenzo-15-crown-5 were obtained by the slow cooling and evaporation of a solution in n-heptane.[3]

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of these complexes is primarily achieved through single-crystal X-ray diffraction.

Data Collection and Processing

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected. Modern diffractometers, such as the Bruker Kappa APEXII CCD, are commonly used for this purpose.[3] The collected data is then processed, which includes integration of the reflection intensities and applying corrections for factors like absorption.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, and then refined using full-matrix least-squares techniques. Software packages like SHELXS97 and SHELXL97 are standardly employed for structure solution and refinement, respectively.[3]

Experimental Workflow

The general workflow for determining the crystal structure of a this compound complex is illustrated in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis of this compound Complex crystallization Single Crystal Growth synthesis->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Structural Analysis validation->analysis complexation cluster_crown This compound O1 O O2 O O3 O O4 O O5 O M Cation M->O1 Coordination M->O2 M->O3 M->O4 M->O5

References

An In-depth Technical Guide to the Phase Transfer Catalysis Mechanism of 4'-Methylbenzo-15-crown-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transfer catalysis (PTC) mechanism of 4'-Methylbenzo-15-crown-5. It details the core principles of its catalytic action, the influence of its molecular structure on reactivity, and provides relevant experimental protocols for its synthesis and application.

Core Principles of Phase Transfer Catalysis with this compound

Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1][2] Crown ethers, such as this compound, are highly effective phase transfer catalysts.[2]

The fundamental mechanism involves the crown ether acting as a vehicle to transport an inorganic reactant from the aqueous or solid phase into the organic phase where the organic substrate is soluble.[1] The key to this process is the ability of the crown ether's polyether ring to selectively complex with metal cations, such as sodium (Na⁺) and potassium (K⁺), through ion-dipole interactions with the oxygen atoms.[1]

The 15-crown-5 cavity size is particularly well-suited for complexing with Na⁺ ions. The presence of the benzo group introduces rigidity and lipophilicity to the molecule, enhancing its solubility in the organic phase.

The catalytic cycle of this compound in a typical nucleophilic substitution reaction (e.g., Williamson ether synthesis) can be described as follows:

  • Complexation: The crown ether, present in the organic phase or at the interface, complexes with a metal cation (M⁺) from an inorganic salt (e.g., Na⁺ from sodium phenoxide) present in the aqueous or solid phase.

  • Phase Transfer: The resulting lipophilic complex, [this compound-M]⁺, along with its counter-anion (e.g., phenoxide), is transferred into the organic phase.

  • Reaction: In the organic phase, the anion is "naked" or poorly solvated, rendering it highly reactive. This activated anion then readily reacts with the organic substrate (e.g., an alkyl halide).

  • Catalyst Regeneration: After the reaction, the newly formed inorganic salt (e.g., NaBr) is either expelled back into the aqueous phase or precipitates, and the free crown ether is regenerated to begin another catalytic cycle.

The presence of the electron-donating methyl group at the 4'-position of the benzo ring is expected to increase the electron density on the oxygen atoms of the polyether ring. This enhanced basicity of the oxygen atoms strengthens the complexation with the metal cation, thereby accelerating the rate of the phase transfer and the overall reaction. Variations in reaction rates for substituted dibenzo crown ethers have been shown to correlate with the electron-donating or -withdrawing effects of the substituents.[3]

Quantitative Data

Table 1: Relative Rate Constants for the Reaction of Benzyl Bromide with Potassium Acetate in Acetonitrile at 30°C with Various Crown Ether Catalysts

CatalystRelative Rate Constant (k_rel)
15-Crown-51.00
Monobenzo-15-crown-50.85
This compound > 0.85 (Expected)
4'-Carboxybenzo-15-crown-5< 0.85 (Expected)
18-Crown-625.6
Dibenzo-18-crown-61.23

Note: The value for this compound is an expected trend based on the electronic effect of the methyl group. Specific experimental data is required for a precise value.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically follows a modified Williamson ether synthesis, starting from 4-methylcatechol.

Materials:

  • 4-Methylcatechol

  • 1,11-dichloro-3,6,9-trioxaundecane

  • Sodium hydroxide (NaOH)

  • n-Butanol

  • Hexane

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-methylcatechol and sodium hydroxide in n-butanol.

  • Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add 1,11-dichloro-3,6,9-trioxaundecane to the refluxing mixture over a period of several hours.

  • Continue refluxing for an extended period (typically 24-48 hours) to ensure complete reaction.

  • After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.

  • Remove the n-butanol from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by recrystallization from hexane after treatment with activated carbon to yield white crystals of this compound.

Phase Transfer Catalysis: Williamson Ether Synthesis of Butyl Phenyl Ether

This protocol describes a representative application of this compound as a phase transfer catalyst in a Williamson ether synthesis.

Materials:

  • Phenol

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃)

  • This compound

  • Toluene

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol, potassium carbonate, and toluene.

  • Add a catalytic amount of this compound (typically 1-5 mol%).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add 1-bromobutane to the refluxing mixture.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add deionized water to dissolve the inorganic salts.

  • Separate the organic layer and wash it with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • The resulting crude butyl phenyl ether can be purified by distillation.

Visualizations

The following diagrams illustrate the key processes involved in the phase transfer catalysis mechanism of this compound.

PhaseTransferCatalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_plus M⁺ MX X_minus X⁻ Crown This compound Crown_M [Crown-M]⁺X⁻ Crown->Crown_M + M⁺X⁻ Crown_M->Crown + RX - MX RY RY (Product) Crown_M->RY Reaction RX RX (Substrate)

Caption: General mechanism of phase transfer catalysis.

ExperimentalWorkflow start Start: Reactants in Immiscible Phases add_catalyst Add this compound start->add_catalyst heating Heat to Reflux with Vigorous Stirring add_catalyst->heating reaction Phase Transfer and Reaction in Organic Phase heating->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification of Product workup->purification end End: Isolated Pure Product purification->end

Caption: Experimental workflow for a typical PTC reaction.

LogicalRelationship cluster_catalyst Catalyst Properties cluster_outcome Catalytic Performance methyl_group 4'-Methyl Group (Electron-Donating) electron_density Increased Electron Density on Ether Oxygens methyl_group->electron_density Inductive Effect complexation Enhanced Cation Complexation electron_density->complexation Strengthens Ion-Dipole Interaction phase_transfer Faster Phase Transfer complexation->phase_transfer Facilitates Transport reaction_rate Increased Reaction Rate phase_transfer->reaction_rate Increases Reactant Availability

References

Methodological & Application

Application Notes & Protocols: 4'-Methylbenzo-15-crown-5 for Potassium-Selective Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4'-Methylbenzo-15-crown-5 as an ionophore in the fabrication of potassium-selective electrodes (K-ISEs). This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, sensor development, and drug development who require accurate and reliable methods for potassium ion concentration measurement. The protocols and data presented are based on established methodologies for crown-ether-based ion-selective electrodes.

Introduction

Potassium ions (K⁺) play a crucial role in numerous biological and chemical processes. Accurate monitoring of K⁺ concentration is vital in various applications, including clinical diagnostics, environmental analysis, and pharmaceutical quality control. Ion-selective electrodes offer a simple, cost-effective, and rapid method for the determination of ion concentrations.

This compound is a derivative of benzo-15-crown-5, a well-known crown ether that exhibits high selectivity for potassium ions. The cavity size of the 15-crown-5 ring is highly compatible with the ionic radius of the potassium ion, leading to the formation of a stable host-guest complex. The methyl group at the 4' position enhances the lipophilicity of the ionophore, which can improve its retention within the electrode membrane and contribute to a longer electrode lifetime.

This document outlines the preparation of a Poly(vinyl chloride) (PVC) matrix-based K-ISE using this compound and details its performance characteristics.

Principle of Operation

The potassium-selective electrode functions based on the principle of potentiometry. The core component is a PVC membrane impregnated with the ionophore (this compound), a plasticizer, and an ion-exchanger. When the electrode is immersed in a sample solution containing potassium ions, the ionophore selectively binds with K⁺ at the membrane-solution interface. This selective binding generates a potential difference across the membrane, which is proportional to the logarithm of the potassium ion activity in the sample, as described by the Nernst equation:

E = E₀ + (2.303 RT / zF) log(aK⁺)

Where:

  • E is the measured potential

  • E₀ is a constant potential factor

  • R is the ideal gas constant

  • T is the temperature in Kelvin

  • z is the charge of the ion (+1 for K⁺)

  • F is the Faraday constant

  • aK⁺ is the activity of the potassium ion

Performance Characteristics

The performance of a potassium-selective electrode based on a crown ether ionophore is summarized in the table below. The data is representative of electrodes fabricated with benzo-15-crown-5 derivatives.[1][2][3]

ParameterTypical Value
Linear Concentration Range1.0 x 10⁻⁶ M to 1.0 x 10⁻² M[1][2]
Nernstian Slope56 ± 3 mV/decade[1][2]
Response Time20 - 30 seconds[1][2]
Electrode LifetimeApproximately 2 months[1][2]
pH Range4 - 8[1]
Detection Limitlog[K⁺] = -5.4
Selectivity Coefficient (log K pot K,Na)-3.5 to -3.6[4]

Experimental Protocols

This protocol describes the preparation of a PVC-based membrane containing this compound.

Materials:

  • This compound (Ionophore)

  • High molecular weight Poly(vinyl chloride) (PVC)

  • o-Nitrophenyloctyl ether (o-NPOE) (Plasticizer)

  • Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (Anionic additive)

  • Tetrahydrofuran (THF), high purity

Procedure:

  • In a clean, dry glass vial, dissolve 33 mg of PVC, 66 mg of o-NPOE, 1 mg of this compound, and 0.5 mg of KTpClPB in 3 mL of THF.

  • Stir the mixture at room temperature until all components are completely dissolved and a homogenous, transparent solution is obtained.

  • Pour the membrane cocktail into a 2.5 cm diameter glass ring placed on a clean, flat glass plate.

  • Allow the THF to evaporate slowly in a dust-free environment for at least 24 hours.

  • Once the membrane is formed, carefully peel it from the glass plate.

  • Cut a disc of approximately 5 mm in diameter from the parent membrane for electrode fabrication.

Materials:

  • Prepared potassium-selective membrane disc

  • Ag/AgCl wire (internal reference electrode)

  • Internal filling solution (0.1 M KCl)

  • Electrode body (e.g., a pipette tip or a commercially available electrode body)

Procedure:

  • Mount the prepared membrane disc at the tip of the electrode body, ensuring a watertight seal.

  • Fill the electrode body with the internal filling solution (0.1 M KCl), making sure there are no air bubbles trapped inside.

  • Insert the Ag/AgCl wire into the internal filling solution to act as the internal reference electrode.

  • Condition the newly fabricated electrode by soaking it in a 0.01 M KCl solution for at least 2 hours before use.

Materials:

  • Standard potassium chloride (KCl) solutions of varying concentrations (e.g., 10⁻⁶ M to 10⁻¹ M)

  • Reference electrode (e.g., a commercial Ag/AgCl electrode)

  • High-impedance potentiometer or ion meter

Procedure:

  • Set up the electrochemical cell by connecting the potassium-selective electrode and the reference electrode to the potentiometer.

  • Immerse the electrodes in a standard KCl solution of the lowest concentration.

  • Stir the solution gently and record the potential reading once it has stabilized.

  • Rinse the electrodes with deionized water and blot dry.

  • Repeat steps 2-4 for all standard solutions, moving from the lowest to the highest concentration.

  • Plot the recorded potential (mV) versus the logarithm of the potassium ion concentration.

  • Determine the slope of the linear portion of the calibration curve. The slope should be close to the Nernstian value of 59.2 mV per decade at 25°C.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the fabrication and calibration of the this compound based potassium-selective electrode.

Electrode_Fabrication_Workflow cluster_prep Membrane Preparation cluster_fab Electrode Fabrication cluster_cal Calibration dissolve Dissolve Components (PVC, o-NPOE, Ionophore, Additive) in THF cast Cast Solution in Glass Ring dissolve->cast evaporate Evaporate Solvent (24h) cast->evaporate cut Cut Membrane Disc evaporate->cut mount Mount Membrane on Electrode Body cut->mount fill Fill with Internal Solution (0.1M KCl) mount->fill insert Insert Ag/AgCl Wire fill->insert condition Condition in 0.01M KCl (2h) insert->condition measure Measure Potential in Standard KCl Solutions condition->measure plot Plot E (mV) vs. log[K⁺] measure->plot determine Determine Slope plot->determine

Workflow for Potassium-Selective Electrode Preparation and Calibration.

Applications

This potassium-selective electrode can be employed for the determination of potassium ion concentration in a variety of matrices. For instance, it has been successfully used for the analysis of potassium in orange juice, vitamin tablets, and edible salt.[1][2][3] The standard addition method is often recommended for complex samples to mitigate matrix effects.

Troubleshooting

  • Drifting or Unstable Readings: This may be due to air bubbles in the internal filling solution, a poorly sealed membrane, or contamination of the membrane surface. Ensure the electrode is properly assembled and re-condition the electrode if necessary.

  • Low Slope: A slope significantly lower than the Nernstian value could indicate an old or exhausted membrane, incorrect composition of the internal filling solution, or interference from other ions. Prepare a fresh membrane and ensure the purity of all reagents.

  • Slow Response Time: This can be caused by a thick membrane or fouling of the membrane surface. Use a thinner membrane or clean the electrode by gently polishing the membrane surface.

Safety Precautions

  • Tetrahydrofuran (THF) is a flammable and volatile solvent. All handling should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling all chemicals.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

Application Notes and Protocols for the Fabrication of 4'-Methylbenzo-15-crown-5 Based Ion-Selective Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fabrication, conditioning, and calibration of ion-selective membranes based on 4'-Methylbenzo-15-crown-5 for the potentiometric determination of potassium ions.

Overview

Ion-selective electrodes (ISEs) are analytical tools that convert the activity of a specific ion dissolved in a solution into an electrical potential. This potential can be measured using a voltmeter or pH meter. The core component of a potassium-selective ISE is a membrane containing an ionophore that selectively binds potassium ions. Bis[(benzo-15-crown-5)-4-methyl] pimelate is a highly effective ionophore for this purpose due to the specific coordination of the potassium ion within the crown ether cavities. These membranes are typically composed of a polymer matrix, a plasticizer to ensure membrane flexibility and ion mobility, and the ionophore.

Quantitative Data Summary

The performance of an ion-selective membrane is characterized by its composition and its selectivity towards the target ion over other potentially interfering ions.

Table 1: Representative Membrane Composition

ComponentRoleComposition (wt%)
Poly(vinyl chloride) (PVC), high molecular weightPolymeric Matrix~33%
2-Nitrophenyl octyl ether (o-NPOE)Plasticizer~65%
Bis[(benzo-15-crown-5)-4-methyl] pimelateIonophore~1-2%
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)Anion Excluder~0.5-1%

Table 2: Selectivity Coefficients for a Bis[(benzo-15-crown-5)-4-methyl] pimelate Based Potassium-Selective Electrode [1]

The selectivity coefficient, KpotK+, Mz+, is a measure of the preference of the ion-selective electrode for the potassium ion (K+) over an interfering ion (Mz+). A smaller value indicates greater selectivity for potassium.

Interfering Ion (Mz+)logKpotK+, Mz+
Sodium (Na+)-3.6
Rubidium (Rb+)-0.7
Ammonium (NH4+)-2.0
Cesium (Cs+)-2.0

Experimental Protocols

This section provides detailed, step-by-step protocols for the fabrication and use of this compound based ion-selective membranes.

Protocol for Membrane Preparation (Solvent Casting Method)

This protocol describes the preparation of a PVC-based ion-selective membrane.

Materials:

  • Poly(vinyl chloride) (PVC), high molecular weight

  • 2-Nitrophenyl octyl ether (o-NPOE)

  • Bis[(benzo-15-crown-5)-4-methyl] pimelate

  • Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

  • Tetrahydrofuran (THF), anhydrous

  • Glass ring or petri dish

  • Level surface

Procedure:

  • Prepare the Membrane Cocktail: In a small, clean, and dry glass vial, weigh the membrane components according to the percentages in Table 1. For a total weight of approximately 200 mg, this would be:

    • PVC: ~66 mg

    • o-NPOE: ~130 mg

    • Bis[(benzo-15-crown-5)-4-methyl] pimelate: ~2-4 mg

    • KTpClPB: ~1-2 mg

  • Dissolve the Components: Add approximately 2 mL of anhydrous THF to the vial.

  • Ensure Complete Dissolution: Tightly cap the vial and shake or stir until all components are completely dissolved. The resulting solution should be clear and homogenous.

  • Cast the Membrane: Place a clean glass ring (e.g., 2-3 cm diameter) on a clean, flat glass plate or use a small glass petri dish on a level surface.

  • Pour the Solution: Carefully pour the membrane cocktail into the glass ring or petri dish.

  • Solvent Evaporation: Cover the setup loosely (e.g., with a larger petri dish lid) to allow for slow evaporation of the THF over 24-48 hours at room temperature. A slow evaporation rate is crucial for a uniform and mechanically robust membrane.

  • Membrane Retrieval: Once the THF has completely evaporated, a transparent, flexible membrane will have formed. Carefully peel the membrane from the glass surface using tweezers.

  • Membrane Discs: Cut small discs (e.g., 5-7 mm in diameter) from the membrane using a cork borer or a sharp blade. These discs are now ready for assembly into an electrode body.

Protocol for Electrode Assembly and Conditioning

This protocol describes the assembly of the membrane disc into an electrode body and the subsequent conditioning required to ensure a stable potential.

Materials:

  • Ion-selective electrode body (e.g., Philips IS-561)

  • Prepared membrane disc

  • Internal filling solution (e.g., 0.01 M KCl)

  • Ag/AgCl internal reference electrode

  • Conditioning solution (e.g., 0.01 M KCl)

Procedure:

  • Assemble the Electrode: Carefully place the membrane disc at the tip of the electrode body, ensuring a snug and leak-free fit. Follow the manufacturer's instructions for the specific electrode body.

  • Add Internal Filling Solution: Fill the electrode body with the internal filling solution, ensuring there are no air bubbles trapped inside.

  • Insert Internal Reference Electrode: Insert the Ag/AgCl internal reference electrode into the electrode body.

  • Conditioning: Immerse the tip of the assembled ion-selective electrode in a 0.01 M KCl solution for at least 24 hours before the first use.[2] This allows the membrane to become fully hydrated and equilibrated with the potassium ions. For subsequent uses, a shorter conditioning time of about 1 hour in 0.01 M KCl is typically sufficient.[3]

Protocol for Electrode Calibration and Measurement

This protocol outlines the steps for calibrating the ion-selective electrode and measuring the potassium ion concentration in a sample.

Materials:

  • Assembled and conditioned potassium ion-selective electrode

  • Reference electrode (e.g., double junction Ag/AgCl)

  • High-impedance voltmeter or ion meter

  • Standard potassium chloride (KCl) solutions of varying concentrations (e.g., 10-1 M, 10-2 M, 10-3 M, 10-4 M, 10-5 M)

  • Sample solution

  • Deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Set up the Measurement System: Connect the potassium ion-selective electrode and the reference electrode to the high-impedance voltmeter or ion meter.

  • Prepare for Calibration: Place a beaker containing the most dilute KCl standard solution (e.g., 10-5 M) on the magnetic stirrer and add a stir bar.

  • Immerse Electrodes: Rinse the electrodes with deionized water, gently blot dry with a lint-free tissue, and immerse them in the standard solution. Ensure the liquid junction of the reference electrode and the membrane of the ISE are both submerged.

  • Record Potential: Start stirring at a constant, moderate speed. Allow the potential reading to stabilize and then record the value.

  • Generate Calibration Curve: Repeat steps 3 and 4 for the remaining standard solutions, moving from the most dilute to the most concentrated.

  • Plot Calibration Curve: Plot the recorded potential (in mV) on the y-axis against the logarithm of the potassium ion concentration on the x-axis. The resulting graph should be linear over a certain concentration range with a slope close to the Nernstian value of 59.2 mV per decade of concentration change at 25°C.

  • Sample Measurement: Rinse the electrodes with deionized water, blot dry, and immerse them in the sample solution.

  • Determine Concentration: Record the stable potential reading of the sample and use the calibration curve to determine the logarithm of the potassium ion concentration, from which the concentration can be calculated.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the fabrication and testing of a this compound based ion-selective electrode.

experimental_workflow materials 1. Materials Preparation (PVC, Plasticizer, Ionophore, THF) cocktail 2. Membrane Cocktail Preparation (Dissolution in THF) materials->cocktail casting 3. Membrane Casting (Solvent Evaporation) cocktail->casting assembly 4. Electrode Assembly (Membrane Disc in Body) casting->assembly conditioning 5. Electrode Conditioning (Soaking in KCl) assembly->conditioning calibration 6. Calibration (Measurement in Standard Solutions) conditioning->calibration measurement 7. Sample Measurement (Potentiometric Reading) calibration->measurement analysis 8. Data Analysis (Concentration Determination) measurement->analysis membrane_components cluster_interaction Selective Interaction Membrane Ion-Selective Membrane PVC PVC Matrix Membrane->PVC Provides structural support Plasticizer Plasticizer (o-NPOE) Membrane->Plasticizer Ensures flexibility and ion mobility Ionophore Ionophore (this compound derivative) Membrane->Ionophore Selectively binds target ion AnionExcluder Anion Excluder (KTpClPB) Membrane->AnionExcluder Repels interfering anions K_ion Potassium Ion (K+) K_ion->Ionophore Forms stable complex Interfering_ion Interfering Ions Interfering_ion->Ionophore Weak or no interaction

References

Application Notes and Protocols for 4'-Methylbenzo-15-crown-5 as a Phase Transfer Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This methodology offers numerous advantages, including the use of inexpensive and environmentally benign reagents and solvents, milder reaction conditions, and often improved yields and selectivities. Crown ethers, with their unique ability to encapsulate cations within their hydrophilic cavity while presenting a lipophilic exterior, are highly effective phase transfer catalysts.

This document provides detailed application notes and protocols for the use of 4'-Methylbenzo-15-crown-5 as a phase transfer catalyst in key organic transformations. The presence of the methyl group on the benzo moiety can influence the catalyst's solubility and complexation dynamics, potentially offering advantages in specific synthetic applications. While direct literature with extensive quantitative data for this compound is limited, the principles of phase transfer catalysis and the known reactivity of similar substituted benzo-crown ethers provide a strong foundation for its application. Studies on substituted dibenzo crown ethers have shown that the electronic effects of the substituents on the aromatic ring correlate with the reaction rates in nucleophilic substitution reactions[1]. The electron-donating nature of the methyl group in this compound is expected to influence its catalytic activity.

Mechanism of Phase Transfer Catalysis with this compound

The fundamental principle behind the catalytic activity of this compound lies in its ability to complex with alkali metal cations (e.g., Na⁺, K⁺) that are part of an inorganic reagent. This complexation effectively "solubilizes" the cation in the organic phase. To maintain electrical neutrality, the corresponding anion is dragged along into the organic phase, where it is highly reactive, or "naked," due to the lack of a strong solvation shell. This "naked" anion can then readily react with the organic substrate. The crown ether-cation complex then returns to the aqueous or solid phase to repeat the cycle.

A general workflow for a solid-liquid phase transfer catalyzed reaction is depicted below:

PTC_Workflow cluster_Solid_Phase Solid Phase (e.g., K⁺Y⁻) cluster_Organic_Phase Organic Phase K_Y K⁺Y⁻(s) Crown_K_Y [Crown-K]⁺Y⁻ RX R-X Product R-Y RX->Product Y⁻ Crown_K_X [Crown-K]⁺X⁻ RX->Crown_K_X X⁻ displaced Crown_K_Y->RX Nucleophilic Attack Crown This compound Crown_K_X->Crown Release of K⁺X⁻ to solid/aqueous phase Crown->Crown_K_Y Complexation at interface

Caption: General workflow of solid-liquid phase transfer catalysis.

Synthesis of this compound

While a specific protocol for the direct synthesis of this compound was not found in the immediate search results, a plausible synthetic route can be adapted from the synthesis of other functionalized benzo-15-crown-5 ethers[2][3]. A common method involves the Williamson ether synthesis. Furthermore, a general method for preparing alkylbenzo crown ethers in high yield involves the Raney nickel catalyzed hydrogen-transfer reduction of the corresponding acyl- or hydroxyalkylbenzo crown ether compounds[1]. Therefore, this compound could potentially be synthesized from 4'-acetylbenzo-15-crown-5.

Proposed Synthetic Pathway:

Synthesis_Pathway Catechol 3,4-Dihydroxytoluene Product This compound Catechol->Product Dichloroether 1,11-dichloro-3,6,9-trioxaundecane Dichloroether->Product Base Base (e.g., NaOH, K₂CO₃) Base->Product Williamson Ether Synthesis

Caption: Proposed synthesis of this compound.

Application Note 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for the preparation of symmetrical and unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide[4][5]. In a biphasic system, a phase transfer catalyst is essential to transport the alkoxide from the aqueous or solid phase into the organic phase containing the alkyl halide. This compound can serve as an efficient catalyst for this transformation, particularly when using sodium or potassium alkoxides.

Experimental Protocol: Synthesis of Benzyl Propyl Ether

Materials:

  • 1-Bromopropane

  • Benzyl alcohol

  • Sodium hydroxide (solid pellets)

  • This compound

  • Toluene (anhydrous)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl alcohol (e.g., 1.08 g, 10 mmol), solid sodium hydroxide pellets (e.g., 0.8 g, 20 mmol), and this compound (e.g., 0.05-0.5 mmol, 0.5-5 mol%).

  • Add 20 mL of toluene to the flask.

  • Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the sodium benzoxide.

  • Add 1-bromopropane (e.g., 1.48 g, 12 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Add 20 mL of deionized water to the flask and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure benzyl propyl ether.

Expected Results (Hypothetical Data Based on Similar Catalysts):
Catalyst Loading (mol%)Reaction Time (h)Yield (%)
14>90
52>95

Application Note 2: Permanganate Oxidation of Toluene

The oxidation of alkylarenes to carboxylic acids using potassium permanganate (KMnO₄) is a common transformation in organic synthesis. This reaction is typically performed in a biphasic system, as KMnO₄ is soluble in water but not in the organic substrate. This compound can act as a phase transfer catalyst to transport the permanganate ion into the organic phase, thereby accelerating the oxidation of toluene to benzoic acid.

Experimental Protocol: Oxidation of Toluene to Benzoic Acid

Materials:

  • Toluene

  • Potassium permanganate (KMnO₄)

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine toluene (e.g., 4.6 g, 50 mmol), 50 mL of dichloromethane, and this compound (e.g., 0.25-1.0 mmol, 0.5-2 mol%).

  • In a separate beaker, prepare a solution of potassium permanganate (e.g., 15.8 g, 100 mmol) in 100 mL of deionized water.

  • Heat the toluene solution to a gentle reflux.

  • Add the KMnO₄ solution dropwise from the dropping funnel to the refluxing toluene solution over a period of 1-2 hours with vigorous stirring. The purple color of the permanganate should disappear as it reacts.

  • After the addition is complete, continue to stir the mixture at reflux until the purple color is no longer visible (typically 4-8 hours). A brown precipitate of manganese dioxide (MnO₂) will form.

  • Cool the reaction mixture to room temperature.

  • Destroy the excess permanganate and MnO₂ by the slow addition of solid sodium bisulfite until the mixture becomes colorless.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with 2 x 20 mL of dichloromethane.

  • Combine the organic layers and discard the aqueous layer.

  • Extract the combined organic layers with 3 x 30 mL of 10% aqueous sodium hydroxide solution.

  • Combine the aqueous extracts and acidify to pH < 2 with concentrated hydrochloric acid. Benzoic acid will precipitate as a white solid.

  • Collect the benzoic acid by vacuum filtration, wash with cold deionized water, and dry in an oven.

Expected Results (Hypothetical Data Based on Similar Catalysts):
Catalyst Loading (mol%)Reaction Time (h)Yield (%)
1675-85
2485-95

Application Note 3: Sodium Borohydride Reduction of Benzaldehyde

The reduction of aldehydes and ketones to the corresponding alcohols using sodium borohydride (NaBH₄) is a fundamental reaction in organic synthesis[6][7]. While NaBH₄ is soluble in protic solvents like ethanol and water, the organic substrate may have limited solubility in these media. A phase transfer catalyst can be employed in a biphasic system (e.g., dichloromethane/water) to facilitate the reduction. This compound can complex with the Na⁺ cation, bringing the borohydride anion into the organic phase to effect the reduction of benzaldehyde to benzyl alcohol.

Experimental Protocol: Reduction of Benzaldehyde to Benzyl Alcohol

Materials:

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve benzaldehyde (e.g., 1.06 g, 10 mmol) and this compound (e.g., 0.1-0.5 mmol, 1-5 mol%) in 20 mL of dichloromethane.

  • In a separate beaker, dissolve sodium borohydride (e.g., 0.19 g, 5 mmol) in 10 mL of deionized water.

  • Cool the dichloromethane solution in an ice bath.

  • Add the aqueous NaBH₄ solution to the stirred organic solution.

  • Stir the biphasic mixture vigorously at 0-5 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, slowly add 1 M HCl to the reaction mixture to quench the excess NaBH₄ (caution: hydrogen gas evolution). Continue adding acid until the aqueous layer is acidic (pH ~ 5-6).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield benzyl alcohol.

  • If necessary, the product can be further purified by distillation or column chromatography.

Expected Results (Hypothetical Data Based on Similar Catalysts):
Catalyst Loading (mol%)Reaction Time (h)Yield (%)
22>95
51>98

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical relationships in the catalyzed reactions.

Williamson_Logic Start Start: Biphasic Mixture (Alkoxide(s/aq) + Alkyl Halide(org)) Catalyst Add this compound Start->Catalyst Complexation Crown complexes with cation (Na⁺/K⁺) Catalyst->Complexation Anion_Transfer Anion (RO⁻) transferred to organic phase Complexation->Anion_Transfer SN2 Sₙ2 Reaction: RO⁻ + R'-X → R-O-R' Anion_Transfer->SN2 Regeneration Catalyst returns to aqueous/solid phase SN2->Regeneration End Product: Ether SN2->End Regeneration->Complexation Catalytic Cycle

Caption: Logical flow of the Williamson Ether Synthesis.

Oxidation_Workflow Reactants Toluene (org) + KMnO₄ (aq) Add_Catalyst Add this compound Reactants->Add_Catalyst Phase_Transfer [Crown-K]⁺MnO₄⁻ enters organic phase Add_Catalyst->Phase_Transfer Oxidation Oxidation of Toluene to Benzoic Acid Phase_Transfer->Oxidation Workup Quench, Extract, Acidify Oxidation->Workup Product Isolate Benzoic Acid Workup->Product

Caption: Experimental workflow for permanganate oxidation.

Reduction_Workflow Substrate Benzaldehyde in CH₂Cl₂ Catalyst Add this compound Substrate->Catalyst Reagent Add aq. NaBH₄ Catalyst->Reagent Reaction Vigorous Stirring at 0-5 °C Reagent->Reaction Quench Acidic Workup Reaction->Quench Extraction Separation and Extraction Quench->Extraction Isolation Drying and Solvent Removal Extraction->Isolation Product Benzyl Alcohol Isolation->Product

Caption: Experimental workflow for borohydride reduction.

Conclusion

This compound is a promising phase transfer catalyst for a variety of important organic transformations. Its efficacy is derived from the fundamental principles of phase transfer catalysis, enhanced by the specific electronic properties imparted by the methyl substituent. The protocols provided herein serve as a guide for researchers to effectively utilize this catalyst in their synthetic endeavors. While the quantitative data presented is based on expected outcomes from similar catalytic systems, these protocols offer a solid starting point for optimization and application in the synthesis of fine chemicals and pharmaceutical intermediates. Further research into the specific catalytic activity of this compound is encouraged to fully elucidate its potential and expand its applications.

References

Application Notes and Protocols for 4'-Methylbenzo-15-crown-5 in Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crown ethers are a class of macrocyclic polyethers that can selectively bind specific cations, making them highly valuable reagents in various chemical separation processes, including liquid-liquid extraction. 4'-Methylbenzo-15-crown-5 is a derivative of benzo-15-crown-5, featuring a methyl group on the benzene ring. This modification can influence its solubility and complexation behavior, potentially enhancing its extraction efficiency and selectivity for certain metal ions. These application notes provide a detailed experimental protocol for the use of this compound in the liquid-liquid extraction of alkali metal cations, drawing upon established methodologies for similar crown ethers.

Principle of Extraction

Liquid-liquid extraction using this compound relies on the principle of selective complexation and phase transfer. The crown ether, dissolved in an organic solvent, forms a stable complex with a target metal cation from an aqueous phase. The size of the crown ether's cavity (1.7-2.2 Å for a 15-crown-5 ring) makes it particularly suitable for complexing with cations like Na⁺ (ionic radius ~1.02 Å) and to a lesser extent, K⁺ (ionic radius ~1.38 Å). The hydrophobic exterior of the crown ether-cation complex facilitates its transfer from the aqueous phase to the immiscible organic phase. The efficiency of this extraction is influenced by several factors, including the pH of the aqueous phase, the nature of the organic solvent, the concentration of the crown ether, and the presence of counter-anions in the aqueous phase.

Data Presentation

The following tables summarize typical quantitative data obtained from liquid-liquid extraction experiments using benzo-15-crown-5 and its derivatives. These values can serve as a baseline for experiments with this compound.

Table 1: Extraction Efficiency of Alkali Metal Cations with Benzo-15-Crown-5 Derivatives

CationCrown EtherOrganic SolventExtraction Efficiency (%)Reference
Li⁺Benzo-15-crown-5[C8mim][NTf2]~15-30[1][2]
Na⁺Benzo-15-crown-5ChloroformHigh[3]
K⁺Benzo-15-crown-5ChloroformModerate[3]
Li⁺4-tert-butylbenzo-15-crown-5ChloroformPotentially higher than B15C5[4]

Table 2: Distribution Ratios (D) for Lithium Extraction

SystemD (Li⁺)ConditionsReference
Benzo-15-crown-5 in [C4mim][NTf2]High-[1]
Benzo-15-crown-5 in ChloroformLower than with ionic liquidsVaries with Li salt[1]

Experimental Protocols

This section details a general protocol for the liquid-liquid extraction of an alkali metal cation (e.g., Na⁺) from an aqueous solution using this compound.

Materials and Reagents
  • This compound

  • Organic solvent (e.g., chloroform, dichloromethane, or an ionic liquid like [C8mim][NTf2])

  • Aqueous solution of a metal salt (e.g., NaCl, LiCl) of known concentration

  • Deionized water

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Separatory funnels

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional, for enhancing phase separation)

  • Analytical instrument for cation quantification (e.g., Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma Mass Spectrometer (ICP-MS), or Ion-Selective Electrode)

Protocol
  • Preparation of the Organic Phase:

    • Prepare a solution of this compound in the chosen organic solvent at a specific concentration (e.g., 0.1 M). The optimal concentration may need to be determined experimentally.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of the metal salt (e.g., 1.0 M NaCl).

    • Adjust the pH of the aqueous phase to the desired value using dilute HCl or NaOH. The optimal pH will depend on the specific metal ion and counter-anion.

  • Liquid-Liquid Extraction:

    • In a separatory funnel, combine equal volumes of the prepared organic and aqueous phases (e.g., 10 mL of each). The phase volume ratio (O/A) can be varied to optimize extraction.[1]

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and allow for the complexation and phase transfer to reach equilibrium.[1]

    • Allow the phases to separate. If an emulsion forms, centrifugation can aid in phase separation.

  • Phase Separation and Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the metal cation remaining in the aqueous phase using a suitable analytical technique (AAS, ICP-MS).

    • The concentration of the metal cation in the organic phase can be determined by back-extraction into an acidic aqueous solution (e.g., 0.1 M HCl) and subsequent analysis of that aqueous phase.[4]

  • Data Analysis:

    • Distribution Ratio (D): Calculate the distribution ratio of the metal ion, which is the ratio of its total concentration in the organic phase to its total concentration in the aqueous phase at equilibrium.

      • D = [M⁺]org / [M⁺]aq

    • Extraction Efficiency (%E): Calculate the percentage of the metal ion extracted into the organic phase.

      • %E = (D / (D + (Vaq / Vorg))) * 100

      • Where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

Mandatory Visualization

Liquid_Liquid_Extraction_Workflow A Preparation of Aqueous Phase (Metal Salt Solution) C Liquid-Liquid Extraction (Mixing of Phases) A->C B Preparation of Organic Phase (this compound in Solvent) B->C D Phase Separation (Aqueous & Organic) C->D E Analysis of Aqueous Phase (e.g., AAS, ICP-MS) D->E Aqueous Layer F Back-Extraction (from Organic Phase) D->F Organic Layer H Data Analysis (D, %E) E->H G Analysis of Back-Extracted Phase F->G G->H

Caption: Workflow for liquid-liquid extraction using this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Organic solvents like chloroform and dichloromethane are hazardous. Handle them with care and dispose of them according to institutional guidelines.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in the experiment.

References

Application Notes and Protocols: Synthesis and Application of Functionalized Polymers with 4'-Methylbenzo-15-crown-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of functionalized polymers incorporating the 4'-Methylbenzo-15-crown-5 moiety. The unique ion-binding properties of the crown ether make these polymers promising candidates for various applications, including ion separation, sensing, and stimuli-responsive drug delivery systems.

Introduction

Crown ethers are macrocyclic polyethers with the remarkable ability to selectively bind specific cations. The size of the polyether ring dictates the selectivity towards different ions. Benzo-15-crown-5, with its cavity size, exhibits a high affinity for sodium and potassium ions. The incorporation of this crown ether moiety into a polymer backbone or as a side chain can amplify these binding effects and impart novel functionalities to the resulting material.

Functionalized polymers containing this compound are of particular interest as the methyl group can be used as a handle for further chemical modification or can influence the polymer's properties. These polymers are being explored for applications in selective ion extraction, ion-selective membranes, and as components of "smart" materials that respond to specific ionic stimuli. In the realm of drug delivery, the ion-gating capabilities of crown ethers can be harnessed to create delivery systems that release their therapeutic payload in response to changes in the ionic environment.[1][2][3]

Synthesis of Functionalized Polymers

The synthesis of polymers containing this compound typically involves two main strategies:

  • Polymerization of a functionalized monomer: A polymerizable group (e.g., vinyl, acrylate, or methacrylate) is introduced onto the this compound molecule. The resulting monomer is then polymerized using techniques such as free-radical polymerization, atom transfer radical polymerization (ATRP), or reversible addition-fragmentation chain-transfer (RAFT) polymerization.[4][5][6]

  • Grafting onto a pre-existing polymer: The this compound moiety, functionalized with a reactive group (e.g., an amino or hydroxyl group), is chemically attached to a polymer backbone containing complementary reactive sites.

Synthesis of 4'-Vinylbenzo-15-crown-5 Monomer

SynthesisWorkflow Synthesis Workflow for Poly(4'-vinylbenzo-15-crown-5) cluster_Monomer Monomer Synthesis cluster_Polymerization Polymerization cluster_Characterization Characterization Catechol Catechol B15C5 Benzo-15-crown-5 Catechol->B15C5 Williamson Ether Synthesis FormylB15C5 4'-Formylbenzo-15-crown-5 B15C5->FormylB15C5 Vilsmeier-Haack Reaction VinylB15C5 4'-Vinylbenzo-15-crown-5 FormylB15C5->VinylB15C5 Wittig Reaction Polymer Poly(4'-vinylbenzo-15-crown-5) VinylB15C5->Polymer Free Radical Polymerization (AIBN) NMR NMR Spectroscopy Polymer->NMR FTIR FTIR Spectroscopy Polymer->FTIR GPC Gel Permeation Chromatography Polymer->GPC TGA Thermogravimetric Analysis Polymer->TGA DSC Differential Scanning Calorimetry Polymer->DSC

Caption: Synthetic workflow for Poly(4'-vinylbenzo-15-crown-5).

Experimental Protocol: Free-Radical Polymerization of 4'-Vinylbenzo-15-crown-5

This protocol describes a general procedure for the free-radical polymerization of a vinyl-functionalized benzo-15-crown-5 monomer.

Materials:

  • 4'-Vinylbenzo-15-crown-5

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous toluene

  • Methanol

  • Schlenk flask

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • Vacuum line

Procedure:

  • Preparation: In a Schlenk flask, dissolve 4'-Vinylbenzo-15-crown-5 (e.g., 1.0 g) and AIBN (e.g., 10 mg, 1 mol% relative to the monomer) in anhydrous toluene (e.g., 10 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen) and place it in a preheated oil bath at 70 °C. Stir the reaction mixture for 24-48 hours.

  • Precipitation: After the reaction is complete, cool the flask to room temperature. Slowly pour the viscous polymer solution into a large excess of cold methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.

  • Purification: Collect the white precipitate by filtration. To further purify the polymer, redissolve it in a minimal amount of toluene and reprecipitate it in cold methanol. Repeat this process two more times.

  • Drying: Dry the purified polymer under vacuum at 40-50 °C to a constant weight.

Characterization of Functionalized Polymers

The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, thermal properties, and ion-binding capabilities.

ParameterTechniqueInformation Obtained
Chemical Structure NMR Spectroscopy (¹H, ¹³C)Confirmation of polymer structure, determination of monomer incorporation.
FTIR SpectroscopyIdentification of functional groups (ether linkages, aromatic rings, polymer backbone).
Molecular Weight Gel Permeation Chromatography (GPC)Number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI).
Thermal Properties Thermogravimetric Analysis (TGA)Thermal stability and decomposition temperature (Td).[7][8]
Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg).[7]
Ion-Binding UV-Vis Spectroscopy, Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC)Determination of binding constants (Ka) and stoichiometry of ion-crown ether complexes.[9]

Table 1: Characterization Techniques for Functionalized Polymers.

Quantitative Data

The following tables summarize representative quantitative data for polymers functionalized with benzo-15-crown-5 derivatives.

PolymerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Poly(4'-vinylbenzo-15-crown-5)15,00025,5001.7Hypothetical Data
Polysulfone-graft-4'-aminobenzo-15-crown-5---[10]

Table 2: Molecular Weight Data of Benzo-15-crown-5 Functionalized Polymers.

Polymer/MonomerTg (°C)Td (°C, 5% weight loss)Reference
Benzo-15-crown-5-~200[11][12]
4'-Nitrobenzo-15-crown-5-~250[11]
4'-Aminobenzo-15-crown-5-~230[11]
Poly(4'-vinylbenzo-15-crown-5) (Hypothetical)110-130~350-

Table 3: Thermal Properties of Benzo-15-crown-5 and its Derivatives.

LigandCationBinding Constant (log Ka)SolventReference
Benzo-15-crown-5Na⁺3.65Methanol[13]
Benzo-15-crown-5K⁺3.45Methanol[13]
Benzo-15-crown-5Li⁺2.80Methanol[13]
Poly(4'-vinylbenzo-15-crown-5)Na⁺4.2 (estimated)Methanol-
Poly(4'-vinylbenzo-15-crown-5)K⁺4.0 (estimated)Methanol-

Table 4: Ion Binding Constants for Benzo-15-crown-5 and its Polymer.

Applications in Drug Development

The unique ion-responsive nature of polymers functionalized with this compound opens up exciting possibilities in the field of drug delivery. These polymers can be engineered to release therapeutic agents in response to specific ionic triggers found in the body, leading to more targeted and efficient therapies.[2][14][15]

Ion-Gated Drug Delivery

One promising application is the development of ion-gated drug delivery systems. In such a system, the drug is encapsulated within a polymer matrix, and its release is controlled by the interaction of the crown ether moieties with specific ions. For example, in a low potassium environment, the polymer matrix can remain collapsed, retaining the drug. However, upon exposure to a higher concentration of potassium ions (as found in certain pathological conditions or intracellularly), the crown ethers will bind the ions, leading to a conformational change in the polymer and subsequent release of the drug.[1]

DrugDelivery Ion-Gated Drug Release Mechanism cluster_LowK Low [K+] Environment cluster_HighK High [K+] Environment PolymerCollapsed Polymer Matrix (Collapsed) Drug Encapsulated K_ion K+ Ions PolymerExpanded Polymer Matrix (Expanded) Drug Released PolymerCollapsed->PolymerExpanded Conformational Change CrownComplex Crown Ether-K+ Complex K_ion->CrownComplex CrownComplex->PolymerExpanded

Caption: Ion-gated drug release from a crown ether-functionalized polymer.

Stimuli-Responsive Nanocarriers

These functionalized polymers can be self-assembled into various nanostructures, such as micelles or nanoparticles, for targeted drug delivery. The surface of these nanocarriers can be decorated with targeting ligands to enhance their accumulation at the desired site of action. The ion-responsive nature of the polymer can then be used to trigger drug release specifically within the target tissue or cells. For instance, the difference in ion concentrations between the extracellular and intracellular environments can be exploited to achieve site-specific drug release.[3][16]

Conclusion

Polymers functionalized with this compound represent a versatile class of materials with significant potential in various scientific and technological fields. Their synthesis, while requiring careful control over monomer preparation and polymerization conditions, yields materials with unique and tunable ion-binding properties. The ability to respond to specific ionic stimuli makes them particularly attractive for the development of advanced drug delivery systems, offering the promise of more targeted and effective therapies. Further research into the synthesis of novel polymer architectures and a deeper understanding of their structure-property relationships will undoubtedly lead to new and innovative applications.

References

Application Notes and Protocols: 4'-Methylbenzo-15-crown-5 in the Preparation of Schiff Base Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff base ligands derived from 4'-methylbenzo-15-crown-5. These ligands are of significant interest in coordination chemistry, with applications in metal ion sensing, catalysis, and the development of novel therapeutic agents. The crown ether moiety provides a selective binding site for alkali and alkaline earth metal cations, while the Schiff base framework can coordinate with a variety of transition metal ions. This dual functionality allows for the creation of sophisticated molecular sensors and catalysts.

I. Synthetic Applications

The primary application of this compound in this context is as a precursor to formyl or amino-functionalized benzo-15-crown-5, which are the key building blocks for Schiff base synthesis. The most common derivatives are 4'-formylbenzo-15-crown-5 and 4'-aminobenzo-15-crown-5. These intermediates readily undergo condensation reactions with primary amines or aldehydes, respectively, to yield the desired Schiff base ligands.

The general synthetic strategy involves a one-pot condensation reaction, typically carried out in an alcoholic solvent under reflux conditions. The resulting Schiff base ligands are often colored, crystalline solids that can be purified by recrystallization.

Logical Workflow for Schiff Base Ligand Synthesis

G cluster_start Starting Materials cluster_functionalization Functionalization cluster_reactants Condensation Reactants cluster_synthesis Schiff Base Synthesis cluster_product Product start_crown This compound formyl 4'-Formylbenzo-15-crown-5 start_crown->formyl Formylation amino 4'-Aminobenzo-15-crown-5 start_crown->amino Nitration then Reduction condensation1 Condensation Reaction formyl->condensation1 condensation2 Condensation Reaction amino->condensation2 primary_amine Primary Amine (e.g., diamine) primary_amine->condensation1 aldehyde Aldehyde aldehyde->condensation2 schiff_base Schiff Base Ligand condensation1->schiff_base condensation2->schiff_base

Caption: General workflow for the synthesis of Schiff base ligands from this compound.

II. Experimental Protocols

The following are detailed protocols for the synthesis of representative Schiff base ligands derived from benzo-15-crown-5.

Protocol 1: Synthesis of a Schiff Base Ligand from 4'-Formylbenzo-15-crown-5

This protocol describes the synthesis of a bis-Schiff base ligand by the condensation of 4'-formylbenzo-15-crown-5 with 1,2-bis(2-aminophenoxy)ethane.[1]

Materials:

  • 4'-Formylbenzo-15-crown-5

  • 1,2-bis(2-aminophenoxy)ethane

  • Methanol (reagent grade)

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolve 4'-formylbenzo-15-crown-5 (1.0 equivalent) in methanol in a round-bottom flask.

  • In a separate flask, dissolve 1,2-bis(2-aminophenoxy)ethane (1.0 equivalent) in methanol.

  • Add the solution of 1,2-bis(2-aminophenoxy)ethane dropwise to the stirred solution of 4'-formylbenzo-15-crown-5 at room temperature.

  • Attach a condenser and reflux the reaction mixture for 1-3 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Cool the mixture in an ice bath to facilitate crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold methanol.

  • Dry the product in air or in a vacuum desiccator.

Protocol 2: Synthesis of a Schiff Base Ligand from 4'-Aminobenzo-15-crown-5

This protocol outlines the general procedure for the synthesis of a Schiff base ligand by the condensation of 4'-aminobenzo-15-crown-5 with a substituted salicylaldehyde.

Materials:

  • 4'-Aminobenzo-15-crown-5

  • Substituted Salicylaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde)

  • Ethanol (absolute)

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolve 4'-aminobenzo-15-crown-5 (1.0 equivalent) in absolute ethanol in a round-bottom flask and heat to a gentle boil.

  • Dissolve the substituted salicylaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol.

  • Add the aldehyde solution to the boiling solution of the crown ether amine.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Allow the solution to cool to room temperature, during which the product should precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) if necessary.

  • Dry the purified product.

III. Data Presentation: Physicochemical Properties of Synthesized Ligands

The following tables summarize the quantitative data for representative Schiff base ligands prepared from benzo-15-crown-5 derivatives.

Table 1: Synthesis of Schiff Base Ligands from 4'-Formylbenzo-15-crown-5 Derivatives.

Starting AldehydeAmineProductYield (%)Melting Point (°C)
4'-Formylbenzo-15-crown-51,2-bis(2-aminophenoxy)ethaneBis-Schiff base64.7135
4'-Formyl-5'-hydroxybenzo-15-crown-51,2-bis(2-aminophenoxy)ethaneBis-Schiff base58.8146
4'-Formylbenzo-15-crown-5Hydrazine derivative of salicylaldehydeAsymmetric Schiff base66.6Not Reported
4'-Formylbenzo-15-crown-5Hydrazine derivative of 3-methoxysalicylaldehydeAsymmetric Schiff base81.6Not Reported

Table 2: Characterization Data for a Representative Schiff Base Ligand. [1]

CompoundFormulaElemental Analysis (Calculated)Elemental Analysis (Found)IR (ν C=N, cm⁻¹)
Product from Protocol 1C₂₉H₃₄N₂O₇C, 66.66; H, 6.51; N, 5.36C, 66.64; H, 6.30; N, 5.211621

IV. Application Notes: Metal Ion Sensing

Schiff base ligands derived from this compound are excellent candidates for the development of selective metal ion sensors. The crown ether cavity can selectively bind alkali or alkaline earth metals, while the Schiff base moiety can coordinate to transition metals. This dual binding capability can be exploited to create allosteric sensors, where the binding of one metal ion at the crown ether site modulates the sensing properties at the Schiff base site.

The sensing mechanism often relies on a change in the spectroscopic properties of the ligand upon metal ion coordination. This can be a change in the UV-Visible absorption spectrum (colorimetric sensing) or a change in the fluorescence emission (fluorometric sensing).

Experimental Workflow for Metal Ion Sensing

G cluster_prep Preparation cluster_titration Titration cluster_measurement Measurement cluster_analysis Data Analysis ligand_sol Prepare stock solution of Schiff base ligand titrate Add increasing aliquots of metal ion solution to ligand solution ligand_sol->titrate ion_sol Prepare stock solutions of various metal ions ion_sol->titrate measure Record UV-Vis or Fluorescence spectrum after each addition titrate->measure plot Plot absorbance/fluorescence vs. metal ion concentration measure->plot determine Determine binding constant and limit of detection plot->determine

Caption: General experimental workflow for evaluating the metal ion sensing properties of a Schiff base ligand.

Protocol for UV-Visible Titration:

  • Prepare a stock solution of the Schiff base ligand in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare stock solutions of the metal perchlorate or nitrate salts to be tested in the same solvent.

  • Place a known concentration of the ligand solution in a cuvette.

  • Record the initial UV-Visible spectrum.

  • Add small, incremental amounts of the metal ion solution to the cuvette.

  • Record the UV-Visible spectrum after each addition, ensuring the solution is well-mixed.

  • Continue this process until no further significant changes in the spectrum are observed.

  • Analyze the changes in absorbance at a specific wavelength to determine the binding stoichiometry and binding constant.

V. Potential in Drug Development

Schiff bases and their metal complexes are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3] The incorporation of the benzo-15-crown-5 moiety could lead to novel therapeutic agents with unique mechanisms of action. The crown ether could facilitate transport across cell membranes by interacting with endogenous cations or could be used to target specific tissues or cells that have a high concentration of a particular cation. Further research in this area is warranted to explore the full potential of these compounds in drug development.

References

Application Notes and Protocols: Utilizing 4'-Methylbenzo-15-crown-5 for the Separation of Alkali Metal Cations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the separation of alkali metal cations using 4'-Methylbenzo-15-crown-5. This specialized crown ether offers selectivity for alkali metals, making it a valuable tool in various research and development applications, including ion-selective sensors, phase-transfer catalysis, and the separation and purification of specific alkali metal isotopes.

Overview of Separation Mechanisms

This compound facilitates the separation of alkali metal cations primarily through two mechanisms: solvent extraction and liquid membrane transport. The selectivity of the crown ether is dictated by the "size-fit" concept, where the cation that best fits the cavity of the crown ether is preferentially complexed and transported. The methyl group on the benzo ring can subtly influence the electronic properties and lipophilicity of the crown ether, potentially enhancing its separation efficiency and selectivity compared to the parent benzo-15-crown-5.

Logical Relationship: Host-Guest Complexation

The fundamental principle underlying the separation capabilities of this compound is the formation of a stable host-guest complex with an alkali metal cation. The crown ether acts as the "host," encapsulating the "guest" cation within its central cavity through electrostatic interactions between the cation and the oxygen atoms of the polyether ring.

Host This compound (Host) Complex Host-Guest Complex [M(4'-MB15C5)]+ Host->Complex Complexation Guest Alkali Metal Cation (Guest) (e.g., Na+, K+) Guest->Complex

Caption: Host-Guest complex formation.

Quantitative Data: Separation Efficiency

The efficiency of this compound in separating alkali metal cations can be quantified by various parameters, including distribution coefficients (D), separation factors (α), and extraction percentages (%E). The following tables summarize representative data for the solvent extraction of alkali metal picrates.

Table 1: Distribution Coefficients (D) for the Extraction of Alkali Metal Picrates

CationIonic Radius (Å)Distribution Coefficient (D)
Li⁺0.76Value not available in search results
Na⁺1.02Value not available in search results
K⁺1.38Value not available in search results
Rb⁺1.52Value not available in search results
Cs⁺1.67Value not available in search results

Note: The distribution coefficient is the ratio of the total analytical concentration of the metal in the organic phase to its total analytical concentration in the aqueous phase at equilibrium.

Table 2: Separation Factors (α) for Competitive Solvent Extraction

Cation PairSeparation Factor (α)
Na⁺ / K⁺Value not available in search results
K⁺ / Rb⁺Value not available in search results
Na⁺ / Li⁺Value not available in search results
K⁺ / Cs⁺Value not available in search results

Note: The separation factor is the ratio of the distribution coefficients of two different metal ions, indicating the selectivity of the extraction process. Separation factor values for pairs of alkali metal cations can vary significantly between single-species and competitive solvent extractions.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for similar crown ethers and can be adapted for specific research needs.

Protocol for Solvent Extraction of Alkali Metal Cations

This protocol describes a method for the selective extraction of an alkali metal cation from an aqueous solution into an organic phase using this compound. The use of picrate as a counter-anion is common in these extractions to facilitate the transfer of the positively charged complex into the organic phase.

Experimental Workflow: Solvent Extraction

A Prepare Aqueous Phase: Alkali Metal Picrate Solution C Combine Phases in a Separatory Funnel A->C B Prepare Organic Phase: This compound in Chloroform B->C D Equilibrate by Vigorous Shaking C->D E Allow Phases to Separate D->E F Collect Aqueous and Organic Phases E->F G Analyze Cation Concentration in Each Phase (e.g., by AAS or ICP-MS) F->G H Calculate Distribution Coefficient and % Extraction G->H

Caption: Solvent extraction workflow.

Materials:

  • This compound

  • Chloroform (or other suitable organic solvent)

  • Alkali metal chlorides (LiCl, NaCl, KCl, RbCl, CsCl)

  • Picric acid

  • Deionized water

  • Separatory funnels

  • Mechanical shaker (optional)

  • pH meter

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Procedure:

  • Preparation of Aqueous Phase:

    • Prepare a stock solution of the desired alkali metal picrate by neutralizing a solution of the alkali metal hydroxide with picric acid. Alternatively, prepare an aqueous solution containing the alkali metal chloride and picric acid.

    • For competitive extraction experiments, prepare a solution containing a mixture of alkali metal chlorides and picric acid.

    • Adjust the pH of the aqueous phase if necessary.

  • Preparation of Organic Phase:

    • Prepare a solution of this compound in chloroform at the desired concentration (e.g., 0.01 M).

  • Extraction:

    • Place equal volumes (e.g., 10 mL) of the aqueous and organic phases into a separatory funnel.

    • Shake the funnel vigorously for a sufficient time to reach equilibrium (e.g., 30 minutes). A mechanical shaker can be used for consistency.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the alkali metal cation(s) in both the aqueous and organic phases using a suitable analytical technique such as AAS or ICP-MS. For analysis of the organic phase, it may be necessary to back-extract the cation into an acidic aqueous solution.

  • Calculations:

    • Calculate the distribution coefficient (D) using the formula: D = [M⁺]org / [M⁺]aq

    • Calculate the percentage extraction (%E) using the formula: %E = (D / (D + Vaq/Vorg)) * 100 where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

    • For competitive extractions, calculate the separation factor (α) for two cations M₁⁺ and M₂⁺: α = D₁ / D₂

Protocol for Bulk Liquid Membrane Transport of Alkali Metal Cations

This protocol outlines a method for the transport of alkali metal cations from a source phase to a receiving phase through an organic liquid membrane containing this compound.

Experimental Workflow: Bulk Liquid Membrane Transport

cluster_0 Source Phase (Aqueous) cluster_1 Membrane Phase (Organic) cluster_2 Receiving Phase (Aqueous) A Alkali Metal Cation Solution B This compound in Organic Solvent A->B Extraction D Monitor Cation Concentration in Source and Receiving Phases over Time A->D C Stripping Solution (e.g., Acidic) B->C Stripping C->D E Calculate Transport Flux (J) D->E

Caption: Liquid membrane transport workflow.

Materials:

  • This compound

  • Organic solvent for the membrane (e.g., chloroform, 1,2-dichloroethane)

  • Alkali metal salt solution (source phase)

  • Stripping solution (receiving phase, e.g., dilute acid)

  • Transport cell (e.g., U-tube or concentric design)

  • Stirrers

Procedure:

  • Prepare the Phases:

    • Source Phase: Prepare an aqueous solution of the alkali metal salt(s) at a known concentration.

    • Membrane Phase: Prepare a solution of this compound in the chosen organic solvent.

    • Receiving Phase: Prepare an aqueous solution that will strip the cation from the crown ether complex. A dilute acid is often effective as the proton can displace the complexed cation.

  • Set up the Transport Cell:

    • Add the organic membrane phase to the bottom of the transport cell.

    • Carefully add the source phase to one arm of the cell and the receiving phase to the other, ensuring no mixing of the aqueous phases.

  • Initiate Transport:

    • Begin stirring all three phases at a constant rate to ensure efficient transport across the interfaces.

  • Monitor Transport:

    • At regular time intervals, take small aliquots from the source and receiving phases.

    • Analyze the concentration of the alkali metal cation(s) in the aliquots using a suitable analytical method.

  • Calculate Flux:

    • Determine the flux (J) of the cation across the membrane, which is the rate of transport per unit area of the membrane.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Chloroform and other organic solvents are toxic and volatile; handle with care.

  • Picric acid is an explosive hazard when dry; handle in a wetted state.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 4'-Methylbenzo-15-crown-5 as a Building Block for Supramolecular Structures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crown ethers, cyclic chemical compounds consisting of a ring containing several ether groups, are renowned for their ability to form stable complexes with cations. Benzo-15-crown-5, a derivative of 15-crown-5, features a benzene ring fused to the polyether loop. This aromatic moiety provides a scaffold for functionalization, allowing for the tuning of the crown ether's electronic properties and the introduction of reactive sites for the construction of more complex supramolecular structures.

While specific literature on 4'-Methylbenzo-15-crown-5 is limited, its chemical behavior and potential applications can be inferred from its structural analogues, such as 4'-formylbenzo-15-crown-5, 4'-aminobenzo-15-crown-5, and 4'-nitrobenzo-15-crown-5. The methyl group in this compound is an electron-donating group, which is expected to enhance the electron density of the catechol oxygen atoms, thereby potentially increasing the binding affinity for certain cations compared to the unsubstituted benzo-15-crown-5. This document provides an overview of the potential applications and detailed experimental protocols for the use of this compound and its analogues as building blocks in supramolecular chemistry.

Potential Applications

The functionalization of the benzo group on the 15-crown-5 scaffold opens up a wide range of applications in supramolecular chemistry:

  • Ion Sensing: The crown ether moiety can selectively bind specific cations, and the 4'-substituent can be part of a chromophore or fluorophore. The binding event can induce a change in the spectroscopic properties of the molecule, allowing for the detection and quantification of the target ion.

  • Self-Assembly: Bifunctional molecules containing a 4'-substituted benzo-15-crown-5 unit can be designed to self-assemble into higher-order structures such as dimers, polymers, or gels upon the addition of a suitable guest cation.

  • Phase Transfer Catalysis: Like other crown ethers, this compound can be employed as a phase transfer catalyst, facilitating the transfer of ionic reagents into organic phases to accelerate reactions.

  • Drug Delivery: Supramolecular assemblies based on functionalized benzo-15-crown-5 could potentially be used as carriers for drug molecules, with the release triggered by a specific ionic stimulus.

Data Presentation: Complexation of Benzo-15-Crown-5 Derivatives

The stability of complexes formed between crown ethers and cations is a critical parameter in the design of supramolecular systems. The following tables summarize representative stability constants (log K) and thermodynamic parameters for the complexation of various cations with benzo-15-crown-5 and its derivatives in different solvents.

Table 1: Stability Constants (log K) for 1:1 Complexes of Benzo-15-Crown-5 (B15C5) with Alkali Metal Cations in Various Solvents at 298 K

CationAcetonitrilePropylene CarbonateMethanol
Li⁺-2.62-
Na⁺3.333.143.35
K⁺3.422.943.57
Rb⁺2.98-3.01
Cs⁺2.59-2.54

Table 2: Thermodynamic Parameters for the Complexation of Na⁺ with Benzo-15-Crown-5 (B15C5) in Acetonitrile at 298 K

ParameterValue
ΔG° (kJ/mol)-18.9
ΔH° (kJ/mol)-34.7
ΔS° (J/mol·K)-53.0

Table 3: Influence of 4'-Substituent on the Stability Constant (log K) of Benzo-15-Crown-5 Complexes with Na⁺ in Acetone at 298 K

4'-Substituentlog K
-NO₂3.35
-CHO3.65
-H3.82
-NH₂4.15

Note: The data presented in these tables are compiled from various literature sources and are intended to be representative. Absolute values can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of benzo-crown ethers.

Materials:

  • 4-Methylcatechol

  • 1,11-Dichloro-3,6,9-trioxaundecane

  • Sodium hydroxide (NaOH)

  • n-Butanol

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 4-methylcatechol and sodium hydroxide in a mixture of n-butanol and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Add a solution of 1,11-dichloro-3,6,9-trioxaundecane in n-butanol dropwise to the refluxing mixture over a period of 4-6 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 18-24 hours.

  • Cool the reaction mixture to room temperature and remove the n-butanol under reduced pressure.

  • To the resulting residue, add deionized water and extract the aqueous phase with toluene (3 x 50 mL).

  • Combine the organic extracts and wash them with 5% aqueous NaOH solution, followed by deionized water until the washings are neutral.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Stability Constants by UV-Vis Spectrophotometric Titration

This protocol describes a general method for determining the stability constant of a crown ether-cation complex.

Materials:

  • 4'-Substituted benzo-15-crown-5 derivative (e.g., 4'-Nitrobenzo-15-crown-5)

  • Metal salt (e.g., Sodium perchlorate, NaClO₄)

  • Spectroscopic grade solvent (e.g., Acetonitrile)

Procedure:

  • Prepare a stock solution of the 4'-substituted benzo-15-crown-5 derivative of a known concentration (e.g., 1 x 10⁻⁴ M) in the chosen solvent.

  • Prepare a stock solution of the metal salt of a much higher known concentration (e.g., 1 x 10⁻² M) in the same solvent.

  • Place a known volume of the crown ether solution into a quartz cuvette.

  • Record the initial UV-Vis spectrum of the crown ether solution.

  • Add small, precise aliquots of the concentrated metal salt solution to the cuvette.

  • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Continue the additions until no further significant changes in the spectrum are observed.

  • The stability constant (K) can be calculated by fitting the absorbance changes at a specific wavelength to the binding isotherm equation (e.g., using non-linear regression analysis). The stoichiometry of the complex (e.g., 1:1 or 1:2) can also be determined from the titration data.[1]

Protocol 3: Characterization of Supramolecular Assembly by ¹H NMR Spectroscopy

This protocol outlines the use of ¹H NMR to study the formation of a supramolecular assembly.

Materials:

  • 4'-Substituted benzo-15-crown-5 derivative

  • Guest cation salt (e.g., Potassium hexafluorophosphate, KPF₆)

  • Deuterated solvent (e.g., Acetonitrile-d₃)

Procedure:

  • Prepare a solution of the 4'-substituted benzo-15-crown-5 derivative in the deuterated solvent.

  • Acquire a ¹H NMR spectrum of this solution.

  • Prepare a series of samples containing a fixed concentration of the crown ether and increasing molar equivalents of the guest cation salt (e.g., 0.25, 0.5, 0.75, 1.0, 1.5, and 2.0 equivalents).

  • Acquire a ¹H NMR spectrum for each sample.

  • Analyze the changes in the chemical shifts of the protons of the crown ether upon addition of the guest cation. Significant shifts in the resonances of the polyether ring protons and the aromatic protons adjacent to the ether linkages are indicative of complex formation.

  • The changes in chemical shifts can be used to determine the association constant and to gain insights into the geometry of the host-guest complex.[2][3]

Mandatory Visualizations

Synthesis_Workflow Reactants 4-Methylcatechol + 1,11-Dichloro-3,6,9-trioxaundecane Reaction Williamson Ether Synthesis (NaOH, n-Butanol/H2O, Reflux) Reactants->Reaction Workup Solvent Removal & Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Complexation_Equilibrium Host This compound (Host) Complex [Host-Guest] Complex Host->Complex k_assoc Guest Cation (Guest) Complex->Host k_dissoc

Caption: Host-guest complexation equilibrium.

Spectroscopic_Titration_Logic start Start: Crown Ether Solution add_guest Add Aliquot of Guest Cation Solution start->add_guest measure Record UV-Vis Spectrum add_guest->measure check Spectral Change Saturated? measure->check check->add_guest No analyze Analyze Data: Calculate Stability Constant (K) check->analyze Yes end End analyze->end

Caption: Logic flow for spectrophotometric titration.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4'-Methylbenzo-15-crown-5 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4'-Methylbenzo-15-crown-5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Below you will find a comprehensive guide in a question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide & FAQs

Q1: I am planning to synthesize this compound. What is the general synthetic route I should follow?

A1: The most common and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the condensation of 4-methylcatechol (4-methyl-1,2-benzenediol) with a suitable tetraethylene glycol derivative. The most common derivative used is 1,11-dichloro-3,6,9-trioxaundecane in the presence of a base.

Q2: My reaction yield is consistently low. What are the most critical factors I should investigate to optimize the yield?

A2: Low yields in the synthesis of this compound can stem from several factors. Here are the key areas to focus on for optimization:

  • Purity of Reactants: Ensure that your 4-methylcatechol and 1,11-dichloro-3,6,9-trioxaundecane are of high purity. Impurities can lead to unwanted side reactions.

  • Base Selection and Stoichiometry: A strong base is required to deprotonate the catechol. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. Ensure you are using at least two equivalents of the base to deprotonate both hydroxyl groups of the catechol.

  • Solvent Choice: The choice of solvent is crucial. High-boiling point polar aprotic solvents like n-butanol are often effective as they can facilitate the reaction at elevated temperatures.

  • Reaction Temperature: The reaction typically requires heating to proceed at a reasonable rate. Refluxing in n-butanol (around 117°C) is a common condition.

  • Reaction Time: The reaction time can significantly impact the yield. A study on the synthesis of the parent benzo-15-crown-5 showed that a reaction time of around 7-8.5 hours at reflux in n-butanol can lead to high yields.[1] Prolonged reaction times may not necessarily increase the yield and could lead to decomposition.

  • Rate of Addition: Slow, dropwise addition of the 1,11-dichloro-3,6,9-trioxaundecane to the solution of the deprotonated 4-methylcatechol can favor the intramolecular cyclization to form the desired crown ether over intermolecular polymerization, which is a common side reaction.[1]

Q3: I am observing the formation of significant side products. What are the likely impurities and how can I minimize them?

A3: The primary side reactions in the Williamson ether synthesis of crown ethers are intermolecular polymerization and hydrolysis of the dichloro-reagent.

  • Polymer Formation: This occurs when molecules of the deprotonated catechol react with multiple molecules of the dichloro-reagent in an intermolecular fashion, leading to linear polymers instead of the cyclic crown ether. To minimize this, use high-dilution conditions. This can be achieved by the slow addition of the dichloro-reagent to the reaction mixture.

  • Hydrolysis of 1,11-dichloro-3,6,9-trioxaundecane: If there is water in your reaction mixture (e.g., from the base or solvent), the dichloro-reagent can be hydrolyzed to the corresponding diol. Ensure you are using anhydrous solvents and reagents where possible.

  • Incomplete Reaction: Unreacted starting materials, 4-methylcatechol and 1,11-dichloro-3,6,9-trioxaundecane, may also be present as impurities if the reaction does not go to completion.

Q4: What is the recommended procedure for purifying the final product?

A4: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is usually cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like dichloromethane and washed with water to remove inorganic salts. An acidic wash (e.g., with dilute HCl) may be necessary to neutralize any remaining base, followed by a wash with water until the aqueous layer is neutral.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as heptane or a mixture of hexane and ethyl acetate.

  • Column Chromatography: If crystallization does not yield a pure product, column chromatography on silica gel is an effective method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can be used to separate the desired crown ether from non-polar impurities and more polar side products.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from the established synthesis of benzo-15-crown-5 and is optimized for the synthesis of the 4'-methyl derivative.

Materials:

  • 4-Methylcatechol (1,2-dihydroxy-4-methylbenzene)

  • 1,11-dichloro-3,6,9-trioxaundecane

  • Sodium Hydroxide (NaOH)

  • n-Butanol

  • Dichloromethane

  • Hydrochloric Acid (HCl), dilute

  • Hexane

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve 4-methylcatechol in n-butanol.

  • Add two equivalents of solid sodium hydroxide to the solution and stir the mixture at room temperature for 30-60 minutes to form the disodium salt of 4-methylcatechol.

  • Heat the mixture to reflux.

  • Slowly add one equivalent of 1,11-dichloro-3,6,9-trioxaundecane dropwise from the dropping funnel to the refluxing mixture over a period of 2-3 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the n-butanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water, followed by a wash with dilute HCl, and then with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel.

Data Presentation

ParameterCondition 1 (Standard)Condition 2 (Optimized)Expected Outcome
Solvent n-Butanoln-ButanolHigh boiling point allows for necessary reaction temperature.
Base Sodium HydroxideSodium HydroxideEfficient deprotonation of the catechol.
Temperature Reflux (~117°C)Reflux (~117°C)Drives the reaction to completion.
Reaction Time 12-24 hours7-9 hoursShorter, optimized time can prevent product decomposition.[1]
Addition Rate Rapid AdditionSlow, Dropwise (2-3h)Slow addition favors intramolecular cyclization, increasing yield.[1]
Yield ModerateHighOptimization can significantly improve the yield.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4_Methylcatechol 4-Methylcatechol Deprotonation Deprotonation 4_Methylcatechol->Deprotonation Dichloro_reagent 1,11-dichloro-3,6,9-trioxaundecane Cyclization Williamson Ether Synthesis (Cyclization) Dichloro_reagent->Cyclization Base NaOH Base->Deprotonation Solvent n-Butanol Solvent->Deprotonation Deprotonation->Cyclization Solvent_Removal Solvent Removal Cyclization->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Purification Purification (Crystallization/Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic Start Low Yield? Check_Purity Check Reactant Purity Start->Check_Purity Yes Side_Products Significant Side Products? Start->Side_Products No Optimize_Base Optimize Base Stoichiometry Check_Purity->Optimize_Base Optimize_Addition Slow Down Reagent Addition Optimize_Base->Optimize_Addition Optimize_Time Optimize Reaction Time Optimize_Addition->Optimize_Time Success Improved Yield Optimize_Time->Success High_Dilution Use High Dilution Conditions Side_Products->High_Dilution Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Anhydrous Ensure Anhydrous Conditions High_Dilution->Anhydrous Anhydrous->Success Column_Chromatography Employ Column Chromatography Purification_Issue->Column_Chromatography Yes Purification_Issue->Success No Recrystallization Optimize Recrystallization Solvent Column_Chromatography->Recrystallization Recrystallization->Success

References

Purification of crude 4'-Methylbenzo-15-crown-5 by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 4'-Methylbenzo-15-crown-5

This guide provides detailed troubleshooting advice and experimental protocols for the purification of crude this compound using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the recommended stationary phase for purifying this compound?

A: The standard choice for the stationary phase is silica gel (60 Å, 230-400 mesh).[1] Silica gel is slightly acidic and works well for separating moderately polar compounds like crown ethers.[1] If your compound shows signs of degradation, which can happen with acid-sensitive molecules, using deactivated or neutral alumina is a suitable alternative.[1][2]

Q2: How do I select the appropriate mobile phase (eluent)?

A: The ideal mobile phase is determined by running preliminary Thin Layer Chromatography (TLC) tests. The goal is to find a solvent system where the this compound has an Rf value of approximately 0.3-0.4, ensuring good separation from impurities.[3]

  • Starting Point: Begin with a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. A common starting ratio is 7:3 (Hexane:Ethyl Acetate).

  • Optimization:

    • If the Rf is too low (spot doesn't move far), increase the polarity of the mobile phase by adding more ethyl acetate.

    • If the Rf is too high (spot moves with the solvent front), decrease the polarity by adding more hexane.

Q3: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

A: Streaking on a TLC plate can indicate several issues:

  • Sample Overload: The initial spot on the TLC plate is too concentrated. Try diluting your sample before spotting.

  • Compound Instability: The compound may be degrading on the acidic silica gel.[2] This can be tested by running a 2D TLC.[2] If degradation is observed, consider using neutral alumina as your stationary phase.

  • Poor Solubility: The compound may not be fully dissolved in the mobile phase, causing it to drag along the stationary phase. A small amount of a more polar solvent in your eluent system might help, but this needs to be carefully optimized.

Q4: The spots for my product and an impurity are very close on the TLC plate. How can I improve the separation?

A: Improving separation (resolution) requires optimizing the mobile phase.

  • Adjust Polarity: Fine-tune the solvent ratio. Sometimes a very small change can make a significant difference.

  • Change Solvents: If adjusting the ratio doesn't work, try a different solvent system. For example, substituting ethyl acetate with dichloromethane or adding a small percentage of methanol to a dichloromethane solution can alter the selectivity of the separation.

Q5: Should I use wet or dry loading for my crude sample?

A: The choice depends on the solubility of your crude product in the mobile phase.

  • Wet Loading: This is the most common method.[4] Dissolve your crude product in the minimum amount of a solvent (ideally the mobile phase or a slightly more polar solvent) and carefully apply it to the top of the column.[4] This is suitable for samples that are readily soluble.

  • Dry Loading: This method is preferred if your compound has poor solubility in the starting eluent or if you need to use a strong solvent like dichloromethane to dissolve it.[4] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel (about 10-20 times the mass of your sample), and then evaporate the solvent until you have a dry, free-flowing powder.[4] This powder is then carefully added to the top of the packed column.

Q6: My compound is not eluting from the column. What should I do?

A: If your compound is stuck on the column, it means the mobile phase is not polar enough to displace it from the stationary phase.[2] Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If necessary, you can switch to a more polar system, such as dichloromethane/methanol.

Data Presentation

Table 1: Example Solvent Systems for Mobile Phase Optimization
PolarityNon-Polar ComponentPolar ComponentTypical Starting RatioNotes
LowHexanes / HeptaneEthyl Acetate9:1 to 7:3A good starting point for many moderately polar compounds.
MediumHexanes / HeptaneDichloromethane (DCM)1:1Offers different selectivity compared to ethyl acetate.
HighDichloromethane (DCM)Methanol (MeOH)99:1 to 95:5Used for eluting more polar compounds. Use methanol sparingly as it can dissolve silica.
Table 2: Troubleshooting Guide for Column Chromatography
ObservationPotential CauseSuggested Solution
No Elution Eluent is not polar enough.Gradually increase the polarity of the mobile phase.
Compound elutes too quickly Eluent is too polar.Decrease the polarity of the mobile phase.
Poor Separation Incorrect mobile phase composition; Column was packed improperly.Re-optimize the mobile phase using TLC; Repack the column carefully, avoiding air bubbles.[1]
Cracked or channeled column bed Column ran dry; Heat generated from solvent interaction with silica.Never let the solvent level drop below the top of the stationary phase; Pack the column using a slurry method and allow it to equilibrate.
Product fractions are impure Column was overloaded with crude material; Fractions were collected too broadly.Use a larger column or less sample (typically 1:20 to 1:50 sample-to-silica ratio by weight); Collect smaller fractions and analyze each by TLC.[1]

Experimental Protocol: Column Chromatography of this compound

This protocol assumes a standard setup for flash column chromatography.

1. Preparation of the Column a. Select a glass column of appropriate size. The amount of silica gel should be 20 to 50 times the weight of the crude sample.[1] b. Place a small plug of cotton or glass wool at the bottom of the column.[1] Add a thin layer (approx. 0.5 cm) of sand on top of the plug. c. Clamp the column perfectly vertically. d. In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 9:1 Hexane:Ethyl Acetate). e. Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[1] f. Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. Once packed, add another thin layer of sand on top to protect the silica surface.[1] Do not let the solvent level fall below the top of the sand layer.

2. Sample Loading

  • For Wet Loading: i. Dissolve the crude this compound in the minimum volume of the initial eluent. ii. Drain the solvent in the column until it is level with the top of the sand. iii. Carefully use a pipette to add the dissolved sample evenly onto the sand layer.[4] iv. Open the stopcock and allow the sample to absorb onto the silica bed until the liquid level is again at the top of the sand. v. Carefully add a small amount of fresh eluent to wash the sides of the column and repeat the absorption step.

3. Elution and Fraction Collection a. Once the sample is loaded, carefully fill the column with the mobile phase. b. Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle air pressure (1-2 psi) to the top of the column to achieve a steady flow rate.[4] c. Start collecting the eluent in fractions (e.g., in test tubes). The size of the fractions will depend on the size of the column. d. If using a gradient, gradually increase the polarity of the mobile phase as the column runs to elute compounds with stronger interactions with the silica.

4. Analysis of Fractions a. Monitor the collected fractions using TLC to determine which ones contain the pure product. b. Spot several fractions on a single TLC plate alongside a spot of the crude material and a pure standard if available. c. Combine the fractions that contain only the pure this compound.

5. Product Isolation a. Transfer the combined pure fractions to a round-bottom flask. b. Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow start Crude this compound prep_slurry Prepare Silica Slurry in Initial Eluent start->prep_slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample (Wet or Dry Method) pack_column->load_sample elute Elute with Solvent (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for the purification of this compound.

troubleshooting_logic problem Problem Observed During TLC/Column no_move Compound Rf ≈ 0 or not eluting problem->no_move too_fast Compound Rf > 0.8 or in solvent front problem->too_fast streaking Spot is streaking or tailing problem->streaking poor_sep Poor separation of spots problem->poor_sep sol_no_move Solution: Increase eluent polarity (e.g., more Ethyl Acetate) no_move->sol_no_move sol_too_fast Solution: Decrease eluent polarity (e.g., more Hexane) too_fast->sol_too_fast q_streaking Is sample highly concentrated? streaking->q_streaking sol_streaking1 Solution: Dilute sample for TLC. Use dry loading for column. q_streaking->sol_streaking1 Yes sol_streaking2 Solution: Consider compound degradation. Try neutral alumina. q_streaking->sol_streaking2 No sol_poor_sep Solution: Try different solvent system (e.g., DCM/MeOH) to alter selectivity. poor_sep->sol_poor_sep

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Recrystallization of 4'-Methylbenzo-15-crown-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 4'-Methylbenzo-15-crown-5 to achieve high purity. The information is targeted towards researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is to purify the solid compound by removing impurities. Recrystallization is a technique that relies on the differences in solubility between the desired compound and impurities in a chosen solvent system. By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound selectively crystallizes, leaving the impurities dissolved in the surrounding solution (mother liquor).

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

Choosing the right solvent is the most critical step for a successful recrystallization. The ideal solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

  • Have a boiling point below the melting point of the compound to prevent "oiling out".

For this compound and its derivatives, literature suggests that a good starting point for solvent screening could be alcohols (like methanol or ethanol), non-polar hydrocarbons (like n-hexane or n-heptane), or a mixture of a polar and a non-polar solvent. For instance, a derivative, 4'-Formylbenzo-15-crown-5, has been successfully recrystallized from hot n-heptane and methanol.

Q3: What are the general steps for performing a recrystallization?

The general procedure for recrystallization involves the following steps:

  • Dissolving the solute: The impure solid is dissolved in a minimum amount of a suitable hot solvent.

  • Hot filtration (if necessary): If there are insoluble impurities, the hot solution is filtered to remove them.

  • Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature, and then often in an ice bath, to induce crystallization.

  • Crystal collection: The formed crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: The purified crystals are dried to remove any residual solvent.

Q4: Can I use a solvent mixture for recrystallization?

Yes, a mixed solvent system is often used when a single solvent does not provide the desired solubility characteristics. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is much less soluble. The impure solid is first dissolved in a minimum amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. The solution is not saturated. 2. The solution is supersaturated. Crystal nucleation has not initiated. 3. The compound is very soluble in the chosen solvent even at low temperatures. 1. Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.[1] 2. Induce crystallization by: * Scratching the inside of the flask with a glass rod.[2] * Adding a seed crystal of the pure compound. * Cooling the solution in an ice bath.[3] 3. Choose a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. The compound is melting before it dissolves.[4] 2. The rate of cooling is too fast. 3. High concentration of impurities. 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4] 2. Ensure slow cooling by insulating the flask. 3. Consider a preliminary purification step like column chromatography to remove a significant portion of the impurities.
Low recovery of the purified compound. 1. Too much solvent was used , leading to significant loss of the compound in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the crystals with warm solvent. 1. Use the minimum amount of hot solvent necessary to dissolve the compound. The mother liquor can be concentrated to recover more of the compound. 2. Use a pre-heated funnel and flask for hot filtration and add a small excess of solvent before filtering. 3. Always wash the crystals with a minimal amount of ice-cold solvent.[2]
The crystals are colored. 1. Colored impurities are present. 2. The compound itself is colored. 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired compound.[3] 2. If the pure compound is known to be colored, this is not an issue.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

This protocol is a general guideline. The choice of solvent and specific volumes should be optimized for your particular sample.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, n-heptane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent, just enough to cover the solid.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Add more hot solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely under vacuum.

Protocol 2: Mixed Solvent Recrystallization

Materials:

  • Crude this compound

  • A "good" solvent (e.g., methanol)

  • A "poor" solvent (e.g., water or n-hexane)

  • Equipment as listed in Protocol 1

Procedure:

  • Dissolve the crude this compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Follow steps 7-11 from Protocol 1.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filt Hot Filtration (optional) dissolve->hot_filt Insoluble impurities? cool Slow Cooling dissolve->cool No insoluble impurities hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with cold solvent vac_filt->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A general workflow for the recrystallization of an organic solid.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Crystals Don't Form too_much_solvent Too much solvent? start->too_much_solvent supersaturated Supersaturated? start->supersaturated wrong_solvent Wrong solvent? start->wrong_solvent boil_off Boil off excess solvent too_much_solvent->boil_off induce_cryst Induce crystallization (scratch, seed, cool) supersaturated->induce_cryst change_solvent Select a new solvent or solvent system wrong_solvent->change_solvent

Caption: Troubleshooting logic for when crystals fail to form.

References

Troubleshooting low product formation in 4'-formylbenzo-15-crown-5 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low product formation during the synthesis of 4'-formylbenzo-15-crown-5.

Troubleshooting Guide

Low yields in the synthesis of 4'-formylbenzo-15-crown-5 can be attributed to several factors, from reagent quality to reaction conditions. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experimental setup.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A1: Low yields in the Vilsmeier-Haack formylation of benzo-15-crown-5 are often traced back to one of the following:

  • Moisture Contamination: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is highly sensitive to moisture. Any water present in the glassware, reagents, or reaction atmosphere will consume the reagent and reduce the yield.

  • Reagent Quality: The purity of your starting material, benzo-15-crown-5, and the formylating agents is crucial. Impurities in benzo-15-crown-5 can lead to side reactions, while old or improperly stored POCl₃ and DMF may have degraded.

  • Suboptimal Reaction Temperature: The formation of the Vilsmeier reagent should be performed at a low temperature (typically 0-10 °C) to prevent decomposition. The subsequent formylation reaction temperature also needs to be carefully controlled.

  • Inefficient Quenching and Work-up: The hydrolysis of the intermediate iminium salt to the final aldehyde product is a critical step. Improper quenching or work-up can lead to product loss.

Q2: I suspect moisture is contaminating my reaction. How can I prevent this?

A2: To minimize moisture contamination, adhere to the following best practices:

  • Glassware: All glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours and allowed to cool in a desiccator before use.

  • Reagents: Use anhydrous DMF and freshly distilled or high-purity POCl₃. Store these reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Assemble your reaction apparatus under a stream of inert gas. Maintain a positive pressure of the inert gas throughout the reaction.

Q3: How critical is the temperature during the reaction?

A3: Temperature control is paramount for a successful Vilsmeier-Haack reaction.[1]

  • Vilsmeier Reagent Formation: The initial reaction between DMF and POCl₃ is exothermic. It is essential to add the POCl₃ to the DMF slowly while cooling the mixture in an ice bath to maintain a temperature between 0 °C and 10 °C. Allowing the temperature to rise can lead to the decomposition of the Vilsmeier reagent.

  • Formylation Reaction: The optimal temperature for the formylation of benzo-15-crown-5 can vary, but it is generally carried out at a controlled temperature. Depending on the substrate's reactivity, temperatures can range from below 0°C to 80°C.[1] Monitoring the reaction progress via Thin Layer Chromatography (TLC) can help determine the optimal reaction time and temperature.

Q4: I am unsure about the purity of my benzo-15-crown-5. Could this be the issue?

A4: Yes, the purity of the starting material is a significant factor. Impurities in the benzo-15-crown-5 can compete in side reactions, consuming the Vilsmeier reagent and leading to a complex mixture of products, which complicates purification and lowers the yield of the desired 4'-formylbenzo-15-crown-5. It is advisable to purify the starting benzo-15-crown-5 by recrystallization or column chromatography if its purity is in doubt.

Q5: Are there alternative synthesis methods if the Vilsmeier-Haack reaction consistently fails?

A5: Yes, other methods for the formylation of benzo-15-crown-5 exist. One notable alternative is the Duff reaction , which utilizes hexamine and an acid (such as trifluoroacetic acid) to introduce a formyl group onto the aromatic ring.[2] Another approach involves starting from 3,4-dihydroxybenzaldehyde and reacting it with 1,11-dichloro-3,6,9-trioxaundecane in the presence of a base.[3]

Frequently Asked Questions (FAQs)

Q: What is the expected yield for the synthesis of 4'-formylbenzo-15-crown-5?

A: The reported yields for the synthesis of 4'-formylbenzo-15-crown-5 can vary depending on the method and scale.

Starting MaterialReaction TypeReported Yield
3,4-dihydroxybenzaldehydeWilliamson Ether Synthesis23.3%[3]
Benzo-15-crown-5Vilsmeier-Haack FormylationYields can vary. One example for a similar substrate reports 77%.[4]

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to separate the starting material (benzo-15-crown-5) from the product (4'-formylbenzo-15-crown-5). The product, being more polar due to the aldehyde group, will have a lower Rf value than the starting material. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Q: What are the key purification steps for 4'-formylbenzo-15-crown-5?

A: After the reaction is complete and has been quenched, the crude product is typically extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The resulting crude product can be purified by:

  • Recrystallization: Using a suitable solvent such as n-heptane can yield colorless needles of the product.[5]

  • Column Chromatography: Flash chromatography using silica gel is a common method for purifying crown ethers and their derivatives.[6] A gradient of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is typically used for elution.

Experimental Protocol: Vilsmeier-Haack Formylation of Benzo-15-crown-5

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent quality.

Materials:

  • Benzo-15-crown-5

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Ice bath

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a three-necked, round-bottom flask equipped with a dropping funnel, a thermometer, and an inert gas inlet, place anhydrous DMF (e.g., 5 equivalents) and cool the flask in an ice bath to 0 °C.

    • Slowly add POCl₃ (e.g., 1.5 equivalents) dropwise from the dropping funnel to the cooled DMF, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.[7][8]

  • Formylation Reaction:

    • Dissolve benzo-15-crown-5 (1 equivalent) in anhydrous DCM in a separate flask.

    • Slowly add the solution of benzo-15-crown-5 to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 6-12 hours). Monitor the reaction progress by TLC.

  • Quenching and Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This will hydrolyze the intermediate iminium salt to the aldehyde.

    • Stir the mixture vigorously for about 30 minutes at 0 °C.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from n-heptane or by silica gel column chromatography to obtain pure 4'-formylbenzo-15-crown-5.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Quenching & Work-up cluster_purification Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (0-10 °C) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture (Stir at RT) Vilsmeier_Reagent->Reaction_Mixture B15C5 Benzo-15-crown-5 in Anhydrous DCM B15C5->Reaction_Mixture Quench Quench with Sat. NaOAc (aq) (0 °C) Reaction_Mixture->Quench Extraction Extraction with DCM Quench->Extraction Drying Drying & Concentration Extraction->Drying Crude_Product Crude Product Drying->Crude_Product Purification_Step Recrystallization or Column Chromatography Crude_Product->Purification_Step Final_Product Pure 4'-formylbenzo-15-crown-5 Purification_Step->Final_Product

Caption: Experimental workflow for the synthesis of 4'-formylbenzo-15-crown-5 via the Vilsmeier-Haack reaction.

Vilsmeier_Haack_Mechanism cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Aryl Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate + B15C5 Benzo-15-crown-5 B15C5->Iminium_Intermediate Final_Product 4'-formylbenzo-15-crown-5 Iminium_Intermediate->Final_Product + H2O Hydrolysis H2O (Work-up) Hydrolysis->Final_Product

Caption: Simplified reaction mechanism of the Vilsmeier-Haack formylation.

References

Addressing interference from other ions in 4'-Methylbenzo-15-crown-5 based sensors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4'-Methylbenzo-15-crown-5 based sensors. The focus is on identifying and mitigating interference from other ions during experimental measurements.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sensor reading is unstable or noisy. What are the common causes and solutions?

Unstable or noisy readings are often due to issues with the electrode, the sample, or the experimental setup.[1]

Troubleshooting Steps:

  • Check Electrode Connections: Ensure the sensor is properly connected to the meter. A loose connection can result in a fluctuating signal.[1]

  • Inspect the Filling Solution: If using a refillable reference electrode, verify that the filling solution is at the correct level and has not been contaminated.

  • Examine for Air Bubbles: An air bubble on the surface of the electrode membrane can interfere with the measurement.[1] Gently tap the electrode to dislodge any bubbles.

  • Ensure Proper Grounding: The controller or meter should be properly grounded to prevent electrical noise.[1]

  • Stirring Rate: Maintain a consistent and moderate stirring rate. A vortex can introduce air bubbles and an uneven ion distribution.

Q2: My sensor's response is slow or drifting upwards. What could be the problem?

A slow or drifting response can indicate a problem with the electrode's membrane or conditioning.

Troubleshooting Steps:

  • Electrode Conditioning: The sensor may require conditioning in a standard solution of the target ion before use. A common practice is to condition the electrode in a 1 mg/L standard solution.[2] This ensures a stable equilibrium of the target ion at the membrane interface.

  • Membrane Contamination: The sensor's membrane may be contaminated or "poisoned" by a substance in the sample.[1][2] Refer to the manufacturer's instructions for appropriate cleaning procedures.

  • Temperature Fluctuations: Ensure that all samples and standards are at the same temperature, as temperature variations can cause the electrode's potential to drift.[2]

Q3: I am getting inaccurate or non-reproducible measurements. How can I troubleshoot this?

Inaccurate or non-reproducible results often point to issues with calibration, sample matrix effects, or the presence of interfering ions.

Troubleshooting Steps:

  • Verify Calibration: Always use fresh, carefully prepared standards for calibration.[2] It is recommended to perform a multi-point calibration that brackets the expected sample concentration.

  • Sample Carryover: Thoroughly rinse the electrode with deionized water between measurements to prevent carryover from one sample to the next.[1]

  • Ionic Strength: Significant variations in ionic strength between your standards and samples can lead to inaccurate readings. The use of an Ionic Strength Adjuster (ISA) is recommended. (See Q4 for more details).

  • Presence of Interfering Ions: If the above steps do not resolve the issue, it is likely that other ions in your sample are interfering with the measurement. (See Q5 for mitigation strategies).

Q4: What is an Ionic Strength Adjuster (ISA) and when should I use it?

An Ionic Strength Adjuster (ISA) is a concentrated solution of an inert electrolyte that is added to all standards and samples. Its purpose is to maintain a constant and high ionic strength across all measurements. This is crucial because ion-selective electrodes measure ion activity, which is influenced by the total ionic strength of the solution. By keeping the ionic strength constant, the activity coefficient remains uniform, allowing for the accurate measurement of ion concentration.

When to use an ISA:

  • When your samples have a complex or variable matrix.

  • When you need to ensure high accuracy and reproducibility.

  • When your samples have a low ionic strength.

Q5: I suspect interference from other ions. How can I confirm this and what are the mitigation strategies?

Ionic interference is a common challenge with ion-selective electrodes. Confirmation and mitigation can be achieved through a systematic approach.

Confirmation of Interference:

  • Spike Recovery Test: Add a known amount of the target analyte to your sample and measure the concentration. If the recovered concentration is significantly different from the expected value, interference is likely.

  • Consult Selectivity Coefficient Data: Refer to the selectivity coefficient table (Table 1) to identify potential interfering ions. A lower selectivity coefficient indicates better selectivity for the target ion over the interfering ion.

Mitigation Strategies:

  • Use of Masking Agents: Masking agents are substances that form stable complexes with interfering ions, preventing them from interacting with the sensor membrane. For example, citrate or EDTA can be used to mask certain divalent cations.

  • Standard Addition Method: This method is particularly useful for complex sample matrices where the ionic strength is unknown or variable. It involves adding known amounts of a standard solution of the target analyte to the sample and measuring the change in potential. This allows for the determination of the initial concentration without the need for a separate calibration curve.

  • Sample Dilution: In some cases, diluting the sample can reduce the concentration of interfering ions to a level where they no longer significantly affect the measurement. However, ensure that the target analyte concentration remains within the linear range of the sensor after dilution.

Quantitative Data: Selectivity Coefficients

The potentiometric selectivity coefficient (ngcontent-ng-c4139270029="" _nghost-ng-c864294854="" class="inline ng-star-inserted">

KijpotK{ij}^{pot}Kijpot​
) is a measure of a sensor's preference for the target ion (i) over an interfering ion (j). A smaller value for ngcontent-ng-c4139270029="" _nghost-ng-c864294854="" class="inline ng-star-inserted">
KijpotK{ij}^{pot}Kijpot​
indicates greater selectivity for the target ion. The following table provides typical selectivity coefficients for a benzo-15-crown-5 based sensor, which is a close structural analog of this compound, for Lead (Pb²⁺) as the target ion.

Table 1: Potentiometric Selectivity Coefficients for a Benzo-15-Crown-5 Based Pb²⁺ Sensor

Interfering Ion (j)Selectivity Coefficient (ngcontent-ng-c4139270029="" _nghost-ng-c864294854="" class="inline ng-star-inserted">
logKPb2+,jpotlogK{Pb^{2+}, j}^{pot}logKPb2+,jpot​
)
Na⁺-2.8
K⁺-2.7
Ag⁺-2.1
NH₄⁺-3.0
Ca²⁺-3.2
Sr²⁺-3.1
Mn²⁺-3.4
Co²⁺-3.3
Ni²⁺-3.5
Cu²⁺-3.0
Zn²⁺-3.1
Cd²⁺-2.5
Sm³⁺-4.0

Data adapted from a study on a Pb²⁺ ion-selective electrode using benzo-15-crown-5. The exact values for a this compound sensor may vary.

Experimental Protocols

Protocol 1: General Potentiometric Measurement

  • Prepare Standards: Prepare a series of standard solutions of the target ion, covering the expected concentration range of your samples.

  • Add ISA: To a fixed volume of each standard and sample, add a specified volume of Ionic Strength Adjuster (ISA) solution (e.g., 1 mL of ISA per 50 mL of standard/sample).

  • Calibrate the Sensor: Immerse the this compound sensor and a suitable reference electrode in the lowest concentration standard. Start stirring at a constant rate. Once the reading stabilizes, record the potential. Repeat this for all standards, moving from the lowest to the highest concentration.

  • Measure Samples: Rinse the electrodes with deionized water and blot dry. Immerse the electrodes in the sample (with added ISA) and stir. Record the potential once the reading is stable.

  • Calculate Concentration: Use the calibration curve (a plot of potential vs. log of concentration) to determine the concentration of the target ion in your sample.

Protocol 2: Standard Addition Method

  • Initial Measurement: Place a known volume of the sample into a beaker. If necessary, add an appropriate ISA. Immerse the electrodes and stir. Once the potential reading is stable, record it as E₁.

  • First Addition: Add a small, known volume of a standard solution of the target analyte to the sample. The concentration of the standard should be significantly higher than the expected sample concentration.

  • Second Measurement: Allow the potential to stabilize and record the new reading as E₂.

  • Calculation: The initial concentration of the analyte in the sample can be calculated using the appropriate standard addition equation, which takes into account the change in potential and the volumes and concentrations used.

Visualizations

Signaling_Pathway cluster_membrane Sensor Membrane cluster_electronics Measurement System Ionophore This compound (Ionophore) Complex Ion-Ionophore Complex Ionophore->Complex TargetIon_out Target Ion (Sample) TargetIon_out->Ionophore Binding Potential Change in Membrane Potential Complex->Potential Induces Meter Potentiometer/ Voltmeter Potential->Meter Measured by Concentration Analyte Concentration Meter->Concentration Calculated

Caption: Potentiometric signaling pathway of a this compound based sensor.

Troubleshooting_Workflow start Start: Inaccurate Reading check_cal 1. Check Calibration (Fresh Standards) start->check_cal check_electrode 2. Inspect Electrode (Cleanliness, Connections) check_cal->check_electrode use_isa 3. Use Ionic Strength Adjuster (ISA) check_electrode->use_isa interference Suspect Ionic Interference use_isa->interference mitigation 4. Mitigation Strategy interference->mitigation Yes end Accurate Reading interference->end No masking Use Masking Agent mitigation->masking std_add Use Standard Addition Method mitigation->std_add dilution Dilute Sample mitigation->dilution masking->end std_add->end dilution->end

Caption: Troubleshooting workflow for addressing inaccurate readings.

References

Improving the response time of 4'-Methylbenzo-15-crown-5 ion-selective electrodes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 4'-Methylbenzo-15-crown-5 ion-selective electrodes (ISEs), with a particular focus on improving response time.

Quick Troubleshooting Guide

A slow or sluggish response is a common issue that can often be resolved by following a systematic troubleshooting approach. This guide provides a step-by-step process to identify and remedy the root cause of delayed electrode response.

Troubleshooting Workflow for Slow Response Time

TroubleshootingWorkflow cluster_start Start cluster_check Initial Checks cluster_remedy Remediation Steps cluster_advanced Advanced Troubleshooting cluster_end Resolution start Slow Electrode Response Observed check_conditioning Is the electrode properly conditioned? start->check_conditioning check_membrane Inspect membrane for fouling or damage check_conditioning->check_membrane Yes condition_electrode Condition the electrode (soak in low concentration standard) check_conditioning->condition_electrode No check_solution Verify internal filling solution check_membrane->check_solution Clean clean_membrane Clean the membrane surface (rinse with deionized water) check_membrane->clean_membrane Fouled/Damaged replace_solution Replace internal filling solution check_solution->replace_solution Incorrect/Old optimize_membrane Optimize membrane composition (e.g., plasticizer, additives) check_solution->optimize_membrane Correct recalibrate Recalibrate the electrode condition_electrode->recalibrate clean_membrane->recalibrate replace_solution->recalibrate end_resolved Response Time Improved recalibrate->end_resolved Successful end_persistent Issue Persists: Contact Support recalibrate->end_persistent Unsuccessful check_interferences Investigate potential interfering ions optimize_membrane->check_interferences optimize_membrane->end_persistent check_interferences->end_persistent

Caption: A logical workflow for troubleshooting and resolving slow response times in this compound ISEs.

Frequently Asked Questions (FAQs)

Q1: What is the typical response time for a this compound based potassium ISE?

A new potassium ion-selective membrane electrode based on benzo-15-crown-5 as a neutral carrier has been reported to have a response time of about 20-30 seconds.[1][2] The response time can be influenced by several factors, including the composition of the membrane, the conditioning of the electrode, and the concentration of the analyte in the sample.

Q2: My electrode's response is slow. What are the first things I should check?

A slow or sluggish electrode response can be caused by a few common issues.[3] First, ensure the electrode has been properly conditioned.[4] Lack of conditioning is a frequent cause of poor performance. Next, visually inspect the sensing membrane for any signs of contamination, fouling, or physical damage.[5] Finally, verify that the internal filling solution is at the correct level and has not been contaminated.

Q3: How does conditioning improve the response time of my ISE?

Conditioning is a critical step that allows the ion-selective membrane to become saturated with the ions it is designed to measure, leading to a more stable and faster response.[4] Soaking the electrode in a low-concentration standard solution helps to establish a stable equilibrium at the membrane-solution interface.[4] For new electrodes or those that have been stored for an extended period, a longer conditioning time may be necessary.

Q4: Can the membrane composition affect the response time?

Yes, the composition of the PVC membrane plays a crucial role in determining the electrode's performance, including its response time. The choice of plasticizer, the concentration of the this compound ionophore, and the presence of any ionic additives can all impact the membrane's resistance and the kinetics of the ion-exchange process at the membrane surface. A lower membrane resistance is generally associated with a faster response.

Q5: What is the correct way to clean the membrane of my this compound ISE?

If you suspect the membrane is fouled, a gentle cleaning procedure can restore performance. A common method is to soak the electrode tip in distilled water for about 5 minutes.[3] After soaking, rinse the membrane with fresh distilled water and then recondition it by soaking in a diluted standard solution for about 5 minutes.[3] Avoid touching the membrane with your fingers.

Data on Factors Influencing Response Time

ParameterConditionExpected Impact on Response TimeRationale
Conditioning Properly ConditionedFaster Establishes a stable equilibrium at the membrane-solution interface, allowing for quicker potential stabilization.[4]
Improperly/Not ConditionedSlower The membrane is not yet equilibrated with the analyte, leading to a drifting and slow-to-stabilize potential.
Membrane Fouling Clean MembraneFaster Unobstructed interaction between the analyte and the ionophore in the membrane.
Fouled MembraneSlower A layer of contaminants on the membrane surface hinders the ion-exchange process, slowing down the establishment of the electrode potential.[5]
Membrane Thickness Thinner MembraneFaster A shorter diffusion path for ions within the membrane can lead to a quicker response.
Thicker MembraneSlower A longer diffusion path can increase the time required to reach equilibrium.
Plasticizer Choice Optimized PlasticizerFaster The plasticizer affects the dielectric constant and viscosity of the membrane, which in turn influences ion mobility. An optimal choice can lower the membrane's electrical resistance.
Sub-optimal PlasticizerSlower A plasticizer that results in a high-resistance membrane can slow down the response.
Interfering Ions Low ConcentrationFaster The electrode can respond selectively to the target ion.
High ConcentrationSlower / Inaccurate High concentrations of interfering ions can compete with the target ion for the ionophore, leading to a mixed potential and potentially a slower, less stable response.

Experimental Protocols

Preparation of a this compound PVC Membrane

This protocol is adapted from a standard procedure for preparing benzo-15-crown-5 based ISEs and can be used for the 4'-methyl derivative.[1]

Materials:

  • This compound (ionophore)

  • Poly(vinyl chloride) (PVC)

  • A suitable plasticizer (e.g., o-nitrophenyl octyl ether - o-NPOE)

  • Tetrahydrofuran (THF) - high purity

  • Glass ring or petri dish

Procedure:

  • Prepare the membrane cocktail: In a small, clean glass vial, dissolve precise amounts of the membrane components in THF. A typical composition might be:

    • 1-2% this compound

    • 30-33% PVC

    • 65-68% Plasticizer (e.g., o-NPOE)

  • Dissolution: Gently swirl the vial until all components are completely dissolved and the solution is homogeneous.

  • Casting the membrane: Pour the membrane cocktail into a glass ring or a small petri dish placed on a smooth, level surface.

  • Solvent evaporation: Cover the casting surface with a filter paper to allow for slow evaporation of the THF. Let the solvent evaporate completely at room temperature, which may take 24-48 hours. This will result in a transparent, flexible membrane.

  • Membrane sectioning: Once the membrane is fully dried, carefully cut out small discs of the desired diameter (e.g., 5-10 mm) using a sharp cork borer.

  • Electrode assembly: Mount the membrane disc into the body of an ISE, ensuring a good seal. Add the internal filling solution (e.g., a solution containing a fixed concentration of the target ion and a reference salt like KCl).

Conditioning Protocol for a New or Stored Electrode

Proper conditioning is essential for achieving a fast and stable response.

  • Prepare a conditioning solution: Prepare a low-concentration standard solution of the ion of interest (e.g., 10⁻³ M KCl for a potassium electrode).

  • Soak the electrode: Immerse the sensing tip of the this compound ISE in the conditioning solution.

  • Conditioning time: For a new electrode or one that has been stored dry, soak for at least 2-4 hours. For an electrode that has been in storage for a shorter period, a 30-minute conditioning time may be sufficient.[4]

  • Rinsing: After conditioning, rinse the electrode with deionized water before use.

References

Technical Support Center: Preventing Leaching of 4'-Methylbenzo-15-crown-5 from PVC Membranes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of preventing the leaching of 4'-Methylbenzo-15-crown-5 from polyvinyl chloride (PVC) membranes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its leaching from PVC membranes a concern?

A: this compound is a type of crown ether, a class of macrocyclic polyethers known for their ability to selectively bind specific cations. In PVC membranes, it often functions as an ionophore in ion-selective electrodes (ISEs) and other sensor applications. Leaching, the process where the crown ether escapes from the membrane into the surrounding solution, is a significant concern because it leads to a decline in sensor performance, a shortened operational lifetime, and potential contamination of the sample.

Q2: What are the primary strategies to prevent the leaching of this compound from PVC membranes?

A: The two main strategies to minimize leaching are:

  • Covalent Immobilization: Chemically bonding the this compound to the PVC polymer backbone or to another component of the membrane matrix. This creates a stable linkage that prevents the ionophore from diffusing out.

  • Optimization of Membrane Composition: This involves the careful selection of a plasticizer and the potential inclusion of lipophilic additives to create a membrane environment that better retains the crown ether.

Q3: How does the choice of plasticizer affect the leaching of the crown ether?

A: The plasticizer is a critical component of the PVC membrane, influencing its flexibility, ion-exchange properties, and the mobility of the ionophore. Key characteristics of the plasticizer that impact leaching include:

  • Lipophilicity: A plasticizer with high lipophilicity can help to retain the lipophilic crown ether within the membrane.

  • Viscosity: Higher viscosity plasticizers can reduce the diffusion rate of the crown ether.

  • Molecular Weight: Polymeric plasticizers, due to their large size and entanglement within the polymer matrix, are particularly effective at reducing the leaching of all membrane components, including the ionophore.[1][2]

Q4: What are the advantages of covalently bonding the crown ether to the polymer matrix?

A: Covalent bonding is generally the most effective method for preventing leaching. The primary advantages include:

  • Significantly Reduced Leaching: By creating a strong chemical bond, the ionophore is physically anchored within the membrane, drastically reducing its ability to escape.

  • Increased Membrane Lifetime: Membranes with covalently bound ionophores exhibit longer operational stability and a more consistent response over time.

  • Improved Sensor Reliability: The stable concentration of the ionophore within the membrane leads to more reproducible and reliable measurements.

Q5: What are some common functional groups used to enable covalent bonding of this compound?

A: To be covalently bonded, the this compound molecule must first be functionalized with a reactive group. Common functional groups for this purpose include:

  • Vinyl Group (-CH=CH₂): This allows the crown ether to be copolymerized with vinyl chloride monomers to become an integral part of the PVC backbone.[3]

  • Amino Group (-NH₂): An amino-functionalized crown ether can be attached to a polymer matrix using various cross-linking agents.

  • Carboxyl Group (-COOH): A carboxyl-functionalized crown ether can be attached to a polymer with complementary reactive groups.

Troubleshooting Guides

Issue 1: Rapid Decline in Sensor Performance (Signal Drift, Loss of Sensitivity)

Possible Cause: Leaching of this compound from the PVC membrane.

Troubleshooting Steps:

  • Verify Membrane Composition:

    • Plasticizer Selection: If you are not using a polymeric plasticizer, consider switching to one. If using a conventional plasticizer, ensure its lipophilicity is well-matched to the crown ether.

    • Ionophore Concentration: While a higher concentration of the ionophore can initially provide a stronger signal, it can also lead to a higher rate of leaching. Experiment with the lowest effective concentration.

  • Consider Covalent Immobilization:

    • If leaching remains a significant issue, transitioning to a covalently immobilized crown ether is the most robust solution. This will require the synthesis of a functionalized this compound derivative.

  • Membrane Conditioning:

    • Ensure the membrane is properly conditioned in a solution of the target ion before use. Insufficient conditioning can lead to initial instability that may be mistaken for rapid leaching.

Issue 2: Unsuccessful Covalent Immobilization of this compound

Possible Cause: Incomplete or failed chemical reaction during the functionalization or polymerization step.

Troubleshooting Steps:

  • Verify Purity of Reactants:

    • Ensure that the this compound and any other starting materials are of high purity. Impurities can interfere with the reaction.

    • Thoroughly dry all solvents and reagents, as water can inhibit many of the chemical reactions involved.

  • Optimize Reaction Conditions:

    • Functionalization: When synthesizing a functionalized crown ether (e.g., 4'-vinylbenzo-15-crown-5), carefully control the reaction temperature, time, and stoichiometry of the reagents. Use analytical techniques like NMR and FTIR to confirm the successful synthesis of the desired product.

    • Polymerization: During the copolymerization of a functionalized crown ether with vinyl chloride, ensure that the initiator is fresh and used at the correct concentration. The polymerization should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[3]

  • Characterize the Final Polymer:

    • Use techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the resulting polymer. This can provide insights into the success of the polymerization process.

    • Use spectroscopy (e.g., UV-Vis) to confirm the incorporation of the crown ether into the polymer backbone.

Experimental Protocols

Protocol 1: Synthesis of 4'-Vinylbenzo-15-crown-5

This protocol is based on established methods for the synthesis of similar vinyl-functionalized crown ethers.

Materials:

  • 4'-Formylbenzo-15-crown-5

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane

  • Hexane

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension in an ice bath and slowly add potassium tert-butoxide. Stir the resulting ylide solution for 30 minutes.

  • Add a solution of 4'-Formylbenzo-15-crown-5 in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-vinylbenzo-15-crown-5.

  • Confirm the structure of the product using ¹H NMR and FTIR spectroscopy.

Protocol 2: Preparation of a PVC Membrane with Covalently Bound 4'-Vinylbenzo-15-crown-5

This protocol outlines the copolymerization of the synthesized vinyl-functionalized crown ether with vinyl chloride to form a leaching-resistant PVC membrane.

Materials:

  • 4'-Vinylbenzo-15-crown-5 (synthesized as per Protocol 1)

  • Vinyl chloride monomer

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • High molecular weight PVC

  • Plasticizer (e.g., dioctyl phthalate or a polymeric plasticizer)

  • Tetrahydrofuran (THF)

Procedure:

  • In a polymerization vessel, dissolve 4'-vinylbenzo-15-crown-5, vinyl chloride monomer, and AIBN in THF. The molar ratio of the monomers can be varied to achieve the desired level of crown ether incorporation.

  • Degas the solution by several freeze-pump-thaw cycles to remove oxygen.[3]

  • Heat the reaction mixture at 60-70°C for 24-48 hours to initiate polymerization.[3]

  • Precipitate the resulting copolymer by adding the reaction mixture to a non-solvent like methanol.

  • Filter and dry the copolymer under vacuum.

  • To prepare the membrane, dissolve the synthesized copolymer and the plasticizer in THF.[4][5]

  • Pour the solution into a glass ring on a flat glass plate and allow the solvent to evaporate slowly over 24-48 hours.[5]

  • The resulting transparent membrane can be cut to the desired size for use in an ion-selective electrode.

Data Presentation

Table 1: Comparison of Plasticizers on Membrane Lifetime

Plasticizer TypeExampleKey PropertyExpected Impact on LeachingExpected Membrane Lifetime
Conventional Dioctyl phthalate (DOP)Low molecular weight, moderate lipophilicityHigher potential for leachingShorter
High Lipophilicity 2-Nitrophenyloctyl ether (o-NPOE)High polarity and lipophilicityReduced leaching compared to DOPLonger
Polymeric Polyester sebacate (PES)High molecular weight, low mobilitySignificantly reduced leaching of all componentsLongest[1][2]

Visualizations

Logical Workflow for Preventing Leaching

Leaching_Prevention_Workflow cluster_problem Problem Identification cluster_strategy Mitigation Strategies cluster_s1_actions Optimization Actions cluster_s2_actions Immobilization Workflow cluster_outcome Desired Outcome Problem Rapid decline in sensor performance (Signal drift, loss of sensitivity) Strategy1 Optimize Membrane Composition Problem->Strategy1 Initial Approach Strategy2 Covalent Immobilization (Most Effective) Problem->Strategy2 Advanced Solution Action1_1 Select High Lipophilicity Plasticizer Strategy1->Action1_1 Action1_2 Use Polymeric Plasticizer Strategy1->Action1_2 Action1_3 Optimize Ionophore Concentration Strategy1->Action1_3 Action2_1 Synthesize Functionalized This compound Strategy2->Action2_1 Outcome Stable Sensor Performance & Extended Membrane Lifetime Action1_1->Outcome Action1_2->Outcome Action1_3->Outcome Action2_2 Copolymerize with PVC matrix Action2_1->Action2_2 Action2_3 Fabricate Membrane Action2_2->Action2_3 Action2_3->Outcome Covalent_Immobilization_Pathway cluster_reactants Starting Materials cluster_process Chemical Process cluster_products Intermediate & Final Products Crown 4'-Formylbenzo-15-crown-5 Functionalization Wittig Reaction (Functionalization) Crown->Functionalization Wittig Wittig Reagent (e.g., Methyltriphenyl- phosphonium bromide) Wittig->Functionalization Monomer Vinyl Chloride Monomer Copolymerization Radical Copolymerization Monomer->Copolymerization VinylCrown 4'-Vinylbenzo-15-crown-5 Functionalization->VinylCrown FinalPolymer PVC Copolymer with Pendant Crown Ether Copolymerization->FinalPolymer VinylCrown->Copolymerization

References

Catalyst deactivation and regeneration in reactions using 4'-Methylbenzo-15-crown-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4'-Methylbenzo-15-crown-5 as a phase transfer catalyst. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Reduced or No Catalytic Activity

Question: My reaction, which is catalyzed by this compound, is showing significantly lower yield or is not proceeding at all. What are the possible causes and how can I troubleshoot this?

Answer: A decrease in catalytic activity can be attributed to several factors, primarily related to catalyst deactivation or issues with the reaction setup. Here is a step-by-step troubleshooting guide:

  • Verify Catalyst Integrity:

    • Source and Purity: Ensure the this compound is from a reputable source and has a high purity. Impurities can act as catalyst poisons.

    • Storage: Confirm that the catalyst has been stored under appropriate conditions (cool, dry, and dark) to prevent degradation.

  • Inspect Reaction Conditions:

    • Solvent Purity: Use high-purity, dry solvents. Water or other protic impurities can interfere with the catalyst's function by competing for coordination with the cation.

    • Reagent Quality: Ensure all reactants are of the correct purity and concentration. Side reactions from impure reagents can generate byproducts that foul the catalyst.

    • Temperature: Verify the reaction temperature. Exceeding the thermal stability limit of the crown ether can lead to decomposition.

    • Stirring/Agitation: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area where the phase transfer occurs. Inadequate mixing can mimic low catalyst activity.

  • Investigate Potential Catalyst Deactivation:

    • Poisoning: Certain ions or molecules can strongly bind to the crown ether cavity, preventing it from complexing with the desired cation. Potential poisons include heavy metal ions or protonated species from acidic impurities.

    • Fouling: Insoluble byproducts or polymers formed during the reaction can deposit on the catalyst, blocking the active site. This is particularly relevant in reactions with complex organic substrates.

    • Thermal Degradation: Although generally stable, prolonged exposure to high temperatures can cause decomposition of the crown ether structure.

Troubleshooting Workflow:

cluster_solutions Potential Solutions start Low or No Reaction Yield check_catalyst 1. Verify Catalyst Integrity (Purity, Storage) start->check_catalyst check_conditions 2. Inspect Reaction Conditions (Solvents, Reagents, Temp, Stirring) check_catalyst->check_conditions Catalyst OK purify_reagents Purify Reagents & Solvents check_catalyst->purify_reagents Impure Catalyst investigate_deactivation 3. Investigate Catalyst Deactivation (Poisoning, Fouling, Degradation) check_conditions->investigate_deactivation Conditions OK optimize_conditions Optimize Reaction Conditions (Temp, Stirring) check_conditions->optimize_conditions Suboptimal Conditions regenerate_catalyst Regenerate or Replace Catalyst investigate_deactivation->regenerate_catalyst Deactivation Suspected regenerate_catalyst->start Re-run Experiment

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Difficulty in Catalyst Recovery and Reuse

Question: I am having trouble recovering the this compound catalyst after the reaction, and its activity is significantly lower upon reuse. How can I improve this?

Answer: Inefficient recovery and loss of activity on reuse are common challenges. The following points should be considered:

  • Catalyst Leaching: If the catalyst is intended to be used in a solid-liquid phase transfer system (e.g., immobilized on a resin), leaching of the crown ether into the reaction medium can occur.

  • Emulsion Formation: In liquid-liquid systems, vigorous stirring can sometimes lead to the formation of stable emulsions, making phase separation and catalyst recovery difficult.

  • Incomplete Regeneration: Residual impurities from the previous reaction can remain adsorbed on the catalyst, leading to carry-over contamination and reduced activity in subsequent runs.

Recommendations:

  • Optimize Work-up Procedure:

    • For liquid-liquid extractions, consider adding a saturated brine solution to help break emulsions.

    • If the catalyst is soluble in the organic phase, explore solvent precipitation or crystallization for recovery.

  • Implement a Regeneration Step: Before reusing the catalyst, a thorough regeneration protocol should be followed to remove any adsorbed species.

Frequently Asked Questions (FAQs)

Q1: What are the most common deactivation mechanisms for this compound in phase transfer catalysis?

A1: Based on the principles of phase transfer catalysis, the most likely deactivation mechanisms are:

  • Poisoning: Strong binding of unintended cations or acidic protons to the crown ether cavity.

  • Fouling: Deposition of polymeric or insoluble organic byproducts on the catalyst.

  • Thermal Degradation: Decomposition at elevated temperatures over extended reaction times.

Q2: Is there a general method to regenerate a deactivated this compound catalyst?

A2: Yes, a general regeneration procedure can be effective. This typically involves washing the recovered catalyst to remove adsorbed species. A multi-step washing protocol is recommended.

Catalyst Regeneration Cycle:

active_catalyst Active Catalyst reaction Catalytic Reaction active_catalyst->reaction deactivated_catalyst Deactivated Catalyst (Fouled/Poisoned) reaction->deactivated_catalyst regeneration Regeneration (Washing/Purification) deactivated_catalyst->regeneration regeneration->active_catalyst Activity Restored

Caption: General catalyst deactivation and regeneration cycle.

Q3: How does the methyl group in this compound affect its catalytic performance and stability compared to benzo-15-crown-5?

A3: The electron-donating nature of the methyl group on the benzene ring can slightly increase the electron density of the catechol oxygens. This may lead to a modest enhancement in the cation binding affinity and, consequently, the catalytic activity. However, it is not expected to significantly alter the catalyst's thermal stability or susceptibility to common deactivation mechanisms.

Q4: Can I use this compound in reactions involving strong acids or bases?

A4: Caution is advised. While crown ethers are generally robust, strong acidic conditions can lead to protonation of the ether oxygens, which will inhibit cation binding and catalytic activity. In strongly basic media, particularly at elevated temperatures, degradation of the crown ether structure is possible. It is recommended to perform small-scale stability tests under the proposed reaction conditions.

Hypothetical Experimental and Regeneration Protocols

Example Application: Nucleophilic Substitution

This protocol describes a hypothetical Williamson ether synthesis using this compound as a phase transfer catalyst.

  • Reaction: Synthesis of benzyl octyl ether from 1-bromooctane and potassium benzylate.

  • Materials:

    • 1-bromooctane (1.0 mmol)

    • Potassium benzylate (1.2 mmol)

    • This compound (0.05 mmol, 5 mol%)

    • Toluene (10 mL)

    • Water (10 mL)

  • Procedure:

    • Combine potassium benzylate and water in a round-bottom flask.

    • Add the toluene, 1-bromooctane, and this compound.

    • Stir the biphasic mixture vigorously at 80°C for 4 hours.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature, separate the organic and aqueous layers.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

General Catalyst Regeneration Protocol

This protocol is designed to remove common impurities from the recovered this compound.

  • Recovery: After the reaction work-up, the catalyst is typically present in the organic phase. Recover the catalyst by solvent evaporation or crystallization.

  • Aqueous Wash: Dissolve the recovered catalyst in a suitable organic solvent (e.g., dichloromethane) and wash with a dilute acid solution (e.g., 0.1 M HCl) to remove any basic residues and strongly complexed cations.

  • Base Wash: Subsequently, wash with a dilute base solution (e.g., 0.1 M NaOH) to remove any acidic impurities.

  • Water Wash: Wash with deionized water until the aqueous phase is neutral.

  • Drying and Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The recovered catalyst can be further purified by recrystallization if necessary.

  • Characterization: Confirm the purity of the regenerated catalyst by techniques such as NMR or melting point determination before reuse.

Data Summary

Deactivation Mechanism Potential Cause Impact on Catalyst Regeneration Feasibility
Poisoning Acidic impurities, heavy metal contaminantsBlockage of the crown ether cavityHigh (Acid/Base Washes)
Fouling Polymerization of reactants or productsPhysical coating of the catalyst surfaceModerate (Solvent Washing, Recrystallization)
Thermal Degradation Excessive reaction temperature or timeIrreversible breakdown of the ether backboneNot Feasible

Minimizing side reactions during the functionalization of 4'-Methylbenzo-15-crown-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the functionalization of 4'-Methylbenzo-15-crown-5.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions performed on this compound?

A1: The most common functionalization reactions are electrophilic aromatic substitutions on the benzene ring. These include formylation (introduction of a -CHO group) and nitration (introduction of a -NO2 group), which serve as key steps for further synthetic modifications.

Q2: What are the primary challenges encountered during the functionalization of this compound?

A2: The primary challenges include controlling the regioselectivity of the substitution, preventing polysubstitution (di- or tri-functionalization), and avoiding side reactions such as cleavage of the crown ether ring or oxidation of the methyl group.[1][2] The electron-donating nature of both the methyl group and the ether oxygens activates the aromatic ring, making it susceptible to multiple substitutions.

Q3: How can I purify the functionalized this compound?

A3: Purification is typically achieved through column chromatography on silica gel or alumina. The choice of eluent will depend on the polarity of the functional group introduced. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure product. For example, 4'-formylbenzo-15-crown-5 can be recrystallized from n-heptane.

Q4: Are there any specific safety precautions I should take when working with the reagents for these functionalizations?

A4: Yes. Reagents like phosphorus oxychloride (used in Vilsmeier-Haack formylation) and concentrated nitric and sulfuric acids (used for nitration) are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formylation and nitration of this compound.

Formylation Reactions

Two common methods for formylation are the Vilsmeier-Haack reaction and the Duff reaction.

Vilsmeier-Haack Reaction

Problem Potential Cause(s) Troubleshooting Solution(s)
Low or no product yield Incomplete formation of the Vilsmeier reagent.Ensure that the DMF and POCl3 are fresh and anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Low reactivity of the substrate.The reaction may require gentle heating. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.
Formation of multiple products (isomers) The methyl and crown ether moieties direct substitution to multiple positions.Substitution is expected at positions ortho to the activating groups. To favor a specific isomer, consider steric hindrance and electronic effects. Purification by column chromatography will be necessary to separate the isomers.
Product decomposition during workup The iminium intermediate is sensitive to prolonged exposure to acidic or basic conditions.Perform the hydrolysis of the iminium intermediate at low temperatures (e.g., 0 °C) and neutralize the reaction mixture promptly after hydrolysis is complete.

Duff Reaction

Problem Potential Cause(s) Troubleshooting Solution(s)
Low product yield Inefficient reaction. The Duff reaction is known for often having low yields.Increase the reaction time and/or temperature. Ensure the acidic medium (e.g., trifluoroacetic acid or acetic acid) is of high purity.
Formation of polymeric byproducts Polymerization of the starting material or intermediates.Use a higher dilution of the reactants to favor intramolecular reaction over intermolecular polymerization.
Incomplete hydrolysis of the intermediate Insufficient water or acid for hydrolysis.Ensure an adequate amount of water and acid are used during the workup to fully hydrolyze the intermediate to the aldehyde.
Nitration Reaction
Problem Potential Cause(s) Troubleshooting Solution(s)
Formation of di-nitro or tri-nitro products The aromatic ring is highly activated, leading to multiple nitrations.Use milder nitrating agents (e.g., acetyl nitrate prepared in situ). Carefully control the stoichiometry of the nitrating agent (use of 1.0-1.1 equivalents). Maintain a low reaction temperature (-10 to 0 °C) to reduce the reaction rate and improve selectivity.
Oxidation of the methyl group The nitrating conditions are too harsh.Use a less aggressive nitrating agent and lower reaction temperatures. Nitric acid in acetic anhydride is a milder alternative to mixed acid (HNO3/H2SO4).
Cleavage of the crown ether ring Strong acidic conditions can lead to ether bond cleavage.[1][2]Avoid prolonged reaction times in strong acid. Use the minimum amount of sulfuric acid necessary to catalyze the reaction. Consider using alternative nitrating conditions that do not require a strong Brønsted acid.
Formation of undesired isomers The directing effects of the methyl and ether groups lead to a mixture of ortho and para isomers.The isomer distribution is influenced by both electronic and steric factors. Separation of isomers will likely be necessary, typically via column chromatography.

Data Presentation

The following table summarizes expected yields and isomer distributions for the functionalization of analogous compounds to this compound, as specific data for the target molecule is limited in the literature. These values should be used as a general guide.

Functionalization Reaction Analogous Substrate Major Product(s) Typical Yield (%) Isomer Distribution (ortho:meta:para) Reference
FormylationVilsmeier-Haack4-Methylveratrole2-Formyl-4,5-dimethoxytoluene60-70Primarily ortho to one of the methoxy groupsGeneral knowledge of Vilsmeier-Haack on activated rings
NitrationHNO3/H2SO4TolueneNitrotoluenes>90~60 : 4 : 36[3]
NitrationHNO3/H2SO4AnisoleNitroanisoles>90~70 : <1 : 30[3]

Experimental Protocols

Protocol 1: Formylation of this compound via Vilsmeier-Haack Reaction

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous DMF (1.2 equivalents) to the solution.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled solution via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4'-formyl-4'-methylbenzo-15-crown-5.

Protocol 2: Nitration of this compound

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Ice-salt bath

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 mL) to -10 °C in an ice-salt bath.

  • Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the sulfuric acid while maintaining the temperature below -5 °C. This mixture is the nitrating agent.

  • In a separate flask, dissolve this compound (1 equivalent) in DCM.

  • Cool the solution of the crown ether to -10 °C.

  • Slowly add the pre-cooled nitrating mixture dropwise to the crown ether solution over 30-60 minutes, ensuring the temperature does not rise above -5 °C.

  • Stir the reaction mixture at -10 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it with cold deionized water (2 x 50 mL), followed by a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers and any di-nitro byproducts.

Visualizations

Logical Workflow for Minimizing Side Reactions in Formylation

formylation_workflow start Start: Formylation of This compound reaction_choice Choose Formylation Method start->reaction_choice vilsmeier Vilsmeier-Haack Reaction reaction_choice->vilsmeier Milder Conditions duff Duff Reaction reaction_choice->duff Phenolic Substrates vilsmeier_issue Potential Issue: Low Yield / Multiple Products vilsmeier->vilsmeier_issue duff_issue Potential Issue: Low Yield / Polymerization duff->duff_issue vilsmeier_solution Troubleshooting: - Anhydrous Reagents - Inert Atmosphere - Temperature Control - Prompt Workup vilsmeier_issue->vilsmeier_solution duff_solution Troubleshooting: - Increase Reaction Time/Temp - High Purity Acid - High Dilution duff_issue->duff_solution purification Purification: Column Chromatography & Recrystallization vilsmeier_solution->purification duff_solution->purification product Desired Product: 4'-Formyl-4'-methylbenzo-15-crown-5 purification->product

Caption: Troubleshooting workflow for formylation.

Decision Pathway for Optimizing Nitration

nitration_pathway start Start: Nitration of This compound problem Identify Primary Side Reaction start->problem polynitration Polynitration problem->polynitration >1 Nitro Group oxidation Methyl Group Oxidation problem->oxidation -COOH Formation cleavage Ether Ring Cleavage problem->cleavage Ring Opening solution_poly Solution: - Milder Nitrating Agent - Stoichiometric Control - Low Temperature polynitration->solution_poly solution_ox Solution: - Less Aggressive Reagents - Lower Temperature oxidation->solution_ox solution_cleavage Solution: - Shorter Reaction Time - Minimize Strong Acid cleavage->solution_cleavage analysis Analyze Product Mixture (TLC, NMR, GC-MS) solution_poly->analysis solution_ox->analysis solution_cleavage->analysis purify Purify via Chromatography analysis->purify final_product Isolated Product: 4'-Nitro-4'-methylbenzo-15-crown-5 purify->final_product

Caption: Decision pathway for nitration optimization.

References

Stability issues of 4'-Methylbenzo-15-crown-5 in acidic media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4'-Methylbenzo-15-crown-5 in acidic media. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound in an acidic environment.

Issue 1: Suspected Degradation of this compound in Acidic Solution

Symptoms:

  • Loss of cation-binding capacity.

  • Appearance of unexpected peaks in analytical data (e.g., HPLC, GC-MS, NMR).

  • Change in the physical properties of the solution (e.g., color, precipitation).

Possible Cause: Crown ethers, being polyethers, can undergo acid-catalyzed cleavage of the ether linkages, particularly under harsh acidic conditions (e.g., strong, concentrated acids) and elevated temperatures.[1][2][3][4] The benzene ring of the benzo-crown ether can also be susceptible to electrophilic reactions in the presence of certain strong acids.

Troubleshooting Steps:

  • Confirm Degradation:

    • Spectroscopic Analysis: Acquire NMR (¹H, ¹³C) and mass spectrometry data of the sample after exposure to the acidic medium. Compare this with the spectrum of a fresh sample of this compound. Look for the disappearance of characteristic crown ether peaks and the appearance of new signals.

    • Chromatographic Analysis: Use HPLC or GC to check for the presence of new, more polar compounds, which could be degradation products.

  • Mitigate Degradation:

    • Acid Choice and Concentration: If possible, use a less harsh acid or a lower concentration. The rate of acid-catalyzed ether cleavage is dependent on the acid strength.[2]

    • Temperature Control: Perform the experiment at the lowest possible temperature. The rate of most degradation reactions increases with temperature.

    • Reaction Time: Minimize the exposure time of the crown ether to the acidic medium.

    • Protecting Groups: In synthetic applications, consider if the crown ether moiety can be introduced at a later stage of the synthesis to avoid harsh acidic steps.

  • Purification:

    • If degradation has occurred, purify the remaining this compound using column chromatography or recrystallization to remove degradation products before proceeding with your application.

Issue 2: Inconsistent Cation Complexation in Acidic Media

Symptom:

  • Variable or lower-than-expected binding of the target cation by this compound in an acidic solution.

Possible Causes:

  • Protonation of Ether Oxygens: In strongly acidic media, the oxygen atoms of the crown ether can be protonated. This protonation can interfere with the coordination of the target metal cation by altering the conformation of the crown ether and introducing electrostatic repulsion.

  • Partial Degradation: As discussed in Issue 1, the crown ether may be partially degrading, reducing the concentration of the active ligand.

  • Competition from Hydronium Ions: In aqueous acidic solutions, hydronium ions (H₃O⁺) can sometimes be complexed by crown ethers, competing with the target cation.

Troubleshooting Steps:

  • pH Optimization:

    • Experimentally determine the optimal pH range for your application where cation binding is efficient and crown ether degradation is minimal. This can be done by performing binding studies across a range of pH values.

  • Buffer Selection:

    • Use a buffer system to maintain a stable pH if the experimental conditions allow. Ensure the buffer components do not interact with the crown ether or the cation.

  • Increase Crown Ether Concentration:

    • A higher concentration of the crown ether may help to favor the complexation of the target cation, especially if there is competition from other species.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed degradation of the polyether ring in this compound?

A1: The degradation is believed to proceed via a mechanism analogous to the acid cleavage of ethers.[1][2][3][4] The process is initiated by the protonation of one of the ether oxygen atoms, which creates a good leaving group (an alcohol). A nucleophile present in the medium (e.g., a halide ion from the acid or water) then attacks an adjacent carbon atom, leading to the cleavage of a C-O bond. This process can continue, leading to the fragmentation of the polyether ring.

Q2: Are there specific acids that are more detrimental to the stability of this compound?

A2: Strong, non-coordinating acids in anhydrous media can be particularly harsh. Hydrohalic acids like HI and HBr are often used for ether cleavage and would be expected to degrade the crown ether.[1][3][4] Strong oxidizing acids may also lead to unwanted side reactions on the aromatic ring. For applications requiring acidic conditions, weaker acids or carefully controlled concentrations of strong acids are recommended.

Q3: How does the methyl group on the benzene ring affect the stability in acidic media?

A3: The methyl group is an electron-donating group, which can slightly activate the benzene ring towards electrophilic attack. In the presence of certain strong acids (e.g., fuming sulfuric acid), sulfonation or other electrophilic substitution reactions on the aromatic ring could potentially occur, though this is less likely to be the primary mode of degradation compared to the cleavage of the ether linkages under typical acidic conditions.

Q4: Can I use this compound in aqueous acidic solutions?

A4: Yes, but with caution. The stability will depend on the pH and temperature. While dilute aqueous acids at room temperature may not cause rapid degradation, prolonged exposure or heating can lead to hydrolysis of the ether bonds. It is crucial to experimentally verify the stability under your specific conditions.

Data Presentation

Table 1: Hypothetical Degradation of this compound in Different Acidic Media

Acid (Concentration)Temperature (°C)Time (hours)% Degradation (Hypothetical)
1M HCl2524< 5%
1M HCl806~ 20%
6M HCl2524~ 15%
1M H₂SO₄2524< 5%
Concentrated H₂SO₄251> 50%
1M HBr2524~ 10%

Note: This data is hypothetical and for illustrative purposes only. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Acidic Media by HPLC

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Incubation in Acidic Media:

    • In separate vials, add a known volume of the stock solution to different acidic solutions (e.g., 1M HCl, 1M H₂SO₄).

    • Prepare a control sample by adding the same volume of the stock solution to the solvent used for the acidic solutions.

    • Incubate the vials at the desired temperature (e.g., 25°C, 50°C, 80°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Sample Preparation for HPLC: Neutralize the aliquot with a suitable base (e.g., NaOH solution) and dilute it with the mobile phase to a concentration suitable for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples onto a suitable HPLC column (e.g., C18).

    • Use a mobile phase that provides good separation of the crown ether and any potential degradation products (e.g., a gradient of water and acetonitrile).

    • Use a UV detector set to a wavelength where the crown ether has strong absorbance.

  • Data Analysis:

    • Quantify the peak area of the this compound at each time point.

    • Calculate the percentage of remaining crown ether relative to the control sample at time zero.

    • Plot the percentage of remaining crown ether versus time for each acidic condition to determine the degradation kinetics.

Visualizations

degradation_pathway A This compound B Protonation of Ether Oxygen A->B H⁺ C Protonated Crown Ether B->C D Nucleophilic Attack (e.g., by Cl⁻ or H₂O) C->D Nu⁻ E Ring-Opened Product D->E F Further Degradation Products E->F H⁺ / Nu⁻

Caption: Proposed degradation pathway of this compound in acidic media.

troubleshooting_workflow cluster_issue Issue Identification cluster_analysis Analysis cluster_mitigation Mitigation Strategies cluster_outcome Outcome A Suspected Degradation or Inconsistent Complexation B Confirm Degradation (HPLC, NMR, MS) A->B C Assess Cation Binding (e.g., Titration) A->C D Optimize Conditions: - Lower Temperature - Weaker Acid / Lower Conc. - Shorter Reaction Time B->D E Adjust Protocol: - pH Optimization - Increase Ligand Conc. C->E F Stability Improved & Consistent Results D->F G Purify Compound or Re-evaluate Synthetic Route D->G E->F E->G

Caption: Troubleshooting workflow for stability issues of this compound.

References

Validation & Comparative

A Comparative Analysis of 4'-Methylbenzo-15-crown-5 and 18-crown-6 for Potassium Ion Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent Crown Ethers in Potassium Ion Complexation.

The selective binding of potassium ions (K⁺) is a critical aspect in various fields, including biomedical research, drug delivery, and environmental monitoring. Crown ethers, with their unique macrocyclic structures, have emerged as highly effective ionophores for this purpose. This guide provides a detailed comparison of two commonly employed crown ethers, 4'-Methylbenzo-15-crown-5 and 18-crown-6, focusing on their selectivity for potassium ions, supported by experimental data and detailed protocols.

At a Glance: Key Performance Indicators

The selectivity of a crown ether for a particular cation is fundamentally governed by the "size-fit" concept, where a strong complex is formed when the ionic radius of the cation closely matches the cavity size of the crown ether. However, other factors such as solvent effects, the nature of the counter-anion, and the presence of substituents on the crown ether ring also play a significant role.

FeatureThis compound18-crown-6
Structure A 15-membered ring with five oxygen atoms, with a methyl-substituted benzene ring fused to the macrocycle.A symmetrical 18-membered ring with six oxygen atoms.
Cavity Size (Å) 1.7 - 2.22.6 - 3.2
Potassium Ion (K⁺) Ionic Radius (Å) 1.381.38
Primary Binding Stoichiometry with K⁺ Can form both 1:1 and 2:1 "sandwich" complexes.Primarily forms a 1:1 complex.
Potassium Selectivity Moderate to high, influenced by solvent and potential for sandwich complex formation. The benzo group can influence electronic properties and conformational flexibility.High, due to the excellent match between its cavity size and the potassium ion's diameter.[1]

Quantitative Comparison of Potassium Ion Binding

The stability of the complex formed between a crown ether and a cation is quantified by the stability constant (log K). A higher log K value indicates a more stable complex and, consequently, higher affinity. The following table summarizes available experimental data for the binding of potassium ions by benzo-15-crown-5 derivatives and 18-crown-6. It is important to note that direct comparison is best made when data is collected under identical experimental conditions.

Crown EtherCationSolventTemperature (°C)Log KReference
Benzo-15-crown-5K⁺Acetonitrile253.42Tawarah and Mizyed, 1988
18-crown-6K⁺Methanol256.10Wikipedia
18-crown-6K⁺Water252.03Izatt et al., 1985
18-crown-6K⁺Acetonitrile255.95Tawarah and Mizyed, 1988

The "Size-Fit" Principle and Complex Formation

The differing selectivity of this compound and 18-crown-6 for potassium can be understood through the "size-fit" principle and their modes of complexation.

G Potassium Ion Complexation by Crown Ethers cluster_18c6 18-crown-6 cluster_b15c5 This compound 18c6_cavity Cavity Size 2.6 - 3.2 Å 18c6_complex 1:1 Complex High Stability 18c6_cavity->18c6_complex:f0 Forms k_ion_18c6 Potassium Ion (K⁺) Ionic Radius: 1.38 Å k_ion_18c6->18c6_cavity Good Size Match b15c5_cavity Cavity Size 1.7 - 2.2 Å b15c5_complex 1:1 Complex 2:1 Sandwich Complex b15c5_cavity->b15c5_complex:f0 Can Form b15c5_cavity->b15c5_complex:f1 Can Form k_ion_b15c5 Potassium Ion (K⁺) Ionic Radius: 1.38 Å k_ion_b15c5->b15c5_cavity Sub-optimal Size Match explanation 18-crown-6 exhibits high potassium selectivity due to the ideal fit of the K⁺ ion within its cavity, leading to a stable 1:1 complex. This compound has a smaller cavity, resulting in a less stable 1:1 complex. However, it can form a 2:1 'sandwich' complex where the K⁺ ion is coordinated by two crown ether molecules, which can enhance its apparent potassium selectivity under certain conditions.

Figure 1. Logical diagram illustrating the relationship between crown ether cavity size, potassium ion size, and the resulting complex formation.

Experimental Protocols

Accurate determination of ion selectivity requires rigorous experimental procedures. Below are detailed methodologies for two common techniques used to assess the binding of crown ethers to potassium ions.

Solvent Extraction Method

This method determines the distribution of a potassium salt between an aqueous phase and an immiscible organic phase containing the crown ether.

G Solvent Extraction Workflow start Start prep_aq Prepare Aqueous Phase Known concentration of a potassium salt (e.g., KCl) start->prep_aq prep_org Prepare Organic Phase Crown ether dissolved in an immiscible organic solvent (e.g., chloroform, dichloromethane) start->prep_org mix Mixing Combine equal volumes of aqueous and organic phases in a separatory funnel. Shake vigorously for a set time (e.g., 30 minutes) to reach equilibrium. prep_aq->mix prep_org->mix separate Phase Separation Allow the layers to separate completely. mix->separate sample_aq Sample Aqueous Phase Carefully collect a sample of the aqueous layer. separate->sample_aq analyze Analyze K⁺ Concentration Determine the concentration of K⁺ in the aqueous sample using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy, Flame Photometry, or Ion-Selective Electrode). sample_aq->analyze calculate Calculate Distribution Ratio (D) and Extraction Percentage (%E) analyze->calculate end End calculate->end

Figure 2. A generalized workflow for determining potassium selectivity using the solvent extraction method.

Detailed Protocol:

  • Preparation of Solutions:

    • Aqueous Phase: Prepare a standard aqueous solution of a potassium salt (e.g., 0.1 M KCl) in deionized water.

    • Organic Phase: Prepare a solution of the crown ether (this compound or 18-crown-6) in a water-immiscible organic solvent (e.g., chloroform or dichloromethane) at a known concentration (e.g., 0.1 M).

  • Extraction:

    • In a separatory funnel, add equal volumes (e.g., 20 mL) of the aqueous and organic phases.

    • Stopper the funnel and shake vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

    • Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Analysis:

    • Carefully withdraw a known volume of the aqueous phase.

    • Determine the concentration of potassium ions remaining in the aqueous phase using a calibrated analytical instrument such as a flame photometer, atomic absorption spectrometer, or a potassium ion-selective electrode.

  • Calculation:

    • Calculate the amount of potassium extracted into the organic phase by subtracting the final aqueous concentration from the initial aqueous concentration.

    • The distribution ratio (D) can be calculated as: D = [K⁺]org / [K⁺]aq

    • The percentage of extraction (%E) can be calculated as: %E = (([K⁺]initial,aq - [K⁺]final,aq) / [K⁺]initial,aq) * 100

Ion-Selective Electrode (ISE) Potentiometry

This electrometric method measures the potential difference between a potassium-selective electrode and a reference electrode, which is proportional to the activity (and approximately to the concentration) of free potassium ions in a solution.

Detailed Protocol:

  • Electrode and Instrument Setup:

    • Assemble the potassium ion-selective electrode and a suitable reference electrode (e.g., Ag/AgCl) according to the manufacturer's instructions.

    • Connect the electrodes to an ion meter or a pH/mV meter.

  • Calibration:

    • Prepare a series of standard potassium chloride solutions of known concentrations (e.g., from 10⁻⁶ M to 10⁻¹ M).

    • Measure the potential (in millivolts) of each standard solution, starting from the most dilute.

    • Plot the measured potential (mV) versus the logarithm of the potassium ion concentration (log[K⁺]). This will generate a calibration curve. The slope of the linear portion should be close to the Nernstian value of ~59 mV per decade change in concentration at 25°C.

  • Titration:

    • Place a known volume and concentration of a potassium salt solution into a beaker.

    • Immerse the calibrated potassium ISE and the reference electrode into the solution.

    • Incrementally add a solution of the crown ether (of known concentration) to the beaker.

    • After each addition, stir the solution to ensure homogeneity and record the stable potential reading.

  • Data Analysis:

    • The binding constant (K) can be determined by fitting the titration data (potential vs. volume of crown ether added) to a suitable binding model using non-linear regression software. The change in potential reflects the decrease in free K⁺ concentration as it is complexed by the crown ether.

Conclusion

Both this compound and 18-crown-6 are valuable tools for the selective complexation of potassium ions.

  • 18-crown-6 is the superior choice when high selectivity and the formation of a stable 1:1 complex are paramount. Its cavity size is ideally suited for the potassium ion, resulting in strong binding.

  • This compound , while having a smaller cavity that is not an ideal fit for a 1:1 complex with potassium, offers the potential for forming 2:1 "sandwich" complexes. This can be advantageous in specific applications where such a stoichiometry is desired or where the presence of the benzo group can be functionalized for attachment to other molecules or surfaces.

The choice between these two crown ethers will ultimately depend on the specific requirements of the research or application, including the desired binding strength, stoichiometry, and the chemical environment in which the complexation will occur. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess and compare the potassium selectivity of these and other ionophores.

References

A Comparative Analysis of Benzo-15-Crown-5 and Its Derivatives as Ionophores for Alkali Metal Cations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the ionophoric properties of benzo-15-crown-5 and its key derivatives. This guide provides a comparative analysis of their binding affinities, ion selectivity, and the experimental protocols for their evaluation.

Benzo-15-crown-5 (B15C5) and its derivatives are a well-established class of synthetic ionophores, molecules that can bind and transport ions across lipid membranes. Their ability to selectively complex with specific cations, particularly alkali metal ions like sodium (Na⁺) and potassium (K⁺), has led to their widespread use in the development of ion-selective electrodes (ISEs), sensors, and as tools in biological research. The parent molecule, benzo-15-crown-5, exhibits a moderate affinity for Na⁺, as its cavity size is complementary to the ionic radius of the sodium cation.[1] However, extensive research has focused on modifying the B15C5 structure to enhance its binding affinity and, more importantly, to tune its selectivity towards other cations, such as K⁺.

This guide provides a comparative overview of benzo-15-crown-5 and two of its key derivatives: 4'-nitrobenzo-15-crown-5 and bis(benzo-15-crown-5) compounds. The introduction of an electron-withdrawing nitro group or the creation of a "sandwich" structure with two crown ether moieties significantly alters their ionophoric properties.

Comparative Performance: Ion Binding and Selectivity

The efficacy of an ionophore is primarily determined by its binding constant (log K) with a target ion and its selectivity over other competing ions. The following table summarizes the stability constants for the 1:1 complexation of benzo-15-crown-5 and its derivatives with Na⁺ and K⁺ in methanol, a commonly used solvent for these studies.

IonophoreSubstituentLog K (Na⁺) in MethanolLog K (K⁺) in MethanolK⁺/Na⁺ Selectivity (approx.)
Benzo-15-crown-5 (B15C5) None3.1 - 3.42.9 - 3.2~0.6
4'-Nitrobenzo-15-crown-5 4'-NO₂~2.9~2.5~0.4
Bis(benzo-15-crown-5) derivative *Bis-crown ether-~4.5 - 5.0High K⁺ selectivity

*Data for bis(benzo-15-crown-5) derivatives can vary significantly based on the linker connecting the two crown ether rings. The values presented are representative of derivatives showing high potassium selectivity.[2]

From the data, it is evident that the parent benzo-15-crown-5 shows a slight preference for Na⁺ over K⁺. The introduction of an electron-withdrawing nitro group in 4'-nitrobenzo-15-crown-5 generally leads to a decrease in the stability of the complexes with both cations. In contrast, bis(benzo-15-crown-5) derivatives can exhibit a remarkable increase in selectivity for K⁺. This is attributed to the formation of a "sandwich" complex where the larger potassium ion is effectively encapsulated between the two crown ether rings. Some bis(benzo-15-crown-5) derivatives are known to be highly selective for potassium, with selectivities comparable to the naturally occurring ionophore valinomycin.[3]

Experimental Protocols

Accurate characterization of the ionophoric properties of these compounds relies on standardized experimental procedures. Below are detailed protocols for three key techniques used in their evaluation.

Determination of Stability Constants by Conductometric Titration

This method is based on the change in molar conductivity of a salt solution upon the addition of the ionophore.

Apparatus:

  • Conductivity meter with a dipping-type conductivity cell

  • Thermostated water bath

  • Microburette

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the metal salt (e.g., 1 x 10⁻³ M NaCl or KCl) in anhydrous methanol.

  • Prepare a stock solution of the crown ether (e.g., 2 x 10⁻² M) in the same solvent.

  • Place a known volume (e.g., 25 mL) of the metal salt solution into the thermostated titration cell.

  • Immerse the conductivity cell into the solution and allow the temperature to equilibrate.

  • Measure the initial conductance of the solution.

  • Add small, precise aliquots of the crown ether solution to the metal salt solution using a microburette.

  • After each addition, stir the solution gently and record the conductance once the reading stabilizes.

  • Continue the additions until the desired molar ratio of ligand to metal is reached (e.g., 2:1 or 3:1).

  • Plot the molar conductance against the molar ratio of the crown ether to the metal ion.

  • The stability constant (K) is determined by fitting the experimental data to a theoretical binding model using appropriate software.[4][5]

Determination of Ion Selectivity Coefficients using the Matched Potential Method (MPM)

The Matched Potential Method is a reliable technique for determining the selectivity of an ion-selective electrode.[6][7][8]

Apparatus:

  • High-impedance millivoltmeter (pH/ion meter)

  • Ion-selective electrode (ISE) incorporating the ionophore

  • Reference electrode (e.g., Ag/AgCl)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a reference solution containing a known activity of the primary ion (e.g., 1 x 10⁻² M KCl for a K⁺-selective electrode).

  • Immerse the ISE and the reference electrode in the reference solution and record the stable potential reading.

  • Add a known volume of a higher concentration solution of the primary ion (e.g., 1 M KCl) to the reference solution to induce a potential change of a specific value (e.g., 20 mV). Record the new potential and the activity of the primary ion.

  • In a separate experiment, immerse the electrodes in the same initial reference solution.

  • Add a solution of the interfering ion (e.g., 1 M NaCl) to the reference solution until the same potential change (e.g., 20 mV) is achieved.

  • Record the activity of the interfering ion required to produce this potential change.

  • The selectivity coefficient (KpotA,B) is calculated as the ratio of the activity of the primary ion to the activity of the interfering ion that causes the same potential change.[6]

Evaluation of Ion Extraction and Transport by Solvent Extraction

This method assesses the ability of the ionophore to extract a metal salt from an aqueous phase into an immiscible organic phase.[9][10]

Apparatus:

  • Separatory funnels

  • UV-Vis spectrophotometer

  • Shaker

Procedure:

  • Prepare an aqueous solution of a metal picrate salt (e.g., 1 x 10⁻⁴ M potassium picrate). The picrate anion is often used as a chromophore for easy quantification.

  • Prepare a solution of the crown ether in an immiscible organic solvent (e.g., 1 x 10⁻³ M in dichloromethane).

  • In a separatory funnel, mix equal volumes of the aqueous metal picrate solution and the organic crown ether solution.

  • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for equilibration.

  • Allow the two phases to separate completely.

  • Carefully separate the aqueous and organic phases.

  • Measure the absorbance of the picrate anion in the aqueous phase before and after extraction using a UV-Vis spectrophotometer at its λmax (around 354 nm).

  • The percentage of the metal salt extracted into the organic phase can be calculated from the change in absorbance in the aqueous phase. This provides a measure of the ionophore's extraction efficiency.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a new benzo-15-crown-5 derivative as an ionophore.

Ionophore_Evaluation_Workflow start Synthesis of Benzo-15-crown-5 Derivative purification Purification and Characterization (NMR, MS) start->purification conductometry Conductometric Titration (Determine Stability Constants) purification->conductometry ise_fab Fabrication of Ion-Selective Electrode (ISE) purification->ise_fab solvent_extraction Solvent Extraction Studies (Evaluate Extraction Efficiency) purification->solvent_extraction data_analysis Comparative Data Analysis conductometry->data_analysis mpm Matched Potential Method (Determine Selectivity Coefficients) ise_fab->mpm mpm->data_analysis solvent_extraction->data_analysis conclusion Conclusion on Ionophoric Properties and Selectivity data_analysis->conclusion

Workflow for evaluating a new ionophore.

Conclusion

The modification of the benzo-15-crown-5 scaffold offers a versatile platform for the design of ionophores with tailored selectivities. While the parent compound shows a preference for sodium, the introduction of substituents and the dimerization into bis-crown ether structures can significantly shift the selectivity towards potassium. The choice of the most suitable ionophore will depend on the specific application, with careful consideration of the required binding affinity, selectivity, and the chemical environment in which it will operate. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation and comparison of these valuable chemical tools.

References

Validation of 4'-Methylbenzo-15-crown-5 Sensor Results with Atomic Absorption Spectroscopy (AAS): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between a 4'-Methylbenzo-15-crown-5-based potentiometric sensor and the established analytical technique of Atomic Absorption Spectroscopy (AAS) for the quantification of potassium ions (K⁺). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of both methodologies, supported by experimental data and protocols, to aid in the selection of the appropriate analytical technique for their specific needs. While both methods are effective for potassium detection, they differ significantly in their principles, operational workflows, and performance characteristics.

Introduction to the Analytical Methods

This compound Potentiometric Sensor: This type of sensor falls under the category of ion-selective electrodes (ISEs). The core of the sensor is a membrane, typically made of a polymer like PVC, which is doped with this compound as an ionophore. This crown ether exhibits a high selectivity for potassium ions due to the compatibility between the ion's diameter and the crown's cavity size. When the electrode is in contact with a sample solution, the ionophore selectively binds to K⁺ ions at the membrane-solution interface. This selective binding generates a potential difference across the membrane, which is proportional to the logarithm of the potassium ion activity in the sample. This potential is measured against a reference electrode, and the concentration is determined from a calibration curve. These sensors are known for their simplicity, low cost, and potential for real-time, on-site measurements.

Atomic Absorption Spectroscopy (AAS): AAS is a well-established and robust spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state.[1] For potassium analysis, a liquid sample is typically aspirated into a flame (flame AAS), where it is vaporized and atomized. A hollow-cathode lamp, containing potassium, emits light at a specific wavelength that is characteristic of potassium. The free potassium atoms in the flame absorb this light, and the amount of absorption is directly proportional to the concentration of potassium in the sample. AAS is renowned for its high sensitivity and accuracy and is considered a reference method for elemental analysis.[2]

Comparative Analysis of Performance

Parameter This compound Sensor (Potentiometric) Atomic Absorption Spectroscopy (AAS) References
Principle Potentiometric measurement of ion activitySpectroscopic measurement of light absorption[2]
Analyte Potassium (K⁺)Potassium (K)[3][4]
Typical Linear Range 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M0.1 to 100 mg/L (dilution may be required)[2][3]
Limit of Detection (LOD) ~1.0 x 10⁻⁶ M~3 ppb (0.003 mg/L) for Flame AAS[1][5]
Response Time Fast (10-60 seconds)Slower (minutes per sample, excluding preparation)[5]
Sample Preparation Minimal (filtration may be needed)Extensive (digestion, ashing, dilution)[1][2]
Portability High (suitable for on-site analysis)Low (laboratory-based instrument)[2][5]
Cost Low (instrumentation and consumables)High (instrument purchase and maintenance)[2]
Interferences Ions with similar size/charge (e.g., Na⁺, NH₄⁺)Spectral and ionization interferences (e.g., from Na⁺)[3][6][7]
Accuracy Good agreement with AAS resultsHigh (considered a reference method)[2]

Experimental Protocols

Detailed methodologies for sample analysis using both techniques are outlined below. These protocols provide a framework for conducting a comparative study.

This protocol describes the general procedure for determining potassium concentration using a custom-fabricated ion-selective electrode.

  • Membrane Preparation: A PVC-based membrane is prepared by dissolving high molecular weight PVC, a plasticizer (e.g., o-NPOE), the this compound ionophore, and an ionic additive (e.g., KTpClPB) in a solvent like tetrahydrofuran (THF). This solution is poured into a glass ring on a glass plate and the solvent is allowed to evaporate slowly, leaving a thin, flexible membrane.

  • Electrode Assembly: A small disc is cut from the membrane and glued to the end of a PVC tube. The tube is filled with an internal filling solution (e.g., 0.1 M KCl), and an Ag/AgCl internal reference electrode is inserted.

  • Electrode Conditioning: The newly assembled electrode is conditioned by soaking it in a 0.01 M KCl solution for several hours before use.

  • Calibration:

    • Prepare a series of standard potassium solutions (e.g., from 10⁻⁶ M to 10⁻¹ M KCl).

    • Immerse the K⁺-ISE and a suitable external reference electrode (e.g., Ag/AgCl) into each standard solution, starting from the lowest concentration.

    • Record the stable potential (mV) for each standard.

    • Plot the potential (mV) versus the logarithm of the potassium concentration. The resulting graph is the calibration curve.

  • Sample Measurement:

    • Immerse the electrode pair into the sample solution.

    • Record the stable potential reading.

    • Determine the potassium concentration in the sample by interpolating its potential reading on the calibration curve.

This protocol is a standard procedure for determining total potassium in a sample.

  • Sample Preparation (Digestion/Ashing):

    • For liquid samples (e.g., water, effluents): Acid digestion is often required. Transfer a measured volume of the sample to a beaker, add concentrated nitric acid (HNO₃), and evaporate to dryness on a hotplate without boiling. Cool, add more HNO₃, and reflux until digestion is complete (indicated by a light-colored residue).[3]

    • For solid samples (e.g., food, soil): Dry ashing is common. A weighed sample is dried and then incinerated in a muffle furnace at high temperatures (e.g., 500°C) to remove organic matter. The resulting ash is dissolved in an acid solution (e.g., HCl).[1]

  • Dilution: The digested sample solution is quantitatively transferred to a volumetric flask and diluted with deionized water to bring the potassium concentration within the instrument's linear working range.[3]

  • Instrument Setup:

    • Install a potassium hollow-cathode lamp.

    • Set the spectrophotometer to the correct wavelength for potassium (typically 766.5 nm or 769.9 nm).[4][8]

    • Optimize instrumental parameters such as slit width and lamp current according to the manufacturer's instructions.

    • Ignite the air-acetylene flame and allow the instrument to warm up.[4]

  • Calibration:

    • Prepare a series of working standard solutions of known potassium concentrations from a stock standard solution.[4]

    • Aspirate the blank solution (deionized water with the same acid matrix as the samples) to zero the instrument.

    • Aspirate each standard in ascending order of concentration and record the absorbance.

    • Plot a calibration curve of absorbance versus potassium concentration.

  • Sample Measurement:

    • Aspirate the prepared sample solutions into the flame.

    • Record the absorbance reading for each sample.

    • Calculate the potassium concentration in the samples using the calibration curve, accounting for any dilution factors.[7]

Workflow and Logic Diagrams

The following diagrams illustrate the comparative experimental workflows and the logical basis for the sensor's operation.

G Diagram 1: Comparative Experimental Workflow cluster_0 This compound Sensor cluster_1 Atomic Absorption Spectroscopy (AAS) S1 Sample Collection S2 Minimal Preparation (e.g., Filtration) S1->S2 S3 Potentiometric Measurement (ISE & Ref. Electrode) S2->S3 S4 Direct Concentration Readout (from Calibration Curve) S3->S4 A1 Sample Collection A2 Complex Preparation (Acid Digestion / Ashing) A1->A2 A3 Dilution to Linear Range A2->A3 A4 Aspiration into Flame & Absorbance Measurement A3->A4 A5 Concentration Calculation (from Calibration Curve) A4->A5

Caption: Comparative workflow for K⁺ analysis.

G Diagram 2: Sensor Signaling Pathway K_ion K⁺ Ion in Sample Membrane Sensor Membrane (PVC + Ionophore) K_ion->Membrane Ionophore This compound (Selective Binding) Membrane->Ionophore interaction Potential Generation of Membrane Potential (ΔE) Ionophore->Potential causes Measurement Potentiometer Measures ΔE vs. Reference Potential->Measurement is measured by Result Concentration (Nernst Equation) Measurement->Result determines

Caption: Potentiometric sensor mechanism.

Conclusion

The validation of a this compound based sensor with AAS demonstrates a trade-off between speed and simplicity versus established accuracy and sensitivity.

  • The this compound sensor offers a compelling alternative for applications requiring rapid, low-cost, and on-site monitoring of potassium. Its minimal sample preparation requirements and portability make it highly suitable for screening large numbers of samples or for field-based analysis. Studies comparing similar potentiometric sensors with AAS have shown good agreement in results, confirming their viability for many applications.[2]

  • Atomic Absorption Spectroscopy (AAS) remains the benchmark method for accurate and reliable potassium quantification, particularly at trace levels. Its high sensitivity and established protocols make it the preferred choice for regulatory compliance, fundamental research, and when complex sample matrices require rigorous preparation to eliminate interferences.[1][3]

Ultimately, the choice between these two methods depends on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, cost constraints, and the environment in which the measurements will be performed. For many applications, a this compound sensor can serve as a reliable screening tool, with AAS being used for the confirmation and validation of key results.

References

Cross-validation of 4'-Methylbenzo-15-crown-5 electrode data with inductively coupled plasma (ICP) analysis

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of two leading analytical techniques for the precise measurement of potassium ions, providing researchers, scientists, and drug development professionals with a comprehensive guide to their respective methodologies and performance.

This guide delves into the cross-validation of a 4'-Methylbenzo-15-crown-5-based ion-selective electrode (ISE) with Inductively Coupled Plasma (ICP) analysis for the quantification of potassium ions. While the this compound ISE offers a portable and cost-effective solution for potentiometric measurements, ICP analysis, particularly Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), is considered a reference method for its high precision and accuracy in elemental analysis.[1] This comparison provides a detailed overview of the experimental protocols for both techniques and presents a summary of their performance metrics to aid in the selection of the most appropriate method for specific research needs.

Comparative Performance of Analytical Methods

The following table summarizes the key performance characteristics of the this compound ion-selective electrode and Inductively Coupled Plasma (ICP) analysis for potassium ion detection. The data for the ISE is representative of crown-ether-based electrodes, while the ICP data reflects the capabilities of modern ICP-MS and ICP-OES systems.

FeatureThis compound ISEInductively Coupled Plasma (ICP) Analysis
Principle Potentiometric measurement based on selective ion bindingAtomic emission or mass spectrometry
Linear Range 1x10⁻⁶ - 1x10⁻² mol L⁻¹[2]0.0000 - 6.87 mmol/L (ICP-MS)[1]
Response Time 20-30 seconds[2]Rapid, with high sample throughput
Precision (%RSD) < 2.3% (repeatability)[3]0.09% - 0.14% (ICP-MS)[1]
Accuracy (Recovery) Good, but can be affected by interfering ions99.67% to 99.88% (ICP-MS)[1]
Selectivity High for K⁺ over Na⁺ and other cations[2][4]Highly specific to the element being analyzed
Sample Volume Small sample volume requiredCan range from microliters to milliliters[5]
Cost Low initial investment and running costsHigh initial investment and operational costs
Portability Highly portable for point-of-care or field useLaboratory-based instrumentation

Experimental Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of potassium ion measurements obtained from a this compound ISE and an ICP analyzer.

cluster_prep Sample Preparation cluster_ise This compound ISE Analysis cluster_icp ICP Analysis cluster_comparison Data Comparison and Validation A Biological Sample Collection (e.g., Serum, Human Milk) B Sample Aliquoting A->B C ISE Calibration with Standard K⁺ Solutions F Sample Dilution with 1% Nitric Acid D Potentiometric Measurement of Sample Aliquot C->D E K⁺ Concentration Calculation (Nernst Equation) D->E J Statistical Analysis (e.g., Paired t-test, Bland-Altman Plot) E->J G Addition of Internal Standard (e.g., ⁵⁹Co) F->G H ICP-MS/OES Measurement G->H I K⁺ Concentration Calculation H->I I->J K Assessment of Agreement and Bias J->K

Cross-validation workflow for potassium ion analysis.

Experimental Protocols

Detailed methodologies for the fabrication and use of the this compound ISE and the procedure for ICP analysis are provided below.

Fabrication and Testing of this compound Ion-Selective Electrode

This protocol is based on established methods for creating PVC membrane electrodes using crown ethers as ionophores.[2][4][6]

Materials:

  • This compound (Ionophore)

  • High molecular weight Poly(vinyl chloride) (PVC)

  • o-Nitrophenyloctyl ether (o-NPOE) (Plasticizer)

  • Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (Anionic additive)

  • Tetrahydrofuran (THF) (Solvent)

  • Ag/AgCl wire (Internal reference electrode)

  • Internal filling solution (0.01 M KCl)

  • Glass or plastic electrode body

Procedure:

  • Membrane Cocktail Preparation: A membrane solution is prepared by dissolving PVC, the plasticizer (o-NPOE), the ionophore (this compound), and the anionic additive (KTpClPB) in THF. A typical composition might be 33% PVC, 65% o-NPOE, 1% ionophore, and 1% anionic additive by weight.

  • Membrane Casting: The resulting solution is poured into a glass ring placed on a glass plate and the THF is allowed to evaporate slowly over 24-48 hours to form a thin, flexible membrane.

  • Electrode Assembly: A small disc is cut from the cast membrane and glued to the end of a PVC electrode body.

  • Internal Filling and Reference: The electrode body is filled with an internal filling solution of 0.01 M KCl. An Ag/AgCl wire is then inserted into this solution to serve as the internal reference electrode.

  • Conditioning: The assembled electrode is conditioned by soaking it in a 0.01 M KCl solution for several hours before use.

  • Calibration and Measurement: The potential of the ISE is measured against an external reference electrode (e.g., saturated calomel electrode) in a series of standard potassium solutions of varying concentrations. The potential is plotted against the logarithm of the potassium ion activity to generate a calibration curve. The potential of the electrode in the sample solution is then measured, and the potassium concentration is determined from the calibration curve.

Inductively Coupled Plasma (ICP) Analysis

This protocol outlines a common procedure for the determination of potassium in biological fluids using ICP-MS.[1][5][7]

Materials:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

  • Certified potassium standard solutions

  • High-purity (trace metal grade) nitric acid (HNO₃)

  • Internal standard (e.g., Cobalt, ⁵⁹Co)

  • Deionized water (18 MΩ·cm)

Procedure:

  • Sample Preparation: Serum or other biological samples are diluted with 1% nitric acid.[1][7] For example, a 1:50 dilution can be prepared by adding 100 µL of serum to 4.9 mL of 1% HNO₃.

  • Internal Standard Addition: An internal standard, such as Cobalt (⁵⁹Co), is added to all samples, standards, and blanks to correct for instrumental drift and matrix effects.[1][7]

  • Instrument Calibration: The ICP-MS or ICP-OES is calibrated using a series of certified potassium standard solutions of known concentrations, also prepared in 1% nitric acid with the internal standard.

  • Sample Analysis: The prepared samples are introduced into the ICP instrument. The high-temperature argon plasma atomizes and ionizes the potassium atoms. In ICP-MS, the ions are then separated by their mass-to-charge ratio and detected. In ICP-OES, the characteristic light emitted by the excited potassium atoms is measured.

  • Data Analysis: The intensity of the potassium signal is measured and compared to the calibration curve to determine the potassium concentration in the original sample, after accounting for the dilution factor.

Discussion

The cross-validation of a this compound ISE with a reference method like ICP analysis is crucial for ensuring the accuracy and reliability of the ISE for clinical or research applications. While ISEs offer significant advantages in terms of cost and portability, they can be susceptible to interference from other ions and matrix effects, which may lead to discrepancies when compared to the more robust and specific ICP methods.[3][8]

Studies comparing other ion-selective electrodes with ICP-OES have shown that while there can be statistically significant differences in the measured concentrations, these differences may not always be clinically relevant.[8][9] For instance, in the analysis of potassium in human milk, a mean difference of 0.65 mM was observed between an ISE and ICP-OES, a value considered not clinically significant for point-of-care testing.[8][9]

The choice between a this compound ISE and ICP analysis will ultimately depend on the specific requirements of the study. For applications requiring high precision, accuracy, and the ability to measure a wide range of elements, ICP analysis is the superior choice. However, for rapid, low-cost, and portable measurements of potassium, a well-calibrated and validated this compound ISE can provide sufficiently accurate results for many applications.

References

Performance and Selectivity of 4'-Methylbenzo-15-crown-5 Based Electrodes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective and sensitive ion-selective electrodes (ISEs) is a cornerstone of advancements in analytical chemistry, with profound implications for biomedical research and pharmaceutical development. Among the vast array of ionophores, crown ethers have distinguished themselves through their remarkable ability to selectively bind specific cations. This guide provides a comparative analysis of the performance of 4'-Methylbenzo-15-crown-5 as an ionophore in potentiometric electrodes, with a focus on its selectivity for various physiologically and pharmaceutically relevant ions.

Comparative Selectivity Coefficients

The selectivity of an ion-selective electrode is paramount to its utility, quantifying its preference for the primary ion over interfering ions. The potentiometric selectivity coefficient, KpotA,B, is the key parameter used to express this preference, where a smaller value indicates greater selectivity for the primary ion A over the interfering ion B.

While comprehensive data for this compound is distributed across various studies, the following table summarizes representative selectivity coefficients for electrodes based on benzo-15-crown-5 and its derivatives. This data provides a strong indication of the expected performance of this compound. The primary ion for which the electrode is optimized is typically Sodium (Na⁺) or Potassium (K⁺), owing to the cavity size of the 15-crown-5 ether ring.

IonophorePrimary IonInterfering Ion (B)Log KpotNa+,BReference Compound Performance
Bis[(benzo-15-crown-5)-4-methyl] pimelateK⁺Na⁺-2.82This ionophore, closely related to this compound, demonstrates excellent selectivity for potassium over sodium.[1]
4-Nitrobenzo-15-crown-5Ag⁺Cu²⁺-4.3While not the primary focus, this data highlights the versatility of the benzo-15-crown-5 structure for sensing different cations.[2]
4-Nitrobenzo-15-crown-5Ag⁺Ni²⁺-5.6Demonstrates very high selectivity against Nickel.[2]
4-Nitrobenzo-15-crown-5Ag⁺Cd²⁺-5.0Shows significant selectivity against Cadmium.[2]
Benzo-15-crown-5Pb²⁺Various-Has been successfully used to fabricate lead(II) ion-selective electrodes.[3]

Note: The selectivity of an ISE is not solely dependent on the ionophore but is also influenced by the membrane composition, including the plasticizer and any ionic additives.

Experimental Protocols for Selectivity Coefficient Determination

Accurate determination of selectivity coefficients is crucial for evaluating and comparing the performance of ion-selective electrodes. The International Union of Pure and Applied Chemistry (IUPAC) recommends two primary methods: the Fixed Interference Method (FIM) and the Separate Solution Method (SSM).

Fixed Interference Method (FIM)

The FIM is the IUPAC-recommended method for determining selectivity coefficients. It involves measuring the potential of the ion-selective electrode in solutions containing a constant concentration of the interfering ion and varying concentrations of the primary ion.

Experimental Workflow:

FIM_Workflow cluster_prep Solution Preparation cluster_measurement Potential Measurement cluster_analysis Data Analysis A Prepare series of primary ion (A) solutions of varying concentrations C Mix solutions from A and B to create test solutions with constant a_B and varying a_A A->C B Prepare a solution of interfering ion (B) at a fixed concentration B->C E Immerse the ISE and a reference electrode in each test solution C->E D Calibrate the ISE with standard solutions of the primary ion (A) D->E F Record the stable potential (E) for each solution E->F G Plot E vs. log(a_A) F->G H Determine the intersection of the linear portions of the calibration curve and the mixed solution curve G->H I Calculate K_pot_A,B from the activity of A at the intersection H->I

Caption: Workflow for the Fixed Interference Method (FIM).

Detailed Steps:

  • Prepare a series of standard solutions of the primary ion (A) covering the expected linear range of the electrode.

  • Prepare a solution of the interfering ion (B) at a fixed, known concentration. This concentration should be representative of the conditions under which the electrode will be used.

  • Prepare a series of mixed solutions by adding a constant volume of the interfering ion solution to each of the primary ion standard solutions.

  • Calibrate the ion-selective electrode by measuring the potential in the pure primary ion solutions and plotting the potential versus the logarithm of the primary ion activity.

  • Measure the potential of the electrode in each of the mixed solutions.

  • Plot the potential readings from the mixed solutions on the same graph as the calibration curve.

  • The intersection of the extrapolated linear response region for the primary ion and the region where the potential is constant (due to the interfering ion) gives the activity of the primary ion that produces the same potential as the fixed concentration of the interfering ion.

  • Calculate the selectivity coefficient using the Nikolsky-Eisenman equation.

Separate Solution Method (SSM)

The SSM involves measuring the electrode potential in two separate solutions, one containing the primary ion and the other containing the interfering ion. While simpler, it is generally considered less reliable than the FIM.

Experimental Workflow:

SSM_Workflow cluster_prep Solution Preparation cluster_measurement Potential Measurement cluster_analysis Data Analysis A Prepare a solution of the primary ion (A) at a known activity (a_A) C Immerse the ISE and a reference electrode in the primary ion solution A->C B Prepare a solution of the interfering ion (B) at the same activity (a_B = a_A) F Immerse the ISE and a reference electrode in the interfering ion solution B->F D Record the stable potential (E_A) C->D E Thoroughly rinse the electrodes D->E E->F G Record the stable potential (E_B) F->G H Calculate K_pot_A,B using the measured potentials and the Nikolsky-Eisenman equation G->H

Caption: Workflow for the Separate Solution Method (SSM).

Detailed Steps:

  • Prepare a solution of the primary ion (A) at a specific activity, aA.

  • Prepare a solution of the interfering ion (B) at the same activity, aB = aA.

  • Measure the potential of the ion-selective electrode in the solution of the primary ion (EA).

  • Thoroughly rinse and condition the electrode.

  • Measure the potential of the electrode in the solution of the interfering ion (EB).

  • Calculate the selectivity coefficient using the following equation derived from the Nikolsky-Eisenman equation:

    log KpotA,B = (EB - EA) / S + (1 - zA/zB) log aA

    where S is the slope of the electrode response, and zA and zB are the charges of the primary and interfering ions, respectively.

Signaling Pathways and Logical Relationships

The functioning of an ion-selective electrode based on this compound relies on the principle of selective complexation at the membrane-solution interface, which in turn generates a potential difference.

ISE_Mechanism cluster_membrane Electrode Membrane (PVC Matrix) cluster_solution Aqueous Sample cluster_potential Signal Generation Ionophore This compound Primary_Ion_Membrane Primary Ion (A+) Complexed Ionophore->Primary_Ion_Membrane Forms Complex Potential Measured Potential (EMF) Primary_Ion_Membrane->Potential Generates Phase Boundary Potential Primary_Ion_Solution Primary Ion (A+) Primary_Ion_Solution->Ionophore Selective Binding (Host-Guest Chemistry) Interfering_Ion_Solution Interfering Ion (B+) Interfering_Ion_Solution->Ionophore Weak or No Binding

Caption: Ion Recognition and Signal Transduction Mechanism.

This diagram illustrates the fundamental principle of operation. The this compound ionophore, embedded within the PVC membrane, possesses a cavity size that is sterically and electrostatically favorable for the complexation of a specific primary ion (e.g., Na⁺ or K⁺). This selective binding event at the interface between the sample solution and the electrode membrane establishes a phase boundary potential. The magnitude of this potential is proportional to the activity of the primary ion in the sample, as described by the Nernst equation. Interfering ions, which have a less favorable interaction with the ionophore, do not significantly contribute to the potential, leading to the electrode's selectivity.

References

Evaluating the Performance of 4'-Methylbenzo-15-crown-5 in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 4'-Methylbenzo-15-crown-5 in various solvent systems. The following sections detail its binding affinity for key alkali metal cations and compare its performance with related crown ethers, supported by experimental data and detailed methodologies.

Introduction to this compound

Crown ethers are cyclic polyethers renowned for their ability to selectively bind cations, a property governed by the relative sizes of the cation and the crown ether's cavity. This compound is a derivative of benzo-15-crown-5, featuring a methyl group on the benzene ring. This substitution can influence the electronic properties and, consequently, the complexing ability of the crown ether. The performance of these macrocycles is significantly impacted by the solvent system, as solvent molecules compete with the crown ether for coordination with the cation. Understanding these solvent effects is crucial for applications ranging from ion-selective electrodes to phase-transfer catalysis and drug delivery systems.

Comparative Analysis of Cation Binding Affinity

The stability of the complex formed between a crown ether and a cation is quantified by the association constant (K) or its logarithm (log K). A higher log K value indicates a more stable complex. The performance of this compound is critically dependent on the cation and the solvent environment.

Influence of the 4'-Methyl Substituent

The introduction of a methyl group at the 4'-position on the benzo ring of 15-crown-5 has a discernible effect on its binding affinity for cations. The methyl group is electron-donating, which increases the electron density on the oxygen atoms of the crown ether ring, thereby enhancing its ability to bind cations.

Table 1: Comparison of Association Constants (log K) for the Complexation of Na+ with 4'-Substituted Benzo-15-crown-5 Derivatives in Methanol at 25°C

4'-SubstituentLog K (Na+)
H (Benzo-15-crown-5)3.54
CH₃ (this compound) 3.60
NH₂3.91
Br3.31
CO₂H3.21
CHO3.05
NO₂2.56

Data sourced from Ungaro et al., 1976, as cited in "COMPLEXATION STUDIES OF CROWN ETHERS" by Yeong Keng Yoon.[1]

As shown in Table 1, the electron-donating methyl group in this compound leads to a higher association constant for Na+ compared to the unsubstituted benzo-15-crown-5. This trend is consistent with the electronic effects of other substituents on the benzene ring.

Solvent Effects on Complex Stability

The choice of solvent plays a pivotal role in the complexation process. Polar solvents can solvate the cations, competing with the crown ether and generally leading to lower stability constants. The stability of crown ether complexes is influenced by factors such as the solvent's polarity and its ability to solvate the cation and the complex itself.

While specific data for this compound across a wide range of solvents is limited in the available literature, studies on the closely related benzo-15-crown-5 provide valuable insights. For instance, the complexation of benzo-15-crown-5 with alkali metal cations has been studied in various non-aqueous solvents, including acetonitrile and propylene carbonate. In acetonitrile, the stability of benzo-15-crown-5 complexes with alkali metals follows the order Na+ > K+ > Rb+ > Cs+.[2] The thermodynamics of these interactions, including enthalpy and entropy changes, have been determined using techniques like conductometric titration.[3][4]

Experimental Protocols

The determination of association constants for crown ether-cation complexes is typically performed using titration methods where the concentration of one component is varied while monitoring a physical property of the solution that changes upon complexation.

Conductometric Titration

This method is based on the change in the molar conductivity of a solution as the crown ether is added to a solution of a metal salt. The mobility of the complexed cation differs from that of the free, solvated cation, leading to a change in the overall conductivity.

Protocol:

  • Solution Preparation: Prepare a standard solution of the metal salt (e.g., NaCl, KCl) in the desired solvent at a known concentration (typically in the range of 10⁻⁴ to 10⁻³ M). Prepare a solution of this compound in the same solvent at a concentration approximately 10-20 times higher than the salt solution.

  • Initial Measurement: Place a known volume of the metal salt solution into a thermostated conductivity cell. Measure the initial molar conductivity of the solution.

  • Titration: Add small, precise aliquots of the crown ether solution to the metal salt solution. After each addition, stir the solution to ensure homogeneity and allow it to reach thermal equilibrium before measuring the molar conductivity.

  • Data Analysis: Plot the molar conductivity as a function of the molar ratio of crown ether to metal ion. The stability constant (K) and the molar conductivity of the complex can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 complexation) using a non-linear least-squares analysis.[5]

Experimental Workflow for Conductometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_salt Prepare Metal Salt Solution (e.g., 10⁻⁴ M NaCl in Methanol) initial_cond Measure Initial Conductivity of Salt Solution prep_salt->initial_cond prep_crown Prepare this compound Solution (e.g., 2x10⁻² M in Methanol) add_aliquot Add Aliquot of Crown Ether Solution prep_crown->add_aliquot initial_cond->add_aliquot measure_cond Measure Molar Conductivity add_aliquot->measure_cond measure_cond->add_aliquot Repeat for multiple aliquots plot_data Plot Molar Conductivity vs. Molar Ratio ([Crown]/[Metal]) measure_cond->plot_data fit_model Fit Data to Binding Model (Non-linear least-squares) plot_data->fit_model calc_k Calculate Association Constant (K) fit_model->calc_k G A Crown Ether (C) C Crown-Cation Complex (C-M+) A->C B Metal Cation (M+) B->C D Change in Absorbance (ΔA) C->D F Calculation of Association Constant (K) D->F E Known [Crown] and [Metal] E->F

References

Comparative analysis of the catalytic efficiency of 4'-carboxybenzo-15-crown-5 and other phase transfer catalysts

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of phase transfer catalysis (PTC), the selection of an appropriate catalyst is paramount to achieving optimal reaction rates and yields. This guide provides a comparative analysis of the catalytic efficiency of 4'-carboxybenzo-15-crown-5 against other commonly employed phase transfer catalysts, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in catalyst selection for their specific applications.

Executive Summary

Experimental evidence demonstrates that 4'-carboxybenzo-15-crown-5 is a highly effective phase transfer catalyst, particularly in the oxidation of benzhydrol. Its performance is comparable to, and in some cases superior to, other crown ethers such as 15-crown-5 and 18-crown-6. The unique feature of 4'-carboxybenzo-15-crown-5 is its carboxyl group, which allows for its application in innovative "drift-type" catalytic systems. This system enables the catalyst to be reversibly adsorbed onto a solid support, combining the high efficiency of a homogeneous catalyst with the ease of recovery of a heterogeneous catalyst.

Data Presentation: Catalytic Efficiency in Benzhydrol Oxidation

The following table summarizes the comparative performance of various crown ether phase transfer catalysts in the oxidation of benzhydrol to benzophenone using sodium permanganate (NaMnO₄) as the oxidizing agent. The data is extracted from a study by Chou and Shih, which highlights the superior performance of 4'-carboxybenzo-15-crown-5.

CatalystReaction Time (hours)Benzophenone Yield (%)
4'-Carboxybenzo-15-crown-5 3 ~95%
Benzo-15-crown-53~95%
15-Crown-55~90%
18-Crown-65~85%
Dibenzo-18-crown-65~60%
No Catalyst5<10%

Data is approximated from graphical representations in the cited literature.

Mandatory Visualization

General Mechanism of Phase Transfer Catalysis by Crown Ethers

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_plus M⁺ Crown_M_Y [Crown-M]⁺Y⁻ M_plus->Crown_M_Y Complexation Y_minus Y⁻ Y_minus->Crown_M_Y RX R-X RY R-Y RX->RY Substitution MX M⁺X⁻ MX->M_plus Dissociation Crown_M_Y->RX Nucleophilic Attack Crown_org Crown Ether Crown_M_Y->Crown_org Release of M⁺X⁻ Crown_aq Crown Ether Crown_aq->Crown_M_Y Crown_org->Crown_aq Phase Transfer

Caption: Mechanism of phase transfer catalysis using a crown ether.

Experimental Workflow for "Drift-Type" Catalysis

Drift_Type_Workflow start Start adsorption Adsorption of Catalyst on Resin (Low Acidity, e.g., 10⁻⁵ M HCl) start->adsorption filtration1 Filtration to Isolate Catalyst-Loaded Resin adsorption->filtration1 reaction Reaction Phase (Benzhydrol + NaMnO₄ in Benzene) filtration1->reaction release Release of Catalyst into Solution (Higher Acidity, e.g., 10⁻¹ M HCl) reaction->release Catalyst Drifts into Solution workup Reaction Work-up and Product Isolation release->workup Catalysis Occurs readsorption Re-adsorption of Catalyst (Adjust to Low Acidity) workup->readsorption Aqueous Layer filtration2 Filtration to Recover Catalyst-Loaded Resin readsorption->filtration2 Catalyst Drifts back to Resin end End filtration2->end

Caption: Workflow of the "drift-type" phase transfer catalysis system.

Experimental Protocols

"Drift-Type" Phase Transfer Catalyzed Oxidation of Benzhydrol

This protocol is based on the work of Chou and Shih, utilizing 4'-carboxybenzo-15-crown-5.

  • Catalyst Preparation:

    • Synthesize 4'-carboxybenzo-15-crown-5.

    • Prepare a poly(styrene/divinylbenzene)-NR₂ resin.

    • Adsorb the catalyst onto the resin by stirring a solution of 4'-carboxybenzo-15-crown-5 with the resin in a solution with low acidity (e.g., 10⁻⁵ M HCl) to facilitate ion-pair formation.

    • Filter and dry the catalyst-loaded resin.

  • Oxidation Reaction:

    • To a reaction vessel, add the catalyst-loaded resin, benzhydrol, and benzene as the organic solvent.

    • Add an aqueous solution of sodium permanganate (NaMnO₄).

    • Adjust the acidity of the aqueous phase to a higher level (e.g., 10⁻¹ M HCl) to release the 4'-carboxybenzo-15-crown-5 from the resin into the reaction mixture.

    • Stir the biphasic mixture vigorously at room temperature for 3-5 hours.

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Product Isolation and Catalyst Recovery:

    • After the reaction is complete, separate the organic and aqueous layers.

    • Wash the organic layer with a sodium bisulfite solution to remove excess permanganate, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude benzophenone product.

    • Purify the product by recrystallization or column chromatography.

    • To the combined aqueous layer and washings containing the catalyst, adjust the acidity back to a low level (e.g., 10⁻⁵ M HCl) and add the original resin to re-adsorb the catalyst.

    • Filter the resin to recover the catalyst for subsequent runs.

General Protocol for Phase Transfer Catalyzed Nucleophilic Substitution

This protocol is a general guideline for a typical Sₙ2 reaction under phase transfer conditions.

  • Reactants and Reagents:

    • Organic substrate (e.g., 1-bromooctane)

    • Nucleophile (e.g., sodium cyanide, NaCN)

    • Organic solvent (e.g., toluene)

    • Aqueous phase (water or a concentrated aqueous solution of the nucleophile)

    • Phase Transfer Catalyst (e.g., tetrabutylammonium bromide, TBAB, or a crown ether)

  • Reaction Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the organic substrate, the organic solvent, and the phase transfer catalyst (typically 1-10 mol%).

    • Add the aqueous solution of the nucleophile.

    • Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) and stir vigorously to ensure efficient mixing of the two phases.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers using a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

    • Purify the product by distillation, recrystallization, or column chromatography as required.

Interference Studies of 4'-Methylbenzo-15-crown-5 Based Sensors for Clinical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the interference effects on ion-selective electrodes (ISEs) based on 4'-Methylbenzo-15-crown-5 for the clinical determination of potassium (K⁺). The selectivity of these sensors is critical for accurate measurements in complex biological matrices such as blood serum, where numerous other ions are present. This document summarizes available quantitative data on interference, details the experimental protocols for assessing selectivity, and provides visualizations of the underlying principles and workflows.

Performance Against Clinical Interferents: A Quantitative Comparison

The performance of this compound and its derivatives as ionophores in potassium-selective electrodes is determined by their ability to selectively bind K⁺ in the presence of other cations. The potentiometric selectivity coefficient, Kpot(K/B), is the key parameter used to quantify this preference, where 'B' is the interfering ion. A smaller value for the selectivity coefficient indicates a greater selectivity for potassium over the interfering ion.

The following table summarizes the potentiometric selectivity coefficients for sensors based on derivatives of benzo-15-crown-5. It is important to note that the exact values can vary depending on the specific membrane composition and the experimental method used for determination.

Interfering Ion (B)Typical Concentration in Blood Serum (mmol/L)LogKpot(K/B) for Bis[(benzo-15-crown-5)-4-methyl]pimelate SensorLogKpot(K/B) for a Benzo-15-crown-5 based Sensor
Sodium (Na⁺)135 - 145-3.6No interference observed
Calcium (Ca²⁺)2.2 - 2.6 (total)Not ReportedNo interference observed
Magnesium (Mg²⁺)0.7 - 1.1Not ReportedNo interference observed
Ammonium (NH₄⁺)0.02 - 0.05-2.0No interference observed
Rubidium (Rb⁺)< 0.01-0.7Not Reported
Cesium (Cs⁺)< 0.001-2.0Not Reported
Lithium (Li⁺)Therapeutic: 0.6 - 1.2Not ReportedNo interference observed

Note: The data for the Bis[(benzo-15-crown-5)-4-methyl]pimelate sensor provides a close approximation for the performance of this compound. The qualitative data for the benzo-15-crown-5 sensor indicates high selectivity, though quantitative coefficients were not provided in the cited literature.

Signaling Pathway of Ionophore-Based Sensing

The selective recognition of potassium ions by this compound is based on the principle of host-guest chemistry. The crown ether's cavity size is well-suited for the ionic radius of the potassium ion, leading to a stable complex. This selective binding event at the electrode membrane interface is the basis for the potentiometric signal.

Signaling Pathway of a this compound Based ISE cluster_membrane Sensor Membrane cluster_solution Sample Solution Ionophore This compound Complex [K⁺-Ionophore] Complex Ionophore->Complex Signal Potentiometric Signal Complex->Signal Generates Potential Difference K_ion K⁺ Ion K_ion->Ionophore Selective Binding Interferent Interfering Ion (e.g., Na⁺) Interferent->Ionophore Weak or No Binding

Caption: Selective binding of K⁺ by the crown ether generates a measurable potential.

Experimental Protocols

The determination of potentiometric selectivity coefficients is crucial for evaluating the performance of ion-selective electrodes. The following are detailed methodologies for key experiments.

Preparation of the Potassium-Selective PVC Membrane

A typical procedure for preparing a PVC membrane incorporating this compound is as follows:

  • Component Mixture: A membrane cocktail is prepared by dissolving the following components in freshly distilled tetrahydrofuran (THF):

    • Ionophore: this compound (e.g., 1-2 wt%)

    • Polymer Matrix: High molecular weight polyvinyl chloride (PVC) (e.g., 30-33 wt%)

    • Plasticizer: A plasticizer such as o-nitrophenyl octyl ether (o-NPOE) or dioctyl phthalate (DOP) is used to ensure membrane fluidity and ion mobility (e.g., 65-68 wt%).

    • Anionic Additive (Optional): A lipophilic salt like potassium tetrakis(4-chlorophenyl)borate (KTpClPB) can be added to reduce membrane resistance and improve the detection limit (e.g., 0.5-1 wt%).

  • Casting the Membrane: The homogenous mixture is poured into a glass ring or a petri dish placed on a smooth glass plate.

  • Solvent Evaporation: The THF is allowed to evaporate slowly at room temperature for at least 24 hours.

  • Membrane Sectioning: A disc of the desired diameter is cut from the master membrane and mounted into an electrode body.

Determination of Potentiometric Selectivity Coefficients

The Separate Solution Method (SSM) is a widely used technique to determine the selectivity of an ISE.

  • Electrode Conditioning: The prepared potassium-selective electrode is conditioned by soaking in a 0.01 M KCl solution for several hours until a stable potential is achieved.

  • Preparation of Standard Solutions: A series of standard solutions of the primary ion (KCl) and the interfering ion (e.g., NaCl, CaCl₂, MgCl₂) are prepared, typically ranging from 10⁻⁶ M to 10⁻¹ M.

  • Potential Measurement for Primary Ion: The electrode is immersed in the KCl standard solutions, starting from the lowest concentration, and the potential is recorded after it stabilizes.

  • Potential Measurement for Interfering Ion: The electrode is thoroughly rinsed with deionized water and then immersed in the standard solutions of the interfering ion. The potential is recorded for each concentration after stabilization.

  • Calculation of Selectivity Coefficient: The potentiometric selectivity coefficient is calculated using the following equation, which is a simplified form of the Nikolsky-Eisenman equation for the separate solution method:

    logKpot(K/B) = (E_B - E_K) / S + (1 - z_K / z_B) * log(a_K)

    Where:

    • E_K and E_B are the potentials measured in solutions of the primary ion (K⁺) and the interfering ion (B) of the same activity, respectively.

    • S is the slope of the electrode's calibration curve.

    • z_K and z_B are the charges of the primary and interfering ions, respectively.

    • a_K is the activity of the primary ion.

Experimental Workflow for Interference Studies

The following diagram illustrates a typical workflow for conducting interference studies on a this compound based potassium sensor.

Workflow for Interference Studies Start Start Membrane_Prep Prepare K⁺-Selective Membrane (this compound) Start->Membrane_Prep Electrode_Assembly Assemble Ion-Selective Electrode Membrane_Prep->Electrode_Assembly Conditioning Condition Electrode in KCl Solution Electrode_Assembly->Conditioning Calibration Calibrate Electrode with Standard KCl Solutions Conditioning->Calibration Interference_Testing Measure Potential in Solutions of Interfering Ions Calibration->Interference_Testing Calculation Calculate Potentiometric Selectivity Coefficients Interference_Testing->Calculation Data_Analysis Analyze and Compare Selectivity Data Calculation->Data_Analysis End End Data_Analysis->End

Caption: A systematic workflow ensures accurate interference assessment.

Benchmarking the performance of 4'-Methylbenzo-15-crown-5 against other commercially available ionophores

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of ion-selective sensors and therapeutic ion channel modulation, the choice of ionophore is critical to achieving desired selectivity and performance. This guide provides an objective comparison of 4'-Methylbenzo-15-crown-5 against other commercially available ionophores, supported by established experimental data and detailed methodologies.

Executive Summary

This compound, a derivative of the well-known benzo-15-crown-5, demonstrates a notable affinity for potassium ions (K⁺). Its performance, while not reaching the exceptional selectivity of the natural ionophore Valinomycin, presents a viable synthetic alternative with distinct electrochemical properties. The methyl group at the 4'-position on the benzene ring is expected to slightly enhance its lipophilicity, which can contribute to improved stability and longevity of ion-selective membranes. This guide benchmarks its performance against the industry-standard Valinomycin and another common synthetic crown ether, Dibenzo-18-crown-6, to aid researchers in selecting the appropriate ionophore for their specific application.

Comparative Performance Data

The following table summarizes the key performance indicators for this compound and other benchmark ionophores. The primary metric for comparison is the potentiometric selectivity coefficient (log KpotK,Na), which indicates the preference of the ionophore for potassium (K⁺) over sodium (Na⁺) ions. A more negative value signifies higher selectivity for K⁺.

IonophoreTypePrimary Ion Selectivitylog KpotK,NaKey Characteristics
This compound Synthetic Crown EtherK⁺~ -2.5 (Estimated)Good K⁺ selectivity, enhanced lipophilicity compared to parent compound.
Valinomycin Natural DepsipeptideK⁺< -4.0Gold standard for K⁺ selectivity, widely used as a benchmark.[1]
Dibenzo-18-crown-6 Synthetic Crown EtherK⁺~ -2.2Common synthetic K⁺ ionophore, lower selectivity than Valinomycin.[1]
Benzo-15-crown-5 Synthetic Crown EtherNa⁺ / K⁺~ -2.4Parent compound, shows affinity for both Na⁺ and K⁺.

Note: The selectivity coefficient for this compound is an estimation based on the performance of similar substituted benzo-15-crown-5 derivatives.

Experimental Protocols

The following is a detailed methodology for determining the potentiometric selectivity of ionophores using ion-selective electrodes (ISEs), a standard technique in the field.

Fabrication of Ion-Selective PVC Membranes
  • Cocktail Preparation: A master solution for the PVC membrane is prepared by dissolving high molecular weight Poly(vinyl chloride) (PVC) and a plasticizer (e.g., dioctyl phthalate - DOP) in a volatile solvent such as tetrahydrofuran (THF).

  • Ionophore Incorporation: The ionophore to be tested (e.g., this compound, Valinomycin, or Dibenzo-18-crown-6) is added to the PVC-plasticizer cocktail at a specific weight percentage (typically 1-2%). A lipophilic salt with a non-interfering ion (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB) is also added as an ion exchanger.

  • Membrane Casting: The resulting cocktail is poured into a glass ring placed on a clean, flat glass plate. The solvent is allowed to evaporate slowly over 24-48 hours in a dust-free environment, resulting in a thin, flexible, ion-selective membrane.

  • Electrode Assembly: A small disc is cut from the cast membrane and mounted onto the end of a PVC electrode body. The electrode body is then filled with an internal filling solution containing a known concentration of the primary ion (e.g., 0.1 M KCl) and an internal reference electrode (e.g., Ag/AgCl wire) is immersed in this solution.

Potentiometric Selectivity Coefficient Determination (Fixed Interference Method)
  • Apparatus: The setup consists of the prepared ion-selective electrode, a double junction reference electrode (e.g., Ag/AgCl), and a high-impedance potentiometer or pH/ion meter.

  • Procedure: a. The electrodes are immersed in a solution containing a fixed concentration of the interfering ion (e.g., 0.1 M NaCl) and a varying concentration of the primary ion (K⁺). b. The potential (EMF) is recorded as the concentration of the primary ion is incrementally increased. c. A calibration curve is generated by plotting the recorded potential against the logarithm of the primary ion activity.

  • Calculation: The selectivity coefficient (KpotK,Na) is determined from the intersection of the two linear portions of the calibration curve, corresponding to the response to the interfering ion and the response to the primary ion. The Nicolsky-Eisenman equation is used for the calculation.

Visualizing the Experimental Workflow

The process of evaluating ionophore performance can be visualized as a logical workflow, from component selection to final data analysis.

Ionophore_Evaluation_Workflow cluster_prep Membrane Preparation cluster_electrode Electrode Assembly cluster_measurement Potentiometric Measurement cluster_analysis Data Analysis pvc PVC thf THF Solvent pvc->thf plasticizer Plasticizer (DOP) plasticizer->thf ionophore Ionophore ionophore->thf lipophilic_salt Lipophilic Salt (KTCPB) lipophilic_salt->thf cocktail Membrane Cocktail thf->cocktail membrane Cast PVC Membrane cocktail->membrane electrode_body Electrode Body membrane->electrode_body ise Ion-Selective Electrode (ISE) electrode_body->ise internal_solution Internal Filling Solution (KCl) internal_solution->electrode_body internal_ref Internal Ref. Electrode (Ag/AgCl) internal_ref->electrode_body potentiometer Potentiometer / Ion Meter ise->potentiometer test_solution Test Solution (KCl + NaCl) test_solution->potentiometer ref_electrode External Ref. Electrode ref_electrode->potentiometer emf_data EMF Data potentiometer->emf_data calibration_curve Plot EMF vs. log[K⁺] emf_data->calibration_curve selectivity_calc Calculate Selectivity Coefficient calibration_curve->selectivity_calc performance_report Performance Report selectivity_calc->performance_report

Caption: Workflow for Ionophore Performance Evaluation.

Logical Relationship of Key Components in an Ion-Selective Electrode

The function of an ion-selective electrode is based on the synergistic action of its core components. The following diagram illustrates the logical relationship and interaction between these components.

ISE_Components ise Ion-Selective Electrode (ISE) PVC Membrane Internal Filling Solution membrane_components PVC Membrane Components Ionophore (e.g., this compound) PVC Matrix Plasticizer Lipophilic Salt ise:membrane->membrane_components contains solution_components Internal Solution Components Primary Ion Salt (KCl) Internal Reference Electrode (Ag/AgCl) ise:solution->solution_components contains analyte Analyte Solution (External) membrane_components:ionophore->analyte selectively binds ions from potential Measured Potential (EMF) solution_components->potential provides stable internal reference potential analyte->potential generates potential across membrane

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.